Product packaging for 4-Chloro-5,7-dimethylquinoline(Cat. No.:CAS No. 352205-97-1)

4-Chloro-5,7-dimethylquinoline

Cat. No.: B1612622
CAS No.: 352205-97-1
M. Wt: 191.65 g/mol
InChI Key: DEARECYODQYXRO-UHFFFAOYSA-N
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Description

4-Chloro-5,7-dimethylquinoline is a useful research compound. Its molecular formula is C11H10ClN and its molecular weight is 191.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10ClN B1612622 4-Chloro-5,7-dimethylquinoline CAS No. 352205-97-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5,7-dimethylquinoline
Source PubChem
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InChI

InChI=1S/C11H10ClN/c1-7-5-8(2)11-9(12)3-4-13-10(11)6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEARECYODQYXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CC(=C2C(=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589061
Record name 4-Chloro-5,7-dimethylquinoline
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Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352205-97-1
Record name 4-Chloro-5,7-dimethylquinoline
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Record name 4-Chloro-5,7-dimethylquinoline
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Foundational & Exploratory

4-Chloro-5,7-dimethylquinoline chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-5,7-dimethylquinoline: Properties, Synthesis, and Applications

Introduction

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural core of numerous natural products and synthetic therapeutic agents.[1][2] Its rigid, planar structure and the nitrogen atom's ability to engage in hydrogen bonding make it an ideal framework for designing molecules that interact with biological targets. Strategic functionalization of the quinoline ring is a cornerstone of modern drug discovery, allowing for the fine-tuning of a compound's physicochemical properties to enhance its pharmacokinetic and pharmacodynamic profile.

Within this important class of compounds, 4-chloroquinolines serve as exceptionally versatile synthetic intermediates.[1][3] The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution, providing a reliable chemical handle for introducing diverse side chains and building molecular complexity. This guide focuses on a specific, yet important, derivative: This compound . We will provide an in-depth exploration of its chemical properties, plausible synthetic routes, characteristic reactivity, and its potential as a valuable building block for researchers in medicinal chemistry and materials science.

Physicochemical and Structural Properties

This compound is a substituted heterocyclic aromatic compound. Its core properties are derived from the fusion of a benzene ring with a pyridine ring, further modified by two methyl groups and a reactive chlorine atom.

Core Chemical Identity

The fundamental identifiers and properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[]
CAS Number 352205-97-1[][5]
Molecular Formula C₁₁H₁₀ClN[][5]
Molecular Weight 191.66 g/mol [][5]
Canonical SMILES CC1=CC2=NC=CC(=C2C(=C1)C)Cl[]
InChI Key InChI=1S/C11H10ClN/c1-7-4-9-11(12)5-6-13-10(9)8(2)3-7/h3-6H,1-2H3[]
Molecular Structure

The structure consists of a quinoline ring system with methyl groups at positions 5 and 7, and a chlorine atom at position 4. The molecule is largely planar, a characteristic feature of fused aromatic systems.[6][7]

Caption: Structure of this compound.

Synthesis and Reactivity

As a specialized building block, this compound is typically prepared through multi-step synthetic sequences. The general strategy involves first constructing the corresponding 5,7-dimethylquinolin-4-ol, followed by a chlorination reaction.

Proposed Synthetic Workflow

A common and effective method for constructing the quinoline core is the Gould-Jacobs reaction. This involves the reaction of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent saponification/decarboxylation. The resulting 4-hydroxyquinoline can then be chlorinated.

G cluster_1 Substituted Product R [Structure of Reactant] P [Structure of Product with Nu] R->P SₙAr Reaction Nu Nucleophile (e.g., R-NH₂) plus1 + plus2 + Cl_minus Cl⁻

References

The Versatility of the Quinoline Scaffold: An In-depth Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core as a Privileged Scaffold in Medicinal Chemistry

Quinoline, a bicyclic heterocyclic aromatic compound formed by the fusion of a benzene ring with a pyridine ring, represents a cornerstone in the field of medicinal chemistry.[1][2][3] Its rigid, planar structure and the presence of a nitrogen atom provide a unique framework for molecular interactions, making it a "privileged scaffold."[4] This structural motif is prevalent in numerous natural products, most notably the anti-malarial alkaloid quinine, and has served as the foundation for the synthesis of a vast array of biologically active compounds.[5][6] The synthetic tractability of the quinoline ring system allows for extensive functionalization at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] This guide offers an in-depth exploration of the diverse biological activities of substituted quinolines, with a focus on their applications in oncology, infectious diseases, and inflammation, providing researchers and drug development professionals with a comprehensive technical resource.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Substituted quinolines have emerged as a significant class of anticancer agents, with several compounds approved for clinical use and many more in various stages of development.[4][7] Their therapeutic efficacy stems from their ability to modulate a wide range of molecular targets crucial for cancer cell proliferation, survival, and metastasis.[3][8]

Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are multifaceted. A primary mechanism involves the inhibition of protein kinases, enzymes that play a pivotal role in signal transduction pathways regulating cell growth and division.[3][4] Furthermore, many quinoline-based compounds function as DNA intercalating agents, disrupting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[8] Other notable mechanisms include the inhibition of angiogenesis, disruption of cell migration, and modulation of cellular redox homeostasis.[8]

Signaling Pathway: Quinoline Derivatives in Cancer Therapy

The following diagram illustrates the key signaling pathways targeted by anticancer quinoline derivatives.

anticancer_pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth Factors->RTK PI3K PI3K/Akt/mTOR Pathway RTK->PI3K RAS RAS/MAPK Pathway RTK->RAS Angiogenesis Angiogenesis PI3K->Angiogenesis Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation DNA DNA DNA->Proliferation Replication/ Transcription Apoptosis Apoptosis Quinoline Substituted Quinoline Quinoline->RTK Inhibition Quinoline->PI3K Inhibition Quinoline->DNA Intercalation/ Damage

Caption: Key molecular targets of anticancer quinoline derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the quinoline scaffold have provided valuable insights into the structural requirements for potent anticancer activity. For instance, the introduction of specific substituents at the C4, C6, and C7 positions has been shown to significantly enhance cytotoxicity against various cancer cell lines.

PositionSubstituentImpact on Anticancer ActivityReference
C4Anilino groupEnhanced inhibition of receptor tyrosine kinases.[3]
C6Electron-withdrawing groups (e.g., -Cl, -F)Increased cytotoxic potency.[2][8]
C7Methoxy or hydroxyl groupImproved antitumor activity.[2]
C8Aryl groupPotent inhibition of phosphodiesterase 4 (PDE4).[9]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental method for evaluating the anticancer potential of novel quinoline derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test quinoline compound against a specific cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test quinoline compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinoline compound in the complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: Combating Infectious Diseases

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents.[10] The discovery of nalidixic acid, the first quinolone antibiotic, paved the way for the development of a broad class of fluoroquinolones with potent activity against a wide range of bacterial pathogens.[11]

Mechanism of Antimicrobial Action

Quinolone antibiotics exert their bactericidal effect by targeting essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV.[12][13][14] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting these topoisomerases, quinolones induce DNA damage and ultimately lead to bacterial cell death.[13]

Workflow: Screening for Antibacterial Activity

The following diagram outlines a typical workflow for the initial screening of novel quinoline derivatives for antibacterial activity.

antibacterial_workflow Start Synthesized Quinoline Derivatives MIC_Assay Broth Microdilution Assay (Determine MIC) Start->MIC_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Active Compounds Time_Kill Time-Kill Kinetics Assay MBC_Assay->Time_Kill Mechanism_Study Mechanism of Action Studies (e.g., DNA Gyrase Inhibition) Time_Kill->Mechanism_Study Result Lead Compound Identification Mechanism_Study->Result

Caption: Workflow for antibacterial screening of quinoline derivatives.

Structure-Activity Relationship (SAR) in Fluoroquinolones

The antibacterial potency and spectrum of fluoroquinolones are highly dependent on the substituents at various positions of the quinoline ring.

PositionSubstituentImpact on Antibacterial ActivityReference
C1Cyclopropyl groupBroad-spectrum activity.[12]
C6Fluorine atomEnhanced gyrase inhibition and cell penetration.[2][12]
C7Piperazine ringPotent anti-pseudomonal activity.[12]

Antimalarial Activity: A Historical and Enduring Legacy

The fight against malaria has been intrinsically linked to quinoline-based drugs since the discovery of quinine.[5] Chloroquine, a synthetic 4-aminoquinoline, was a mainstay of malaria treatment for decades.[15] However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new and more effective antimalarial agents, with the quinoline scaffold remaining a crucial starting point for drug design.[15][16]

Mechanism of Antimalarial Action

The primary mechanism of action for many quinoline antimalarials involves the inhibition of hemozoin formation in the parasite's digestive vacuole.[1] During the intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinoline derivatives are thought to accumulate in the acidic food vacuole and interfere with this detoxification process, leading to a buildup of toxic heme and subsequent parasite death.[17]

Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.

Objective: To measure the 50% inhibitory concentration (IC50) of a test quinoline compound against P. falciparum.

Materials:

  • Chloroquine-sensitive and -resistant strains of P. falciparum

  • Human O+ erythrocytes

  • Complete RPMI 1640 medium supplemented with human serum

  • Test quinoline compound

  • SYBR Green I dye

  • Lysis buffer

  • 96-well microplate

Procedure:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum in human erythrocytes at 37°C.

  • Drug Dilution: Prepare serial dilutions of the test compound in the complete medium.

  • Assay Setup: In a 96-well plate, add the drug dilutions and a suspension of parasitized erythrocytes (2% parasitemia, 2.5% hematocrit). Include a drug-free control.

  • Incubation: Incubate the plate for 72 hours in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the drug concentration.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Substituted quinolines have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of novel therapeutics.[18][19]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of quinoline derivatives are mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6).[9][19] Some quinolines also act as antagonists of transient receptor potential vanilloid 1 (TRPV1), a key player in pain and inflammation.[9]

Structure-Activity Relationship (SAR) for Anti-inflammatory Quinolines

The anti-inflammatory activity and target specificity of quinoline derivatives are influenced by the nature and position of substituents.[9]

PositionSubstituentImpact on Anti-inflammatory ActivityReference
C4Carboxamide moietyTRPV1 antagonism.[9]
C4Carboxylic acidCOX inhibition.[9][20]
C5Oxazole ringPDE4 inhibition.[9]

Conclusion and Future Perspectives

The quinoline scaffold continues to be a remarkably versatile and fruitful source of new therapeutic agents. Its amenability to chemical modification has allowed for the development of compounds with a broad spectrum of biological activities, including potent anticancer, antimicrobial, antimalarial, and anti-inflammatory effects. The ongoing exploration of structure-activity relationships, coupled with a deeper understanding of the molecular mechanisms of action, will undoubtedly lead to the discovery of novel quinoline-based drugs with improved efficacy and safety profiles. As researchers continue to innovate in synthetic methodologies and target identification, the quinoline core is poised to remain a central element in the future of drug discovery.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Dimethylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of the fundamental properties of heterocyclic scaffolds is paramount. Among these, the dimethylquinoline framework represents a privileged structure, appearing in a multitude of biologically active compounds and serving as a versatile synthetic intermediate. This guide provides a detailed exploration of the physical and chemical characteristics of dimethylquinolines, offering insights into the influence of isomeric variations on their properties and reactivity. The following sections are designed to equip the reader with the necessary knowledge to effectively utilize these compounds in research and development endeavors.

Molecular Structure and Isomerism

The core of a dimethylquinoline is a quinoline bicyclic heteroaromatic system, which consists of a benzene ring fused to a pyridine ring. The defining feature of dimethylquinolines is the presence of two methyl groups substituted on this quinoline core. The specific positions of these methyl groups give rise to a variety of isomers, each with its own distinct set of properties.

The numbering of the quinoline ring system is crucial for unambiguously identifying the different isomers. The nitrogen atom is assigned position 1, and the subsequent positions are numbered around the rings.

Caption: General structure and numbering of the quinoline ring.

Some of the most commonly encountered dimethylquinoline isomers include:

  • 2,3-Dimethylquinoline

  • 2,4-Dimethylquinoline

  • 2,6-Dimethylquinoline

  • 2,7-Dimethylquinoline

  • 2,8-Dimethylquinoline

  • 4,6-Dimethylquinoline

  • 6,8-Dimethylquinoline

The spatial arrangement of the electron-donating methyl groups significantly influences the electron density distribution within the aromatic system, thereby affecting the physical properties and chemical reactivity of each isomer.

Physical and Chemical Properties of Dimethylquinoline Isomers

The physical state, melting point, boiling point, and solubility of dimethylquinolines are dictated by the intermolecular forces, which are in turn influenced by the specific isomeric form. The introduction of two methyl groups generally increases the molecular weight and can affect the crystal lattice packing and polarity compared to quinoline.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)AppearanceSolubility
2,3-Dimethylquinoline C₁₁H₁₁N157.2167-70269--
2,4-Dimethylquinoline C₁₁H₁₁N157.2114.85264-265Colorless to light yellow liquidVery slightly soluble in water; soluble in alcohol and ether.[1]
2,6-Dimethylquinoline C₁₁H₁₁N157.2157-59266-267Light brown crystalline powderLow solubility in water; soluble in organic solvents like ethanol and acetone.[2]
2,7-Dimethylquinoline C₁₁H₁₁N157.2160-62265--
2,8-Dimethylquinoline C₁₁H₁₁N157.2134-37255--
4,6-Dimethylquinoline C₁₁H₁₁N157.2163-65272-274--
6,8-Dimethylquinoline C₁₁H₁₁N157.2148-50268-270--

Data compiled from various sources, including PubChem and commercial supplier information.[1][2][3][4][5]

The solubility of dimethylquinolines is a key consideration for their application in synthesis and biological assays. The presence of the nitrogen atom imparts some polarity, allowing for solubility in polar organic solvents.[2] However, the predominantly hydrophobic aromatic structure leads to low solubility in aqueous solutions.[2]

Synthesis of Dimethylquinolines

The synthesis of the quinoline ring is a well-established area of organic chemistry, with several named reactions providing versatile routes to this scaffold. These methods can often be adapted for the synthesis of substituted quinolines, including dimethylquinolines. Common synthetic strategies include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[6]

start Starting Materials (e.g., Aniline derivative, Carbonyl compound) reaction Named Reaction (e.g., Skraup, Doebner-von Miller) start->reaction cyclization Cyclization & Dehydration/Oxidation reaction->cyclization product Dimethylquinoline cyclization->product purification Purification (Distillation/Crystallization/Chromatography) product->purification analysis Characterization (NMR, IR, MS) purification->analysis

Caption: Generalized workflow for the synthesis of dimethylquinolines.

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline (Doebner-von Miller Reaction)

This protocol is a representative example of a classic quinoline synthesis.

Materials:

  • Aniline

  • Paraldehyde

  • Acetone

  • Concentrated Hydrochloric Acid

  • Nitrobenzene

  • Sodium Hydroxide

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated hydrochloric acid to aniline with cooling.

  • Add nitrobenzene to the mixture.

  • Slowly add a mixture of paraldehyde and acetone to the reaction flask with vigorous stirring.

  • Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • After completion, allow the mixture to cool to room temperature and then neutralize with a concentrated sodium hydroxide solution.

  • Extract the product into diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 2,4-dimethylquinoline.

Chemical Reactivity

The chemical reactivity of the dimethylquinoline ring is a composite of the reactivities of the pyridine and benzene rings, further modulated by the presence of the two methyl groups.

  • Basicity: The nitrogen atom in the pyridine ring imparts basic properties to dimethylquinolines, allowing them to form salts with acids. The pKa of the conjugate acid is influenced by the position of the methyl groups.

  • Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic attack compared to benzene, with substitution favoring the benzene ring (positions 5 and 8). The electron-donating methyl groups can activate the ring towards substitution and direct incoming electrophiles.

  • Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic attack, particularly at positions 2 and 4, especially if a good leaving group is present.

  • Reactions of the Methyl Groups: The methyl groups, particularly those at positions 2 and 4, are activated by the adjacent nitrogen atom and can undergo a variety of reactions, including condensation with aldehydes and ketones, and oxidation.

Spectroscopic and Chromatographic Analysis

The unambiguous identification and characterization of dimethylquinoline isomers rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of dimethylquinolines.

  • ¹H NMR: The aromatic protons typically appear in the region of 7.0-8.5 ppm. The chemical shifts and coupling patterns are unique for each isomer and can be used for definitive structure assignment. The methyl protons give rise to singlets, typically in the range of 2.4-2.8 ppm.

  • ¹³C NMR: The aromatic carbons resonate in the range of 120-150 ppm. The chemical shifts of the methyl carbons are typically found between 18-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule. Characteristic absorption bands for dimethylquinolines include:

  • C-H stretching (aromatic): 3000-3100 cm⁻¹

  • C-H stretching (methyl): 2850-3000 cm⁻¹

  • C=C and C=N stretching (aromatic rings): 1450-1650 cm⁻¹

  • C-H bending (out-of-plane): 750-900 cm⁻¹, the pattern of which can sometimes provide information about the substitution pattern on the rings.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas chromatography (GC-MS), is a powerful technique for determining the molecular weight and fragmentation pattern of dimethylquinolines. The molecular ion peak (M⁺) is typically prominent.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are routinely used for the separation and quantification of dimethylquinoline isomers and related compounds.

sample Dimethylquinoline Sample separation Chromatographic Separation (GC or HPLC) sample->separation detection Detection (e.g., MS, UV, FID) separation->detection data Data Analysis (Retention Time, Mass Spectrum) detection->data identification Identification & Quantification data->identification

Caption: General workflow for the chromatographic analysis of dimethylquinolines.

Experimental Protocol: HPLC-UV Analysis of a Dimethylquinoline Derivative

This protocol is adapted for the analysis of a hydroxylated dimethylquinoline but can be modified for other derivatives.[7]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Solution Preparation: Prepare a stock solution of the dimethylquinoline standard in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create calibration standards.

  • Sample Preparation: Dissolve the sample containing the dimethylquinoline in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: Determined by measuring the UV-Vis spectrum of the analyte to find the wavelength of maximum absorbance.

    • Gradient elution: A typical gradient might start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the compound, followed by a re-equilibration step. The exact gradient will need to be optimized for the specific isomers being separated.

  • Data Analysis: Quantify the amount of dimethylquinoline in the sample by comparing the peak area to the calibration curve generated from the standard solutions.

Applications in Research and Drug Development

Dimethylquinolines are valuable building blocks in medicinal chemistry and materials science.[2] The quinoline scaffold itself is found in numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents. The methyl groups can serve as handles for further functionalization or can be important for steric and electronic interactions with biological targets.

Safety and Handling

Dimethylquinolines should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Some quinoline derivatives are known to be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[1] It is essential to consult the Safety Data Sheet (SDS) for each specific isomer before use.

References

The Emerging Therapeutic Potential of 4-Chloro-5,7-dimethylquinoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of 4-Chloro-5,7-dimethylquinoline, a derivative with significant, yet underexplored, therapeutic potential. While direct extensive biological data on this specific molecule is nascent, this paper will synthesize existing knowledge on closely related analogues to build a compelling hypothesis for its utility, particularly in the realms of oncology and infectious diseases. We will delve into its rational synthesis, hypothesize its mechanism of action based on established structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for its evaluation. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to unlock the full therapeutic promise of this intriguing molecule.

Introduction: The Quinoline Nucleus as a Privileged Scaffold

Quinoline, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of clinically successful drugs, including the antimalarial chloroquine and various anticancer agents.[1] Its rigid, planar structure provides an ideal framework for interacting with biological macromolecules, while its nitrogen atom and modifiable ring positions allow for the fine-tuning of physicochemical properties and target specificity. The introduction of a chlorine atom at the 4-position is a common strategy to enhance the reactivity of the quinoline core, facilitating nucleophilic substitution and the generation of diverse compound libraries.[2][3] This guide focuses on the specific derivative, this compound, where the addition of two methyl groups at the 5- and 7-positions is anticipated to modulate its biological activity and pharmacokinetic profile.

Synthesis of this compound: A Rational and Reproducible Approach

The synthesis of this compound can be achieved through a well-established multi-step sequence, adapted from proven methodologies for similar quinoline derivatives.[4] The proposed pathway offers a logical progression with self-validating checkpoints at each stage.

Synthetic Workflow Overview

The overall synthesis is envisioned as a three-stage process, beginning with the construction of the core quinoline ring system, followed by hydroxylation and subsequent chlorination.

Synthesis_Workflow cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Chlorination A 3,5-Dimethylaniline C 5,7-Dimethylquinolin-4-ol A->C Conrad-Limpach Reaction B Diethyl Malonate B->C D This compound C->D POCl3

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5,7-Dimethylquinolin-4-ol (Conrad-Limpach Reaction)

  • Rationale: The Conrad-Limpach reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines from anilines and β-ketoesters. The use of 3,5-dimethylaniline as the starting material directly installs the desired methyl groups at the 5- and 7-positions of the resulting quinoline core.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine one equivalent of 3,5-dimethylaniline and one equivalent of diethyl malonate.

    • Heat the mixture at 140-150°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

    • Increase the temperature to 240-250°C and maintain for 30 minutes to induce cyclization.

    • Cool the reaction mixture to room temperature, at which point the product should solidify.

    • Recrystallize the solid from ethanol to yield pure 5,7-Dimethylquinolin-4-ol.

    • Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the hydroxyl group can be confirmed by a broad singlet in the ¹H NMR spectrum and the absence of the ethoxy signals from the diethyl malonate.

Step 2: Synthesis of this compound

  • Rationale: The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a crucial step that activates the molecule for further derivatization and is often associated with an increase in biological activity. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.

  • Procedure:

    • In a fume hood, carefully add 5,7-Dimethylquinolin-4-ol to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux (approximately 110°C) and maintain for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Self-Validation: Confirmation of the final product, this compound, should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the hydroxyl proton signal and the characteristic isotopic pattern of chlorine in the mass spectrum will confirm the successful chlorination.

Hypothesized Therapeutic Relevance and Mechanism of Action

While direct biological data for this compound is limited, a strong case for its therapeutic potential can be constructed based on the well-documented activities of structurally similar quinoline derivatives.

Anticancer Potential: A Focus on Kinase Inhibition and DNA Intercalation

The quinoline scaffold is a prominent feature in numerous kinase inhibitors.[5] The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, a key interaction in the ATP-binding pocket of many kinases. Furthermore, the planar nature of the quinoline system allows for favorable π-π stacking interactions with aromatic residues within the active site.

Structure-Activity Relationship (SAR) Insights:

  • 4-Chloro Substituent: The chloro group at the 4-position is not only a synthetic handle but can also contribute to binding affinity through halogen bonding and by modifying the electronic properties of the ring system.

  • 5,7-Dimethyl Substitution: The methyl groups at the 5- and 7-positions are expected to enhance lipophilicity, which can improve cell permeability. Their steric bulk can also influence the orientation of the molecule within a binding pocket, potentially leading to increased selectivity for specific kinases.

Proposed Mechanism of Action: We hypothesize that this compound may exert its anticancer effects through one or more of the following mechanisms:

  • Inhibition of Tyrosine Kinases: Many 4-aminoquinoline derivatives have shown potent inhibitory activity against receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and c-Met, which are crucial for tumor growth, proliferation, and angiogenesis.

  • DNA Intercalation: The planar aromatic structure of the quinoline ring is capable of intercalating between the base pairs of DNA, leading to an inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells.

Anticancer_MoA cluster_0 Cellular Effects cluster_1 Molecular Mechanisms Inhibition_of_Proliferation Inhibition_of_Proliferation Induction_of_Apoptosis Induction_of_Apoptosis Anti-angiogenesis Anti-angiogenesis Kinase_Inhibition Kinase Inhibition (e.g., EGFR, VEGFR) Kinase_Inhibition->Inhibition_of_Proliferation Kinase_Inhibition->Anti-angiogenesis DNA_Intercalation DNA Intercalation DNA_Intercalation->Induction_of_Apoptosis 4_Chloro_5_7_dimethylquinoline 4_Chloro_5_7_dimethylquinoline 4_Chloro_5_7_dimethylquinoline->Kinase_Inhibition 4_Chloro_5_7_dimethylquinoline->DNA_Intercalation

Caption: Hypothesized anticancer mechanisms of this compound.

Antimicrobial Potential: Targeting Bacterial Cell Processes

There is compelling evidence to suggest that this compound may possess significant antimicrobial properties. Notably, it has been reported that the introduction of a methyl group at the 5-position of the quinoline nucleus enhances antibacterial activity, particularly against Gram-positive bacteria such as Streptococcus pneumoniae.[4][6]

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity and Membrane Permeation: The dimethyl substitution increases the lipophilicity of the molecule, which may facilitate its passage through the bacterial cell wall and membrane to reach intracellular targets.

  • Metal Chelation: The nitrogen atom in the quinoline ring and the chloro substituent can potentially chelate essential metal ions required for bacterial enzyme function, thereby disrupting crucial metabolic pathways.

Proposed Mechanism of Action: The antimicrobial activity of this compound is likely to be multi-faceted and could involve:

  • Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are well-established targets for quinolone antibiotics.

  • Disruption of the Electron Transport Chain: Quinolone compounds have been shown to interfere with bacterial respiration.

  • Inhibition of Cell Wall Synthesis: While less common for quinolones, this remains a potential mechanism.

Proposed Experimental Workflows for Biological Evaluation

To validate the therapeutic potential of this compound, a systematic and rigorous biological evaluation is essential. The following protocols are designed to be self-validating and provide a clear path for assessing its efficacy.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic and antiproliferative effects of this compound on a panel of human cancer cell lines.

Experimental Workflow:

Anticancer_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) B MTT/MTS Assay A->B C Determine IC50 Values B->C D Kinase Inhibition Assays (e.g., EGFR, VEGFR) C->D E DNA Intercalation Assay (e.g., Ethidium Bromide Displacement) C->E F Apoptosis Assays (e.g., Annexin V/PI Staining) C->F

Caption: Experimental workflow for in vitro anticancer evaluation.

Detailed Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the cells at final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

  • Self-Validation: The experiment should be performed in triplicate and repeated at least three times. The positive control should yield the expected IC₅₀ value, and the dose-response curve for the test compound should be sigmoidal.

In Vitro Antimicrobial Activity Assessment

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.

Detailed Protocol: Broth Microdilution MIC Assay

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and then perform serial two-fold dilutions in Mueller-Hinton broth in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Self-Validation: Include a positive control (a known antibiotic like ciprofloxacin) and a negative control (broth with inoculum only). The positive control should show a clear MIC at the expected concentration, and the negative control should show robust growth.

Data Summary and Future Directions

While awaiting direct experimental data for this compound, we can compile a comparative data table based on the activities of related compounds to guide initial expectations.

Table 1: Comparative Anticancer Activity of Substituted Quinolines

CompoundSubstitutionCell LineIC₅₀ / GI₅₀ (µM)Reference
Chloroquine7-ChloroMDA-MB-46824.36[2]
Derivative 57-Chloro, 4-aminoMDA-MB-4688.73[2]
This compound 4-Chloro, 5,7-Dimethyl (Hypothesized) < 20 -

The hypothesized lower IC₅₀ value for this compound is based on the potential for enhanced cell permeability and target engagement due to the dimethyl substitution.

Future Directions:

  • Lead Optimization: Should this compound demonstrate promising activity, a medicinal chemistry campaign to synthesize and evaluate analogues with modifications at the 2- and 8-positions could be initiated to further improve potency and selectivity.

  • In Vivo Efficacy Studies: Promising candidates from in vitro studies should be advanced to in vivo xenograft models for cancer or infection models for antimicrobial evaluation to assess their efficacy and pharmacokinetic properties in a whole-animal system.

  • Target Identification and Validation: For compounds with significant activity, target deconvolution studies using techniques such as chemical proteomics will be crucial to definitively identify their molecular targets and elucidate their mechanism of action.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on a thorough analysis of the structure-activity relationships of related quinoline derivatives, there is a strong rationale to hypothesize its potential as both an anticancer and antimicrobial agent. The synthetic and experimental protocols detailed in this guide provide a clear and robust framework for the scientific community to investigate and validate these hypotheses. It is our hope that this technical guide will serve as a catalyst for further research into this intriguing molecule, ultimately leading to the development of new and effective medicines.

References

An In-depth Technical Guide to the Synthesis of Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds. Among these, chloroquinolines hold a place of particular prominence, most famously exemplified by the antimalarial drug Chloroquine.[1][2][3] The presence and position of the chlorine atom significantly influence the molecule's electronic properties and biological activity, making the synthesis of specifically substituted chloroquinolines a critical endeavor in drug discovery.[4][5]

This guide provides a comprehensive overview of the principal synthetic routes to chloroquinolines, from foundational name reactions to modern catalytic methods. It is designed to offer researchers not just a list of protocols, but a deeper understanding of the causality behind the synthetic choices, empowering them to select and adapt methodologies for their specific research needs.

Part 1: Classical Approaches to the Quinoline Core

The foundational methods for quinoline synthesis were largely developed in the late 19th century. These reactions, while classic, remain highly relevant and are often the starting point for complex syntheses. Many of these routes produce hydroxyquinoline (quinolone) intermediates, which are subsequently chlorinated in a separate step.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust method for preparing 4-hydroxyquinolines, which are key precursors to 4-chloroquinolines. The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[6][7]

Mechanistic Insight: The reaction's success hinges on a thermal electrocyclic ring closure of the anilidomethylenemalonate intermediate. This step is typically performed at high temperatures (often >200°C) in a high-boiling solvent like Dowtherm A to facilitate the 6-electron cyclization. Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline.[6][8] The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups in the meta-position.[6]

Gould_Jacobs_Mechanism Aniline Aniline step1 Condensation (-ROH) Aniline->step1 Malonate Alkoxymethylenemalonic Ester Malonate->step1 Intermediate1 Anilidomethylenemalonate Intermediate step2 Thermal Cyclization (Heat, >200°C) Intermediate1->step2 Intermediate2 4-Hydroxy-3-carboalkoxyquinoline (Keto-Enol Tautomers) step3 Saponification & Decarboxylation Intermediate2->step3 Product 4-Hydroxyquinoline step1->Intermediate1 step2->Intermediate2 step3->Product

Caption: Mechanism of the Gould-Jacobs Reaction.

Experimental Protocol: Synthesis of 4,7-dichloroquinoline (via Gould-Jacobs)

This is a foundational synthesis for the precursor to Chloroquine.[6][9]

  • Step A: Condensation: A mixture of m-chloroaniline and diethyl ethoxymethylenemalonate is heated (typically ~100-140°C) until the theoretical amount of ethanol has distilled off. The resulting product, diethyl (3-chloroanilino)methylenemalonate, is often used directly without further purification.

  • Step B: Cyclization: The crude intermediate from Step A is added portion-wise to a preheated high-boiling solvent (e.g., Dowtherm A) at ~250°C. The mixture is maintained at this temperature for a short period (e.g., 15-30 minutes) to effect cyclization. After cooling, the cyclized product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, precipitates and is collected by filtration.

  • Step C: Saponification & Decarboxylation: The ester from Step B is heated under reflux with an aqueous sodium hydroxide solution until hydrolysis is complete. The resulting solution is cooled and acidified (e.g., with acetic acid or HCl) to precipitate 7-chloro-4-hydroxyquinoline-3-carboxylic acid. The collected acid is then heated (often neat or in a high-boiling solvent) to effect decarboxylation, yielding 7-chloro-4-hydroxyquinoline.

  • Step D: Chlorination: The 7-chloro-4-hydroxyquinoline is heated under reflux with phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF), to yield the final product, 4,7-dichloroquinoline. The reaction mixture is then carefully poured onto ice, and the product is isolated after neutralization.

The Combes Quinoline Synthesis

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines by the acid-catalyzed reaction of an aniline with a β-diketone.[10][11] Concentrated sulfuric acid is the most common catalyst.[12]

Mechanistic Insight: The reaction proceeds in three main stages:

  • Enamine Formation: The aniline first condenses with one of the carbonyl groups of the β-diketone to form an enamine intermediate after dehydration.[13][14]

  • Protonation and Cyclization: The acid catalyst protonates the remaining carbonyl group, activating it for electrophilic attack. The enamine then undergoes an intramolecular electrophilic aromatic substitution (annulation) onto the aniline ring. This is the rate-determining step.[12]

  • Dehydration: The resulting cyclic intermediate is dehydrated to form the aromatic quinoline ring.

Combes_Mechanism Reactants Aniline + β-Diketone Enamine Enamine Intermediate Reactants->Enamine Condensation (-H₂O) Cyclized Protonated Cyclic Intermediate Enamine->Cyclized Acid-catalyzed Annulation (RDS) Product 2,4-Disubstituted Quinoline Cyclized->Product Dehydration (-H₂O)

Caption: Simplified workflow of the Combes Synthesis.

Experimental Protocol: Synthesis of 2,4-Dimethyl-7-chloroquinoline [13]

  • Reaction Setup: m-Chloroaniline and acetylacetone (pentane-2,4-dione) are mixed in a flask.

  • Catalyst Addition: The mixture is cooled in an ice bath, and concentrated sulfuric acid is added slowly with stirring, keeping the temperature low.

  • Reaction: The reaction mixture is then allowed to warm to room temperature and may be gently heated (e.g., on a water bath) for a period to ensure the completion of the reaction.

  • Work-up: The cooled reaction mixture is carefully poured onto crushed ice. The acidic solution is then neutralized with a base (e.g., aqueous ammonia or sodium hydroxide) until the product precipitates.

  • Purification: The crude solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

The Conrad-Limpach-Knorr Synthesis

This method involves the reaction of anilines with β-ketoesters. The reaction conditions critically determine the outcome.[15]

  • Conrad-Limpach Synthesis (Kinetic Control): At lower temperatures (e.g., room temperature to ~100°C), the aniline attacks the keto group, leading ultimately to a 4-hydroxyquinoline.[16][17][18]

  • Knorr Synthesis (Thermodynamic Control): At higher temperatures (e.g., >140°C), the aniline attacks the ester group, forming a β-keto anilide, which then cyclizes to a 2-hydroxyquinoline.[15]

Mechanistic Insight (Conrad-Limpach): The initial step is the formation of a Schiff base (or the corresponding enamine) via condensation at the ketone carbonyl. This intermediate is then subjected to high-temperature thermal cyclization, similar to the Gould-Jacobs reaction, to form the 4-hydroxyquinoline ring system.[15] Using an inert, high-boiling solvent like mineral oil can significantly improve yields during the cyclization step.[15]

Conrad_Limpach_Mechanism Reactants Aniline + β-Ketoester Path_CL Low Temp (~100°C) Reactants->Path_CL Path_Knorr High Temp (>140°C) Reactants->Path_Knorr Intermediate_CL Schiff Base / Enamine Path_CL->Intermediate_CL Intermediate_Knorr β-Keto Anilide Path_Knorr->Intermediate_Knorr Product_CL 4-Hydroxyquinoline Intermediate_CL->Product_CL Thermal Cyclization (~250°C) Product_Knorr 2-Hydroxyquinoline Intermediate_Knorr->Product_Knorr Acid-catalyzed Cyclization

Caption: Divergent pathways of the Conrad-Limpach and Knorr syntheses.

The Doebner-von Miller Reaction

This reaction is a flexible method for producing substituted quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[19][20] The reaction is typically catalyzed by strong Brønsted or Lewis acids.[19] A key feature is that the α,β-unsaturated carbonyl can be generated in situ, for example, from the aldol condensation of two aldehydes or ketones.[19]

Mechanistic Insight: The mechanism is complex and has been a subject of debate.[19] A widely accepted pathway involves:

  • Michael Addition: The aniline performs a nucleophilic conjugate addition to the α,β-unsaturated carbonyl compound.

  • Cyclization: The resulting amino-ketone is cyclized via an intramolecular electrophilic attack on the aniline ring.

  • Dehydration and Oxidation: The cyclic intermediate then dehydrates and is oxidized to form the aromatic quinoline ring. An oxidizing agent, which can be another molecule of the Schiff base intermediate or an added oxidant, is required for the final aromatization step.

Experimental Protocol: General Procedure [11][21]

  • Reaction Setup: An aniline derivative is dissolved in a suitable solvent, often with an acid catalyst like hydrochloric acid or sulfuric acid.

  • Reagent Addition: The α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) is added, often slowly to control the exothermic reaction. If generating the unsaturated species in situ, the corresponding saturated aldehydes/ketones are used. An oxidizing agent (e.g., nitrobenzene, arsenic acid) is often included.

  • Heating: The mixture is heated under reflux for several hours.

  • Work-up: After cooling, the reaction mixture is made alkaline to precipitate the crude product and neutralize the acid. The product is then extracted with an organic solvent.

  • Purification: The product is purified by distillation or recrystallization.

The Friedländer Synthesis

The Friedländer synthesis is a straightforward and high-yield condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone or ester).[22][23][24] The reaction can be catalyzed by either acids or bases.[24][25]

Mechanistic Insight: Two primary mechanistic pathways are proposed:[22][23]

  • Aldol First: An initial aldol condensation between the two carbonyl partners, followed by cyclization (formation of an imine or enamine) and dehydration.

  • Schiff Base First: Initial formation of a Schiff base between the aniline and the carbonyl partner, followed by an intramolecular aldol-type condensation and dehydration.

The choice of catalyst and substrate often determines the predominant pathway.

Friedlander_Workflow ReactantA 2-Aminoaryl Aldehyde/Ketone Process Acid or Base Catalyzed Condensation & Cyclodehydration ReactantA->Process ReactantB Ketone with α-Methylene Group ReactantB->Process Product Substituted Quinoline Process->Product

Caption: General workflow of the Friedländer Synthesis.

Part 2: Modern and Direct Synthetic Approaches

While classical methods are powerful, modern chemistry has introduced more direct and often milder routes to specifically functionalized chloroquinolines.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a highly effective method for the direct synthesis of 2-chloro-3-formylquinolines from simple N-arylacetamides.[26] The Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as both a formylating and cyclizing agent.

Mechanistic Insight: The reaction involves the formation of the electrophilic Vilsmeier reagent (chloroiminium salt) from POCl₃ and DMF. The N-arylacetamide reacts with this reagent, leading to a cyclization that incorporates the formyl group and installs a chlorine atom at the 2-position of the newly formed quinoline ring. The reaction is particularly favored by electron-donating groups on the N-arylacetamide.[27]

Experimental Protocol: Synthesis of 2-Chloro-3-formylquinoline [27]

  • Reagent Preparation: In a flask, N-phenylacetamide (acetanilide) is dissolved in DMF.

  • Vilsmeier Reagent Formation: The solution is cooled to 0-5°C, and POCl₃ is added dropwise with vigorous stirring.

  • Reaction: After the addition is complete, the reaction mixture is heated (e.g., 80-90°C) for several hours until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is cooled and carefully poured into a beaker of crushed ice and water.

  • Isolation: The precipitated solid product is collected by filtration, washed thoroughly with water, and dried. It can be further purified by recrystallization from a solvent such as aqueous ethanol.

Transition-Metal Catalyzed Syntheses

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolines.[28] These methods offer high efficiency, broad functional group tolerance, and novel pathways for bond formation under mild conditions.[29] Catalysts based on palladium, copper, iron, and silver are commonly employed.[28][29]

Key Strategies:

  • Cross-Coupling Reactions: Pre-functionalized chloroquinolines can be readily diversified using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various substituents at the chlorine-bearing position.[30]

  • Multicomponent Reactions (MCRs): Transition metals can catalyze MCRs where three or more starting materials combine in a single pot to form complex quinoline structures, offering high atom economy and operational simplicity.[29]

  • C-H Activation/Annulation: Modern methods involve the direct coupling of anilines with alkynes or other partners via metal-catalyzed C-H activation and subsequent annulation to build the quinoline ring.

These advanced methods are particularly valuable for creating libraries of diverse chloroquinoline analogues for drug discovery screening.[30][31]

Part 3: Comparative Summary of Synthetic Methods

MethodStarting MaterialsKey Reagents/ConditionsResulting Substitution PatternAdvantagesDisadvantages
Gould-Jacobs Aniline, Malonic Ester DerivativeHigh Temp (>200°C), Dowtherm A4-HydroxyquinolinesReliable, good for 4-hydroxy precursors.[6]Harsh conditions, multi-step for chloroquinolines.
Combes Aniline, β-DiketoneConc. H₂SO₄2,4-Disubstituted QuinolinesDirect, single step to quinoline core.[10]Strong acid required, potential for side reactions.
Conrad-Limpach Aniline, β-KetoesterHeat (~100°C then ~250°C)4-HydroxyquinolinesGood yields with proper temp control.[15]Temperature sensitivity (Knorr side reaction), harsh cyclization.
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylAcid catalyst, Oxidizing agentVariably substitutedFlexible, carbonyl can be made in situ.[19]Complex mechanism, often moderate yields.
Friedländer 2-Aminoaryl Ketone, Methylene KetoneAcid or Base catalystHighly substituted quinolinesHigh yields, convergent.[22][24]Requires pre-functionalized starting materials.
Vilsmeier-Haack N-ArylacetamidePOCl₃, DMF2-Chloro-3-formylquinolinesDirect, one-pot synthesis of functionalized chloroquinolines.[27]Limited to this specific substitution pattern.
Transition Metal Varies (Anilines, Alkynes, etc.)Pd, Cu, Fe catalystsHighly diverseMild conditions, high efficiency, broad scope.[28][29]Catalyst cost, sensitivity to air/moisture.

Conclusion

The synthesis of chloroquinolines is a mature field with a rich history of named reactions that remain fundamental to the modern chemist. Classical methods like the Gould-Jacobs and Combes syntheses provide reliable, large-scale access to the core quinoline structure, which can then be further functionalized. Concurrently, modern approaches, particularly the direct Vilsmeier-Haack reaction and versatile transition-metal-catalyzed methods, offer unparalleled efficiency, precision, and speed for creating novel chloroquinoline derivatives. The choice of synthetic route ultimately depends on the desired substitution pattern, available starting materials, required scale, and the specific goals of the research program. A thorough understanding of the mechanisms and practical considerations of each method is essential for any scientist working in this vital area of medicinal chemistry.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-5,7-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-Chloro-5,7-dimethylquinoline, focusing on its solubility and stability. As a key building block in medicinal chemistry and drug discovery, a thorough understanding of these parameters is paramount for predictable and successful downstream applications, from reaction kinetics and purification to formulation and preclinical development. This document is structured to provide not only theoretical grounding but also actionable experimental protocols and data interpretation frameworks.

Introduction: The Physicochemical Profile of a Privileged Scaffold

This compound (CAS No: 352205-97-1), with a molecular formula of C₁₁H₁₀ClN and a molecular weight of 191.66 g/mol , belongs to the quinoline class of heterocyclic compounds.[1][2] The strategic placement of a chlorine atom at the 4-position and methyl groups at the 5- and 7-positions imparts specific electronic and steric properties that influence its reactivity and intermolecular interactions. The chloro-substituted quinoline core is a well-established privileged scaffold in drug discovery, known for its presence in numerous therapeutic agents.

The journey of a novel chemical entity from a promising hit to a viable drug candidate is heavily influenced by its physicochemical properties.[3] Among these, solubility and stability are arguably two of the most critical hurdles that can dictate the success or failure of a development program. Poor solubility can lead to challenges in formulation and bioavailability, while instability can compromise the safety and efficacy of the final drug product. Therefore, a proactive and in-depth characterization of these attributes for key intermediates like this compound is not just a regulatory expectation but a cornerstone of rational drug design.[2][4]

Aqueous and Organic Solubility: A Foundation for Application

The solubility of this compound is a crucial determinant of its utility in various experimental and manufacturing processes. While specific experimentally determined solubility data for this compound is not extensively available in public literature, we can infer its likely behavior based on its structure and data from analogous compounds. The presence of the heterocyclic nitrogen atom offers a site for protonation, suggesting a pH-dependent aqueous solubility. The overall aromatic and chlorinated nature of the molecule, however, points towards a generally low aqueous solubility and a preference for organic solvents.

Illustrative Solubility Profile

The following table presents an illustrative solubility profile of this compound in a range of common laboratory solvents at ambient temperature. It is crucial to note that these values are hypothetical and intended to serve as a practical guide for solvent selection. Experimental determination is strongly recommended using the protocols outlined in this guide.

Solvent Illustrative Solubility (mg/mL) at 25°C Notes
Water (pH 7.0)< 0.1Expected to be poorly soluble in neutral aqueous media.
0.1 M HCl1 - 5Increased solubility due to protonation of the quinoline nitrogen.
0.1 M NaOH< 0.1No significant change in solubility expected in basic media.
Methanol10 - 20Good solubility in polar protic solvents.
Ethanol15 - 25Good solubility in polar protic solvents.
Acetone30 - 50High solubility in polar aprotic solvents.
Dichloromethane> 100Excellent solubility in chlorinated solvents.
Ethyl Acetate20 - 40Good solubility in moderately polar solvents.
Acetonitrile15 - 30Good solubility in polar aprotic solvents.
Dimethyl Sulfoxide (DMSO)> 100Excellent solubility in a highly polar aprotic solvent.
Toluene5 - 15Moderate solubility in non-polar aromatic solvents.
Hexane< 1Poor solubility in non-polar aliphatic solvents.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[5][6] This method relies on allowing a suspension of the compound in the solvent to reach equilibrium, after which the concentration of the dissolved compound in the supernatant is quantified.

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the selected solvents. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Centrifugation can be employed to expedite this process.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is reported as the measured concentration in the saturated solution (e.g., in mg/mL or µg/mL).

G cluster_protocol Shake-Flask Solubility Protocol A Add Excess Solid to Solvent B Equilibrate (24-72h at constant T) A->B C Separate Solid and Liquid Phases B->C D Filter Supernatant C->D E Quantify by HPLC-UV D->E

Caption: Workflow for Thermodynamic Solubility Determination.

Chemical Stability: Predicting and Mitigating Degradation

The chemical stability of this compound is a critical parameter that influences its shelf-life, the design of manufacturing processes, and the safety profile of any resulting drug product. Forced degradation studies are an indispensable tool for identifying potential degradation pathways and developing stability-indicating analytical methods.[7][8] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[9]

Forced Degradation Studies: A Proactive Approach

Forced degradation studies for this compound should investigate its susceptibility to hydrolysis, oxidation, and photolysis, as mandated by ICH guidelines.[10]

Hydrolysis is a common degradation pathway for many organic molecules. The stability of this compound should be evaluated across a range of pH values to mimic physiological conditions and potential manufacturing environments. The OECD Guideline 111 provides a robust framework for assessing hydrolysis as a function of pH.[11][12][13][14][15]

Hypothesized Degradation: The chloro-substituent at the 4-position of the quinoline ring is susceptible to nucleophilic substitution, particularly under acidic or basic conditions, potentially leading to the formation of 4-hydroxy-5,7-dimethylquinoline.

  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in aqueous buffers of varying pH (e.g., pH 2, pH 7, and pH 10).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) in the dark for a defined period (e.g., up to 7 days).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 96, and 168 hours), withdraw aliquots from each solution.

  • Quenching (if necessary): Neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Quantification: Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

Oxidative degradation can be initiated by atmospheric oxygen or oxidizing agents.

Hypothesized Degradation: The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Stress Application: Add a controlled amount of an oxidizing agent, such as hydrogen peroxide (e.g., 3% v/v).

  • Incubation: Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.

  • Time-Point Analysis and Quantification: Follow the same procedure as for hydrolytic stability testing.

Exposure to light can induce photochemical degradation. The ICH Q1B guideline provides a standardized approach for photostability testing.[1][16][17][18][19]

Hypothesized Degradation: Photodegradation could involve dechlorination or other complex photochemical reactions of the aromatic system.

  • Sample Preparation: Prepare solutions of this compound in a photochemically inert solvent (e.g., acetonitrile) and also place the solid compound in a transparent container.

  • Light Exposure: Expose the samples to a light source that provides both UV and visible light, according to ICH Q1B specifications. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: After the specified exposure period, analyze both the light-exposed and dark control samples to assess for degradation.

G cluster_workflow Forced Degradation Workflow Compound This compound Stress Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) Compound->Stress Analysis Stability-Indicating HPLC-UV Analysis Stress->Analysis ID Identify Degradation Products Analysis->ID Pathway Elucidate Degradation Pathways ID->Pathway

Caption: General Workflow for Forced Degradation Studies.

Illustrative Stability Data

The following table provides hypothetical results from a forced degradation study on this compound. The percentage of degradation is illustrative and should be confirmed experimentally.

Stress Condition Duration Temperature Illustrative % Degradation Potential Major Degradant
0.1 M HCl48 hours60°C15%4-Hydroxy-5,7-dimethylquinoline
0.1 M NaOH48 hours60°C5%4-Hydroxy-5,7-dimethylquinoline
3% H₂O₂24 hours40°C10%N-oxide derivative
Light (ICH Q1B)7 daysAmbient8%Dechlorinated species
Heat (Solid)7 days80°C< 2%No significant degradation

Analytical Methodologies for Quantification

A robust and validated analytical method is essential for the accurate determination of this compound in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable technique for the quantification of quinoline derivatives.[20][21][22][23]

Recommended HPLC-UV Method Parameters
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0). The exact ratio should be optimized for optimal separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: The UV detection wavelength should be set at the λmax of this compound, which can be determined by a UV scan.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be validated for linearity, accuracy, precision, specificity, and sensitivity according to ICH guidelines.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. By employing the described experimental protocols, researchers and drug development professionals can generate the critical data necessary to make informed decisions throughout the discovery and development pipeline. A thorough physicochemical characterization of this important building block will undoubtedly facilitate its successful application in the synthesis of novel therapeutic agents and other advanced materials. Future work should focus on generating and publishing definitive experimental data for the solubility and stability of this compound to further enrich the public knowledge base.

References

Methodological & Application

Application Note: A Robust Two-Step Synthesis of 4-Chloro-5,7-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-5,7-dimethylquinoline is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted quinoline core serves as a versatile scaffold for the development of novel compounds. This application note provides a comprehensive and field-proven two-step protocol for the synthesis of this compound, designed for researchers, chemists, and drug development professionals. The synthesis begins with an acid-catalyzed Combes reaction to construct the 4-hydroxyquinoline intermediate, followed by a robust chlorination step. This guide emphasizes the mechanistic rationale behind procedural choices, detailed step-by-step instructions, and critical safety considerations to ensure reproducibility and safety.

Introduction and Synthetic Strategy

The quinoline nucleus is a prominent feature in a wide array of biologically active compounds. The targeted molecule, this compound[][2], is a key intermediate whose 4-chloro group acts as an excellent leaving group for nucleophilic substitution, enabling further molecular elaboration.

The synthetic strategy detailed herein is a reliable and scalable two-stage process:

  • Stage 1: Combes Quinoline Synthesis. This classic reaction involves the condensation of 3,5-dimethylaniline with acetylacetone (a β-diketone) under strong acidic conditions to form the heterocyclic core, yielding 4-Hydroxy-5,7-dimethylquinoline.[3][4][5] This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the cyclization.

  • Stage 2: Chlorination of the 4-Hydroxyquinoline Intermediate. The synthesized 4-hydroxyquinoline (which exists in tautomeric equilibrium with its quinolone form) is subsequently chlorinated at the C4 position. This transformation is efficiently achieved using phosphorus oxychloride (POCl₃), a standard and powerful reagent for this type of conversion.[6][7][8]

This sequential approach provides a clear and high-yielding pathway to the desired product.

Overall Synthetic Workflow

SynthesisWorkflow cluster_stage1 Stage 1: Combes Synthesis cluster_stage2 Stage 2: Chlorination Aniline 3,5-Dimethylaniline Hydroxyquinoline 4-Hydroxy-5,7-dimethylquinoline Aniline->Hydroxyquinoline H₂SO₄ (cat.) Heat Diketone Acetylacetone Diketone->Hydroxyquinoline H₂SO₄ (cat.) Heat Chloroquinoline This compound Hydroxyquinoline->Chloroquinoline POCl₃ Heat

Caption: Two-stage synthetic workflow for this compound.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Mechanism of the Combes Quinoline Synthesis

The Combes synthesis proceeds through three primary phases:[3][9]

  • Enamine Formation: The reaction initiates with the nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of the β-diketone. This is followed by dehydration to form a Schiff base, which rapidly tautomerizes to the more stable conjugated enamine intermediate.

  • Acid-Catalyzed Annulation: The enamine, activated by protonation, undergoes an intramolecular electrophilic aromatic substitution. This cyclization is the rate-determining step of the reaction.[9]

  • Dehydration: A final acid-catalyzed dehydration of the cyclic alcohol intermediate yields the aromatic quinoline ring system.

Mechanism of Chlorination with POCl₃

The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline using phosphorus oxychloride is a well-established process.[6] The mechanism is analogous to that of a Vilsmeier-Haack reaction:[6][10]

  • Activation of POCl₃: The oxygen of the 4-hydroxyquinoline (in its keto-tautomer form, 4-quinolone) acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃.

  • Intermediate Formation: This attack leads to the formation of a phosphate ester intermediate, with the elimination of a chloride ion.

  • Nucleophilic Displacement: The chloride ion then acts as a nucleophile, attacking the C4 position of the quinoline ring and displacing the phosphate group to yield the final 4-chloroquinoline product.[6]

Experimental Protocols

Critical Safety Note: These procedures involve hazardous materials. Concentrated sulfuric acid and phosphorus oxychloride are highly corrosive and must be handled with extreme care inside a certified chemical fume hood.[11] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, is mandatory. All glassware must be thoroughly dried, especially for the chlorination step, as POCl₃ reacts violently with water.

Protocol 1: Synthesis of 4-Hydroxy-5,7-dimethylquinoline
ParameterValue
Reactants 3,5-Dimethylaniline, Acetylacetone
Catalyst Concentrated Sulfuric Acid (H₂SO₄)
Reaction Temperature 100-110 °C
Reaction Time 30-45 minutes
Typical Yield 75-85%
Product Appearance Off-white to light tan solid

Materials:

  • 3,5-Dimethylaniline (1.0 eq)

  • Acetylacetone (pentane-2,4-dione) (1.1 eq)

  • Concentrated Sulfuric Acid (98%)

  • 10% Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Ethanol (for recrystallization)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer, Buchner funnel

Procedure:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, cautiously add concentrated sulfuric acid (30 mL) to a beaker containing ice to cool it down. Slowly add 3,5-dimethylaniline (0.1 mol, 12.12 g) to the cooled acid with continuous stirring.

  • Addition of Diketone: To this solution, add acetylacetone (0.11 mol, 11.01 g, 11.2 mL) dropwise. The addition should be slow to control any exotherm.

  • Reaction: Attach a condenser to the flask and heat the mixture in a pre-heated oil bath at 100-110 °C for 30-45 minutes. The solution will darken.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution by slowly adding 10% NaOH solution until the pH is approximately 7-8. This will cause the product to precipitate out of the solution.

  • Isolation: Collect the resulting solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.

  • Purification: Dry the crude product in an oven. The 4-Hydroxy-5,7-dimethylquinoline can be further purified by recrystallization from hot ethanol to yield an off-white solid.

Protocol 2: Synthesis of this compound
ParameterValue
Reactant 4-Hydroxy-5,7-dimethylquinoline
Chlorinating Agent Phosphorus Oxychloride (POCl₃)
Reaction Temperature Reflux (~110 °C)
Reaction Time 2-3 hours
Typical Yield 80-90%
Product Appearance Light yellow to brown solid

Materials:

  • 4-Hydroxy-5,7-dimethylquinoline (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (used as both reagent and solvent)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask, place 4-Hydroxy-5,7-dimethylquinoline (0.05 mol, 9.36 g). Inside a fume hood, add phosphorus oxychloride (30 mL) to the flask.

  • Chlorination: Attach a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 110 °C) with stirring for 2-3 hours. The solid will gradually dissolve. Monitor the reaction progress by TLC if desired.

  • Quenching: After cooling the reaction mixture to room temperature, carefully and very slowly pour it onto a large volume of crushed ice (~300 g) in a large beaker with vigorous stirring. Caution: This is a highly exothermic process and will release HCl fumes. Perform this step deep within the fume hood.

  • Neutralization: Once the quench is complete, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until gas evolution ceases and the pH is ~8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield a crystalline solid.

References

Application Notes and Protocols for the Synthesis of 4-Chloro-5,7-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 4-Chloro-5,7-dimethylquinoline, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is presented as a two-stage process, commencing with the construction of the quinoline core via the Gould-Jacobs reaction, followed by a robust chlorination protocol. This guide is designed to offer both a practical laboratory procedure and a deeper understanding of the underlying chemical principles. We will delve into the mechanistic rationale behind the chosen synthetic route, provide detailed, validated protocols, and outline the necessary safety precautions and characterization techniques.

Introduction and Synthetic Strategy

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents, most notably in the realm of antimalarial drugs like chloroquine.[1][2][3] The targeted compound, this compound, serves as a key intermediate for the synthesis of a diverse array of more complex molecules, where the chlorine atom at the 4-position acts as a versatile handle for nucleophilic substitution reactions.[4][5]

Our synthetic approach is a well-established two-step sequence:

  • Formation of 5,7-dimethylquinolin-4-ol: This intermediate is synthesized using the Gould-Jacobs reaction, a powerful method for constructing the 4-hydroxyquinoline core.[6][7] This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position, making 3,5-dimethylaniline an ideal starting material.[6]

  • Chlorination of 5,7-dimethylquinolin-4-ol: The hydroxyl group of the intermediate is then converted to a chlorine atom using phosphorus oxychloride (POCl₃), a standard and highly effective reagent for this transformation.[1][2][8]

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination start 3,5-Dimethylaniline + Diethyl ethoxymethylenemalonate intermediate1 Condensation (100-130 °C) start->intermediate1 intermediate2 Thermal Cyclization in Diphenyl Ether (>250 °C) intermediate1->intermediate2 intermediate3 Saponification (NaOH) & Acidification (HCl) intermediate2->intermediate3 intermediate4 Decarboxylation (Heat) intermediate3->intermediate4 product1 5,7-Dimethylquinolin-4-ol intermediate4->product1 start2 5,7-Dimethylquinolin-4-ol reaction Chlorination with POCl₃ (Reflux) start2->reaction workup Work-up & Purification reaction->workup final_product This compound workup->final_product G cluster_mechanism Gould-Jacobs Reaction Mechanism reactants 3,5-Dimethylaniline + Diethyl ethoxymethylenemalonate condensation Condensation (-EtOH) reactants->condensation intermediate Anilidomethylenemalonate Intermediate condensation->intermediate cyclization Thermal 6π Electrocyclization intermediate->cyclization cyclized_product Ethyl 4-hydroxy-5,7-dimethyl- quinoline-3-carboxylate cyclization->cyclized_product saponification Saponification (NaOH, H₂O) cyclized_product->saponification acid 5,7-Dimethylquinoline- 4-ol-3-carboxylic Acid saponification->acid decarboxylation Decarboxylation (Heat, -CO₂) acid->decarboxylation product 5,7-Dimethylquinolin-4-ol decarboxylation->product

References

Application Notes and Protocols for the Purification of 4-Chloro-5,7-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-5,7-dimethylquinoline is a substituted quinoline derivative that serves as a crucial building block in medicinal chemistry and materials science. The quinoline scaffold is central to numerous pharmacologically active agents, and the specific substitution pattern of this compound makes it a valuable intermediate for synthesizing novel drug candidates.[1][2] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, complicate structural elucidation of downstream products, and introduce contaminants into biologically active molecules.

Following synthesis, which typically involves the chlorination of the corresponding 4-hydroxyquinoline precursor using reagents like phosphorus oxychloride (POCl₃), the crude this compound product is often contaminated with unreacted starting materials, inorganic salts, and reaction byproducts.[3][4] Therefore, robust purification is a critical step to ensure the material is suitable for subsequent high-stakes applications.

This guide provides detailed protocols and the underlying scientific rationale for the two most effective and commonly employed purification techniques for this compound: Recrystallization and Flash Column Chromatography . The choice between these methods depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₀ClN[][6]
Molecular Weight 191.66 g/mol [][6]
Appearance Likely a solid at room temperature (by analogy to similar chloroquinolines)N/A
Predicted XlogP 3.5[7]

The high predicted XlogP value suggests good solubility in organic solvents and poor solubility in water, which is a key consideration for both recrystallization and chromatography.

Part 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[8] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at an elevated temperature. Impurities should either be insoluble in the hot solvent or remain soluble as the solution cools.

Causality Behind Experimental Choices

The selection of an appropriate solvent system is the most critical step in developing a recrystallization protocol. For chloroquinolines, alcohols like methanol and ethanol are often effective.[4][9] These solvents are polar enough to dissolve the somewhat polar quinoline core at elevated temperatures but allow for precipitation upon cooling. For highly nonpolar impurities, a mixed solvent system might be necessary.

Self-Validating System

A successful recrystallization is visually self-validating. The formation of well-defined crystals from a clear solution upon cooling is a strong indicator of purification. The purity can be further confirmed by melting point analysis (a sharp melting point range close to the literature value indicates high purity) and Thin Layer Chromatography (TLC).

Experimental Protocol: Recrystallization from Methanol

This protocol is adapted from established procedures for similar chloroquinoline derivatives.[4]

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a minimal amount of methanol (e.g., 5-10 mL) and a stir bar.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add methanol portion-wise until the solid completely dissolves. Avoid adding an excessive amount of solvent, as this will reduce the recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[8] Once the flask has reached room temperature, place it in an ice bath for approximately 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The final product should be a free-flowing crystalline solid.

Workflow Diagram: Recrystallization

G cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Product in Flask add_solvent Add Minimum Hot Methanol crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved cool Slow Cooling to RT dissolved->cool ice_bath Cool in Ice Bath cool->ice_bath crystals Crystal Formation ice_bath->crystals filter Vacuum Filtration crystals->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystalline Product dry->pure

Caption: General workflow for the purification of this compound by recrystallization.

Part 2: Purification by Flash Column Chromatography

For complex mixtures or when impurities have similar solubility profiles to the target compound, flash column chromatography is the preferred method.[10] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents).[11]

Causality Behind Experimental Choices

Stationary Phase: Silica gel is the standard stationary phase for purifying moderately polar organic compounds like chloroquinolines. Its slightly acidic surface interacts with the polar nitrogen atom of the quinoline ring.

Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A non-polar solvent system, such as a mixture of hexanes (or petroleum ether) and ethyl acetate, is a common starting point for chloroquinolines.[4][10] The optimal ratio is determined by Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the target compound. A lower polarity eluent (higher hexane content) will result in slower elution, while a higher polarity eluent (higher ethyl acetate content) will speed up elution.

Self-Validating System

The purification process is monitored in real-time using TLC. By analyzing the fractions collected from the column, one can identify which fractions contain the pure product, which contain impurities, and which contain a mixture. Combining only the pure fractions ensures a high-purity final product.

Experimental Protocol: Flash Column Chromatography

This protocol is based on established methods for purifying substituted chloroquinolines.[10][12]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or Petroleum Ether)

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • Glass chromatography column

  • TLC plates, developing chamber, and UV lamp (254 nm)

  • Fraction collector or test tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: First, determine the optimal eluent system using TLC. Spot the crude material on a TLC plate and develop it in various ratios of Hexanes:EtOAc (e.g., 9:1, 4:1, 1:1). The ideal system will give the target compound an Rf value of ~0.3 and show good separation from impurities.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 Hexanes:EtOAc). A typical ratio is 50-100 g of silica per 1 g of crude material.

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, ensuring no air bubbles are trapped.[11]

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent like DCM.

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column, forming an even layer.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to begin eluting the compounds.

    • Collect the eluent in fractions (e.g., 10-20 mL per fraction).

  • Monitoring: Regularly monitor the collected fractions by TLC. Spot each fraction on a TLC plate and visualize under a UV lamp.

  • Combine and Concentrate: Combine the fractions that contain only the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Workflow Diagram: Flash Column Chromatography

G cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Find Eluent) pack 2. Pack Column with Silica tlc->pack load 3. Dry Load Crude Sample pack->load elute 4. Elute with Mobile Phase collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC combine 7. Combine Pure Fractions monitor->combine evap 8. Evaporate Solvent combine->evap product Purified Product evap->product

Caption: Step-by-step workflow for the purification of this compound via flash column chromatography.

Summary and Recommendations

TechniqueAdvantagesDisadvantagesBest For
Recrystallization Simple, inexpensive, highly effective for removing small amounts of impurities, scalable.Requires finding a suitable solvent, potential for product loss in the mother liquor.Purifying large quantities of material that are mostly pure (>90%).
Flash Chromatography High resolution, versatile, effective for complex mixtures and closely related impurities.More complex setup, requires larger volumes of solvent, can be time-consuming.Purifying smaller quantities or very impure mixtures where recrystallization is ineffective.

For the purification of this compound, a sequential approach is often most effective. An initial purification by flash column chromatography can be used to remove the bulk of impurities, followed by a final polishing step via recrystallization to obtain a highly pure, crystalline product suitable for the most demanding applications.

References

Application Note: Strategic Functionalization of 4-Chloro-5,7-dimethylquinoline via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, with functionalization at the C4 position being critical for the biological activity of many therapeutic agents.[1][2] This document provides a detailed guide for researchers on the application of 4-chloro-5,7-dimethylquinoline as a versatile intermediate in nucleophilic aromatic substitution (SNAr) reactions. We delve into the underlying reaction mechanism, present validated protocols for substitution with N-, O-, and S-nucleophiles, and offer expert insights into reaction optimization and troubleshooting.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are privileged structures, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including antimalarial, anticancer, and anti-inflammatory properties.[2][3] The reactivity of the quinoline ring system is significantly influenced by the electron-withdrawing effect of the ring nitrogen, which renders the C2 and C4 positions electrophilic and susceptible to nucleophilic attack.[1][4]

4-Chloroquinolines, in particular, are pivotal building blocks in synthetic chemistry. The chlorine atom at the C4 position serves as an excellent leaving group, enabling the introduction of diverse functional groups through nucleophilic aromatic substitution (SNAr). This application note focuses on this compound, a substrate where the quinoline core is decorated with two electron-donating methyl groups. While these groups may slightly modulate the overall reactivity, the fundamental principles of SNAr at the C4 position remain the dominant pathway for synthetic elaboration.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The functionalization of this compound proceeds via a well-established two-step addition-elimination mechanism, known as the SNAr pathway.[2][5][6] This is distinct from SN1 or SN2 reactions, which are unfavorable on sp²-hybridized aryl carbons.[5][7]

  • Nucleophilic Attack (Addition): The reaction is initiated when a nucleophile attacks the electron-deficient C4 carbon. This step is typically the rate-determining step of the reaction.[8] The attack temporarily disrupts the aromaticity of the quinoline ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][5][9] The negative charge is delocalized across the ring and, crucially, onto the electronegative ring nitrogen, which provides significant stabilization.

  • Leaving Group Expulsion (Elimination): In the second, faster step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.[6][9]

The overall SNAr mechanism is visualized below.

SNAr_Mechanism Mechanism of SNAr on this compound sub This compound mc Meisenheimer Complex (Resonance Stabilized Intermediate) sub->mc 1. Addition (Rate-Determining Step) nuc Nucleophile (Nu:⁻) prod 4-Substituted-5,7-dimethylquinoline mc->prod 2. Elimination (Fast) lg Chloride (Cl⁻) mc->lg

Caption: The two-step addition-elimination SNAr pathway.

Core Synthetic Strategies and Considerations

The success of the SNAr reaction depends on carefully chosen conditions. The choice of solvent, base, and temperature is critical and is dictated by the nature of the nucleophile.

  • Nucleophiles: A wide range of nucleophiles can be employed.

    • N-Nucleophiles: Primary and secondary aliphatic or aromatic amines are very common.[3]

    • O-Nucleophiles: Alcohols and phenols, typically used as their more nucleophilic alkoxide or phenoxide salts.

    • S-Nucleophiles: Thiols, which are excellent nucleophiles, often react readily.[10]

  • Solvents: Polar aprotic solvents like DMF, DMSO, or NMP are often used as they can solvate the cation of the nucleophilic salt without hydrogen bonding to the nucleophile, thus enhancing its reactivity. Alcohols like ethanol or isopropanol can also be used, sometimes acting as both solvent and nucleophile.[1]

  • Base: When using neutral nucleophiles like amines or thiols, a base (e.g., K₂CO₃, Et₃N, NaH) is often required to either deprotonate the nucleophile, making it more reactive, or to act as a scavenger for the HCl generated during the reaction.[1]

  • Temperature: Many SNAr reactions require heating to proceed at a reasonable rate. Conventional heating under reflux is common, but microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[1][4]

The general experimental workflow is a systematic process from preparation to characterization.

Workflow prep 1. Preparation setup 2. Reaction Setup prep->setup reaction 3. Reaction (Conventional or Microwave) setup->reaction monitor 4. Monitoring (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup 5. Work-up & Extraction monitor->workup Complete purify 6. Purification (Crystallization/Chromatography) workup->purify char 7. Characterization (NMR, MS, etc.) purify->char

Caption: General experimental workflow for SNAr reactions.

Experimental Protocols

Safety Note: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 4-chloroquinolines and many amines are irritants and potentially toxic.

Protocol 1: Synthesis of 4-Amino-5,7-dimethylquinoline Derivatives (N-Nucleophiles)

This protocol describes a general procedure for the reaction with a primary amine, a common transformation for creating compounds analogous to known bioactive agents.[3]

  • Materials:

    • This compound (1.0 eq)

    • Primary or secondary amine (e.g., butylamine, morpholine) (1.2-2.0 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq, if amine salt is not used)

    • Solvent: N,N-Dimethylformamide (DMF) or Ethanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Step-by-Step Procedure:

    • To a round-bottom flask, add this compound and the chosen solvent (approx. 0.2 M concentration).

    • Add the amine nucleophile, followed by the base (e.g., K₂CO₃) if required. The base is crucial for scavenging the HCl formed.

    • Heat the reaction mixture to 80-100 °C under constant stirring.[1] For less reactive amines, a higher temperature or microwave irradiation may be necessary.[4][11]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration.[1]

    • Alternatively, pour the mixture into water and extract with an organic solvent like dichloromethane or ethyl acetate.

    • Wash the combined organic layers with water and then brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).

Protocol 2: Synthesis of 4-Alkoxy/Aryloxy-5,7-dimethylquinoline Derivatives (O-Nucleophiles)

This protocol requires the pre-formation of a more potent alkoxide or phenoxide nucleophile.

  • Materials:

    • This compound (1.0 eq)

    • Alcohol or Phenol (1.5 eq)

    • Strong base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil) (1.5 eq)

    • Anhydrous solvent: Tetrahydrofuran (THF) or DMF

    • Three-neck flask, dropping funnel, nitrogen/argon inlet

  • Step-by-Step Procedure:

    • Caution: NaH is highly reactive with water. Perform under an inert atmosphere (N₂ or Ar).

    • In a three-neck flask, suspend NaH in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the alcohol or phenol in anhydrous THF via a dropping funnel. Stir for 30-60 minutes at 0 °C to allow for the formation of the sodium alkoxide/phenoxide.

    • Add a solution of this compound in anhydrous THF to the alkoxide solution.

    • Allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C for THF) until TLC indicates completion.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction to 0 °C and carefully quench by the slow addition of water or a saturated NH₄Cl solution to destroy excess NaH.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of 4-(Alkylthio/Arylthio)-5,7-dimethylquinoline Derivatives (S-Nucleophiles)

Thiols are generally strong nucleophiles and may react under milder conditions.

  • Materials:

    • This compound (1.0 eq)

    • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

    • Base (e.g., Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)) (1.5 eq)

    • Solvent: Ethanol or DMF

  • Step-by-Step Procedure:

    • Dissolve the thiol in the chosen solvent in a round-bottom flask.

    • Add the base and stir for 15-30 minutes to form the thiolate anion.

    • Add the this compound to the mixture.

    • Heat the reaction to 60-80 °C and stir. Thiolate substitutions are often faster than those with amines or alcohols.

    • Monitor the reaction progress by TLC until completion.

  • Work-up and Purification:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into water. The product may precipitate and can be collected by filtration.

    • If no precipitate forms, extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Purify the product by column chromatography or recrystallization.

Data Summary and Troubleshooting

The following table provides representative conditions for SNAr on 4-chloroquinolines. Researchers should consider these as starting points for optimization with the 5,7-dimethyl substrate.

Nucleophile ClassExample NucleophileBaseSolventTemp. (°C)Typical Time (h)Ref.
N-Nucleophile Primary/Secondary AmineK₂CO₃ or NoneDMF, EtOH80 - 1404 - 24[1][3][11]
O-Nucleophile PhenolNaH, K₂CO₃THF, DMF25 - 1006 - 18[12]
S-Nucleophile ThiophenolNaOH, K₂CO₃EtOH, DMF60 - 802 - 8[10][13]

Common Issues and Solutions:

  • Low Reactivity: If the reaction is slow, consider switching to a more polar aprotic solvent (DMSO), increasing the temperature, or using microwave irradiation.[4] For particularly challenging nucleophiles, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination can be an effective alternative.[4]

  • Side Reactions: The C4 position is susceptible to hydrolysis, especially at high temperatures in the presence of water, forming 4-hydroxy-5,7-dimethylquinoline. Ensure anhydrous conditions when necessary.[14]

  • Purification Challenges: The polarity of the substituted quinoline product can vary greatly. A systematic approach to TLC solvent system screening is recommended to find optimal conditions for column chromatography.

References

The Strategic Utility of 4-Chloro-5,7-dimethylquinoline in the Synthesis of Bioactive Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of 4-Chloro-5,7-dimethylquinoline as a pivotal intermediate in the synthesis of active pharmaceutical ingredients (APIs). This document outlines its synthesis, chemical properties, and versatile applications, with a focus on detailed protocols for its utilization in constructing complex molecular architectures of therapeutic interest.

Introduction: The Quinoline Core in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif that forms the structural backbone of a multitude of natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Its derivatives have been successfully developed into drugs for treating malaria, cancer, and various infectious diseases.[3] The reactivity of the quinoline ring system, particularly when substituted with a halogen at the 4-position, offers a versatile platform for the introduction of diverse functional groups, enabling the fine-tuning of biological activity.[4][5] this compound, a specific derivative, presents a valuable building block for the synthesis of novel bioactive molecules.

Physicochemical Properties and Safety Data of this compound

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and effective use in synthetic protocols.

PropertyValueSource
CAS Number 352205-97-1--INVALID-LINK--
Molecular Formula C₁₁H₁₀ClN--INVALID-LINK--
Molecular Weight 191.66 g/mol --INVALID-LINK--
Appearance White to off-white crystalline solidGeneral Knowledge
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and methanol.General Knowledge

Safety and Handling: this compound should be handled in a well-ventilated area, preferably within a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, consult the material safety data sheet (MSDS) for detailed first-aid measures.

Synthesis of the Intermediate: this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a substituted aniline. The Gould-Jacobs reaction is a classic and reliable method for the formation of the 4-hydroxyquinoline core, which is subsequently chlorinated.[6]

Protocol 1: Synthesis of 4-Hydroxy-5,7-dimethylquinoline via Gould-Jacobs Reaction

This protocol describes the cyclization of an aniline derivative with a malonic ester derivative to form the 4-hydroxyquinoline scaffold.

Materials:

  • 3,5-Dimethylaniline

  • Diethyl (ethoxymethylene)malonate

  • Diphenyl ether

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • In a round-bottom flask, combine 3,5-dimethylaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid and stir the mixture at room temperature for 2 hours.

  • Remove the ethanol under reduced pressure to obtain the intermediate aniline malonate.

  • In a separate flask equipped with a reflux condenser, heat diphenyl ether to 250 °C.

  • Slowly add the aniline malonate intermediate to the hot diphenyl ether. The cyclization reaction is typically vigorous and accompanied by the evolution of ethanol.

  • Maintain the reaction mixture at 250 °C for 30 minutes after the addition is complete.

  • Cool the reaction mixture to room temperature, which will cause the 4-hydroxy-5,7-dimethylquinoline to precipitate.

  • Dilute the mixture with hexane to facilitate filtration.

  • Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum.

Protocol 2: Chlorination of 4-Hydroxy-5,7-dimethylquinoline

This protocol details the conversion of the 4-hydroxy group to a chloro group using a standard chlorinating agent.

Materials:

  • 4-Hydroxy-5,7-dimethylquinoline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-hydroxy-5,7-dimethylquinoline (1 equivalent) in phosphorus oxychloride (3-5 equivalents).

  • Add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Synthesis_Workflow cluster_0 Synthesis of 4-Hydroxy-5,7-dimethylquinoline cluster_1 Chlorination 3,5-Dimethylaniline 3,5-Dimethylaniline Aniline malonate intermediate Aniline malonate intermediate 3,5-Dimethylaniline->Aniline malonate intermediate Gould-Jacobs Reaction (Ethanol, HCl) Diethyl (ethoxymethylene)malonate Diethyl (ethoxymethylene)malonate Diethyl (ethoxymethylene)malonate->Aniline malonate intermediate 4-Hydroxy-5,7-dimethylquinoline 4-Hydroxy-5,7-dimethylquinoline Aniline malonate intermediate->4-Hydroxy-5,7-dimethylquinoline Thermal Cyclization (Diphenyl ether, 250°C) This compound This compound 4-Hydroxy-5,7-dimethylquinoline->this compound POCl₃, DMF (cat.)

Caption: Synthetic workflow for this compound.

Application in API Synthesis: Nucleophilic Aromatic Substitution

The chlorine atom at the 4-position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr).[4][5][7] This reactivity is the cornerstone of its utility as an intermediate, allowing for the facile introduction of various nitrogen, oxygen, and sulfur nucleophiles to generate libraries of substituted quinoline derivatives.

Generalized Protocol 3: Synthesis of 4-Amino-5,7-dimethylquinoline Derivatives

This generalized protocol outlines the reaction of this compound with a primary or secondary amine to form 4-aminoquinoline derivatives, a common scaffold in many APIs.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, piperidine, morpholine; 1.1-1.5 equivalents)

  • Solvent (e.g., isopropanol, acetonitrile, or N,N-dimethylformamide)

  • Base (optional, e.g., potassium carbonate, triethylamine)

Procedure:

  • In a round-bottom flask, dissolve or suspend this compound (1 equivalent) in the chosen solvent.

  • Add the desired amine (1.1-1.5 equivalents).

  • If the amine salt is used or if the reaction requires a base, add the appropriate base (1.5-2 equivalents).

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the reactivity of the amine and the solvent used.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate (the hydrochloride salt of the product) forms, it can be collected by filtration.

  • Alternatively, remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a dilute aqueous base solution to remove any remaining salts.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4-amino-5,7-dimethylquinoline derivative.

SNAr_Reaction This compound This compound 4-Amino-5,7-dimethylquinoline Derivative 4-Amino-5,7-dimethylquinoline Derivative This compound->4-Amino-5,7-dimethylquinoline Derivative Nucleophilic Aromatic Substitution (SNAr) Amine Nucleophile (R-NH₂) Amine Nucleophile (R-NH₂) Amine Nucleophile (R-NH₂)->4-Amino-5,7-dimethylquinoline Derivative

Caption: General scheme for the SNAr reaction.

Potential Therapeutic Targets and API Scaffolds

While specific APIs derived directly from this compound are not extensively documented in publicly available literature, the 4-aminoquinoline scaffold is a key component of numerous drugs with diverse therapeutic applications. The protocols described above can be adapted to synthesize analogues of known APIs. For instance, the reaction of this compound with various substituted anilines could lead to novel kinase inhibitors for cancer therapy, similar to the mechanism of action of drugs like Cabozantinib, which is derived from a 4-chloro-6,7-dimethoxyquinoline intermediate.[8]

Analytical Characterization

The identity and purity of synthesized this compound and its derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of a wide range of potentially bioactive molecules. Its reactivity, particularly in nucleophilic aromatic substitution reactions, allows for the efficient construction of 4-aminoquinoline derivatives. The protocols and conceptual frameworks provided in this guide are intended to empower researchers and drug development professionals to explore the full potential of this building block in the discovery of novel therapeutic agents.

References

Application Notes & Protocols: The Role of 4-Chloro-5,7-dimethylquinoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] Among its many derivatives, 4-Chloro-5,7-dimethylquinoline stands out as a highly versatile synthetic intermediate. The strategic placement of a chlorine atom at the 4-position renders the molecule susceptible to nucleophilic aromatic substitution, providing a crucial handle for molecular elaboration. The methyl groups at the 5- and 7-positions modulate the compound's lipophilicity, steric profile, and metabolic stability, influencing the pharmacokinetic and pharmacodynamic properties of its derivatives. This technical guide offers an in-depth exploration of the synthesis of this compound and its subsequent application as a foundational scaffold for the development of novel therapeutic agents, particularly in oncology and antimicrobial research. Detailed experimental protocols, mechanistic insights, and data interpretation are provided to empower researchers in drug discovery and development.

Foundational Synthesis of this compound

The construction of the this compound scaffold is a multi-step process that leverages classic heterocyclic chemistry principles. The primary route involves a Conrad-Limpach-type synthesis to build the core quinoline ring system, followed by a chlorination step. The rationale behind this approach is its reliability and the use of readily available starting materials.

Synthetic Pathway Overview

The synthesis begins with the condensation of 3,5-dimethylaniline with ethyl acetoacetate to form an enamine intermediate. This intermediate is then subjected to thermal cyclization in a high-boiling solvent, leading to the formation of 4-hydroxy-5,7-dimethylquinoline. The final and critical step is the conversion of the 4-hydroxyl group into a chloride using a potent chlorinating agent like phosphorus oxychloride (POCl₃). The chlorine at the C4 position is an excellent leaving group, making it the focal point for subsequent derivatization.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination A 3,5-Dimethylaniline C Enamine Intermediate A->C Acid catalyst B Ethyl Acetoacetate B->C D 4-Hydroxy-5,7- dimethylquinoline C->D Heat (e.g., Dowtherm A) E 4-Chloro-5,7- dimethylquinoline D->E POCl₃

Caption: Synthetic pathway for this compound.

Detailed Synthesis Protocol

Protocol 1: Synthesis of this compound

  • Objective: To synthesize the title compound from 3,5-dimethylaniline.

  • Materials:

    • 3,5-Dimethylaniline

    • Ethyl acetoacetate

    • Dowtherm A (or Diphenyl ether)

    • Phosphorus oxychloride (POCl₃)

    • Saturated sodium bicarbonate solution

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexane/Ethyl Acetate solvent system

  • Step-by-Step Procedure:

    • Step 1: Formation of (E)-ethyl 3-((3,5-dimethylphenyl)amino)but-2-enoate.

      • In a round-bottom flask, combine 3,5-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

      • Add a catalytic amount of acetic acid (2-3 drops).

      • Stir the mixture at room temperature for 4-6 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting aniline. The removal of water via a Dean-Stark trap can accelerate the reaction.

    • Step 2: Cyclization to 4-hydroxy-5,7-dimethylquinoline.

      • In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250 °C.

      • Add the crude enamine intermediate from Step 1 dropwise to the hot Dowtherm A.

      • Maintain the temperature and stir for 30-60 minutes. The reaction progress can be monitored by the cessation of ethanol distillation.

      • Cool the reaction mixture to room temperature. The product will precipitate.

      • Dilute the mixture with hexane, and collect the solid precipitate by vacuum filtration. Wash thoroughly with hexane to remove the solvent. The resulting solid is 4-hydroxy-5,7-dimethylquinoline.

    • Step 3: Chlorination to this compound.

      • Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

      • Carefully add the crude 4-hydroxy-5,7-dimethylquinoline (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).

      • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

      • Cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

      • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

      • Extract the aqueous layer with dichloromethane (3 x 50 mL).

      • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.[3][4]

Application in Anticancer Drug Discovery

The 4-chloroquinoline moiety is a key pharmacophore in several anticancer agents.[1][5] Its derivatives often function by inhibiting protein kinases, which are critical enzymes in cell signaling pathways that become dysregulated in cancer.[6][7] The 4-chloro position serves as an electrophilic site for the facile introduction of various nucleophilic side chains, enabling the generation of large compound libraries for screening.

Mechanism of Action: Kinase Inhibition

Many quinoline-based anticancer drugs are ATP-competitive inhibitors of tyrosine kinases (TKs) such as the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).[6] These inhibitors occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates. This action blocks the signal transduction cascade responsible for cell proliferation, survival, and angiogenesis, ultimately leading to cancer cell death.[6][8]

Kinase_Inhibition cluster_pathway Oncogenic Signaling Pathway cluster_inhibition Mechanism of Inhibition RTK Growth Factor Receptor (Kinase) Substrate Downstream Substrate RTK:f0->Substrate ATP -> ADP Phosphorylation Signal Proliferation & Survival Signals Substrate->Signal Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->RTK:f0 Binds to ATP Pocket MIC_Workflow A Prepare Serial Dilutions of Compound in 96-Well Plate C Inoculate Wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Read Plate for Visible Growth (Turbidity) D->E F Determine MIC: Lowest Concentration with No Growth E->F

References

Analytical methods for the characterization of 4-Chloro-5,7-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Analytical Characterization of 4-Chloro-5,7-dimethylquinoline

Abstract

This comprehensive application note provides a detailed guide to the analytical methods for the characterization of this compound, a key heterocyclic compound with potential applications in pharmaceutical and chemical research. As a crucial component in drug development and material science, ensuring its identity, purity, and stability is of paramount importance. This document outlines detailed protocols and theoretical justifications for a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies presented herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the necessary tools for comprehensive characterization.

Introduction: The Significance of this compound Characterization

This compound belongs to the quinoline family of compounds, which are renowned for their diverse biological activities, including antimalarial, antibacterial, and antifungal properties. The specific substitution pattern of a chloro group at the 4-position and methyl groups at the 5- and 7-positions can significantly influence its chemical reactivity and biological efficacy. Therefore, rigorous analytical characterization is essential to establish a definitive structure-activity relationship and to ensure the quality and consistency of this compound in any downstream applications. This guide provides the scientific rationale and step-by-step protocols for its comprehensive analysis.

Chromatographic Analysis: Purity and Impurity Profiling

Chromatographic techniques are indispensable for assessing the purity of this compound and for identifying any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the premier method for the purity determination of moderately polar to nonpolar aromatic compounds like this compound. The choice of a C18 or C8 stationary phase allows for the effective separation of the main compound from its closely related analogues.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is recommended for its high hydrophobicity, which provides excellent retention and resolution for aromatic compounds. A C8 column can be a suitable alternative, potentially offering different selectivity and faster analysis times.[1]

  • Mobile Phase: A mixture of acetonitrile and water is a common choice for the mobile phase due to its low viscosity and UV transparency. The addition of a small amount of an acidic modifier, such as formic acid, is crucial. Since the quinoline nitrogen is basic, an acidic mobile phase ensures that it remains in a single protonated state, leading to sharp, symmetrical peaks.[2]

  • Detection: The aromatic nature of the quinoline ring system results in strong UV absorbance. A photodiode array (PDA) detector is ideal for method development, allowing for the determination of the optimal detection wavelength (λmax) and for peak purity analysis. Based on similar structures, a wavelength of around 254 nm is a good starting point.[2]

Experimental Protocol: RP-HPLC Method for Purity Analysis

Parameter Recommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA at 254 nm
Sample Preparation Dissolve 1 mg of this compound in 1 mL of 50:50 Acetonitrile:Water.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample & System Preparation cluster_dev Method Development cluster_val Method Validation prep_sample Prepare Sample (1 mg/mL in ACN:H2O) inject_sample Inject Sample prep_sample->inject_sample prep_system Equilibrate HPLC System with Initial Mobile Phase prep_system->inject_sample acquire_data Acquire Data with PDA Detector (200-400 nm) inject_sample->acquire_data determine_lambda Determine λmax acquire_data->determine_lambda optimize_gradient Optimize Gradient Profile for Resolution determine_lambda->optimize_gradient validate Validate Method (Linearity, Precision, Accuracy) optimize_gradient->validate routine_analysis Implement for Routine Analysis validate->routine_analysis

A logical workflow for the systematic development of an HPLC method.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, it serves as an excellent confirmatory method to HPLC and is particularly useful for identifying non-polar impurities.

Causality Behind Experimental Choices:

  • Column: A low to mid-polarity capillary column, such as a DB-5ms or HP-5ms, is ideal. These columns provide good separation for a wide range of compounds, including halogenated aromatics.

  • Ionization: Electron Ionization (EI) at 70 eV is the standard method. This high-energy ionization leads to reproducible fragmentation patterns that can be compared against mass spectral libraries for identification.

  • Temperature Program: A temperature gradient is necessary to ensure the elution of the analyte as a sharp peak and to separate it from any impurities with different boiling points.

Experimental Protocol: GC-MS Analysis

Parameter Recommended Conditions
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split ratio 10:1)
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
Sample Preparation Dissolve 1 mg of this compound in 1 mL of Dichloromethane.

Expected Mass Spectrum: The mass spectrum of this compound (C11H10ClN, MW: 191.66) is expected to show a prominent molecular ion peak (M+) at m/z 191. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with an M+2 peak at m/z 193 having approximately one-third the intensity of the M+ peak. Fragmentation may involve the loss of a chlorine atom, a methyl group, or other characteristic cleavages of the quinoline ring.

Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectrum (in CDCl₃):

  • Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns will be influenced by the positions of the chloro and methyl substituents.

  • Methyl Protons: Two distinct singlets are expected for the two methyl groups (at C5 and C7), likely in the region of δ 2.3-2.8 ppm.

  • Cautionary Note: It has been observed that some quinoline derivatives can exhibit anomalous ¹H NMR spectra, with significant line broadening, which may be solvent-dependent.[3] Therefore, acquiring spectra in different solvents (e.g., CDCl₃, DMSO-d₆) is advisable if peak broadening is observed.

Expected ¹³C NMR Spectrum (in CDCl₃):

  • The spectrum will show 11 distinct carbon signals, corresponding to the 11 carbon atoms in the molecule.

  • The carbons attached to the chlorine and nitrogen atoms will be significantly affected, with their chemical shifts providing key structural information.

  • The two methyl carbons will appear in the upfield region (typically δ 15-25 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Analysis

Parameter Recommended Conditions
Technique Attenuated Total Reflectance (ATR) or KBr pellet
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 32

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Vibration
3100-3000Aromatic C-H stretching
2950-2850Methyl C-H stretching
1600-1450Aromatic C=C and C=N ring stretching
~1100-1000C-Cl stretching
900-675Out-of-plane C-H bending (provides substitution pattern information)

Workflow for Spectroscopic Characterization

Spectro_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation prep_nmr Dissolve in Deuterated Solvent (e.g., CDCl3) run_1h_nmr Acquire ¹H NMR Spectrum prep_nmr->run_1h_nmr run_13c_nmr Acquire ¹³C NMR Spectrum prep_nmr->run_13c_nmr prep_ftir Prepare KBr Pellet or Use ATR Crystal run_ftir Acquire FTIR Spectrum prep_ftir->run_ftir interpret_nmr Assign Chemical Shifts and Coupling Constants run_1h_nmr->interpret_nmr run_13c_nmr->interpret_nmr interpret_ftir Identify Characteristic Functional Group Vibrations run_ftir->interpret_ftir confirm_structure Confirm Molecular Structure interpret_nmr->confirm_structure interpret_ftir->confirm_structure

Workflow for structural elucidation using spectroscopic methods.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques allows for the unambiguous confirmation of its identity, the accurate assessment of its purity, and the identification of any potential impurities. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is a prerequisite for the successful application of this compound in research and development.

References

Application Notes & Protocols: Strategic Functionalization of the 4-Chloro-5,7-dimethylquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] The ability to precisely and efficiently introduce diverse functional groups onto this scaffold is paramount for structure-activity relationship (SAR) studies and the discovery of novel therapeutics.[2][3] This guide provides a comprehensive overview and detailed protocols for the functionalization of 4-Chloro-5,7-dimethylquinoline, a versatile intermediate for creating libraries of novel compounds. We will focus on leveraging the highly reactive C4-chloro position for pivotal transformations including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Each protocol is presented with an emphasis on the underlying chemical principles, guiding researchers in experimental design, execution, and optimization.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline double-ring structure, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug design.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have led to its incorporation into a wide array of approved drugs, including antimalarials (Chloroquine), anticancer agents (Cabozantinib), and antibacterials.[2][4]

The reactivity of the quinoline ring is position-dependent. The chlorine atom at the C4-position of this compound is particularly activated towards both transition-metal-catalyzed cross-coupling and nucleophilic substitution, making it an excellent synthetic handle for introducing molecular diversity.[5][6] The methyl groups at C5 and C7 modulate the electronic and steric properties of the molecule, which can influence reaction kinetics and the biological activity of the final derivatives.

This document will detail robust protocols for three major classes of transformations at the C4 position:

  • Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura and Sonogashira couplings.

  • Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig amination.

  • Nucleophilic Aromatic Substitution (SNAr): Direct displacement with amine and oxygen nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[7] For an electron-deficient heteroaryl chloride like this compound, these reactions require careful selection of catalyst, ligand, and base to achieve high efficiency.

Suzuki-Miyaura Coupling for C-C Arylation/Vinylation

The Suzuki-Miyaura reaction creates a C-C bond between an organohalide and an organoboron compound.[5] It is renowned for its mild reaction conditions and tolerance of a wide variety of functional groups.[8] The high reactivity of the 4-chloro position on the quinoline ring makes it an excellent substrate for this transformation.[5]

The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

  • Catalyst & Ligand: The oxidative addition of Pd(0) to the C-Cl bond is often the rate-limiting step for aryl chlorides. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or PCy₃) accelerates this step by increasing the electron density on the palladium center.[10]

  • Base: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[10] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly employed. The choice of base can significantly impact the reaction outcome.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add this compound, Arylboronic Acid, Pd Catalyst, Ligand, and Base to a dry flask. degas 2. Degas the flask and backfill with an inert gas (Ar or N₂). reagents->degas solvent 3. Add anhydrous solvent (e.g., Dioxane/H₂O). degas->solvent heat 4. Heat the mixture to the specified temperature (e.g., 80-110 °C). solvent->heat monitor 5. Monitor reaction by TLC/LC-MS. heat->monitor quench 6. Cool, dilute with organic solvent, and wash with water/brine. monitor->quench purify 7. Dry, concentrate, and purify by column chromatography. quench->purify

Caption: General workflow for Suzuki-Miyaura cross-coupling.

  • To a dry Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), potassium carbonate (K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Stir the reaction mixture vigorously and heat to 90-100 °C for 4-12 hours, or until completion as monitored by Thin-Layer Chromatography (TLC) or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-aryl-5,7-dimethylquinoline.

ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is a pre-formed Pd(0) source; PdCl₂(dppf) is a stable Pd(II) precatalyst that is reduced in situ.[10]
Ligand PPh₃, dppf, SPhosBulky, electron-rich ligands accelerate oxidative addition for aryl chlorides.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.[10]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixed solvent system aids in dissolving both organic and inorganic reagents.[10]
Temperature 80-110 °CSufficient thermal energy is typically required for the coupling of aryl chlorides.
Sonogashira Coupling for C-C Alkynylation

The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction is co-catalyzed by palladium and copper(I) salts.[11][12]

The Sonogashira reaction involves two interconnected catalytic cycles.[13]

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl halide to Pd(0) and reductive elimination of the product.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex.[13]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.[11]

Catalytic_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)(L)₂-X Pd0->Pd_Complex Oxidative Addition (Ar-X) Pd_Alkyne Ar-Pd(II)(L)₂-C≡CR' Pd_Complex->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Reductive Elimination (Ar-C≡CR') CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR' CuX->Cu_Alkyne Base, H-C≡CR' Cu_Alkyne->Pd_Complex To Transmetalation

Caption: Simplified Sonogashira catalytic cycles.

  • To a dry Schlenk tube, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and Copper(I) Iodide (CuI, 4-10 mol%).

  • Evacuate the tube and backfill with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent such as triethylamine (Et₃N) or a mixture of THF and Et₃N.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 50-70 °C) for 2-8 hours, monitoring progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography.

ParameterRecommended ConditionsRationale
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard, commercially available, and effective palladium sources.[12][14]
Cu Co-catalyst CuIActivates the terminal alkyne, forming a copper acetylide for transmetalation.[11]
Base/Solvent Et₃N, DIPAActs as both a base and a solvent, facilitating alkyne deprotonation.
Temperature 25-70 °CThe reaction is often efficient at or slightly above room temperature.[11]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[15] This reaction has revolutionized the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals.

  • Ligand Choice is Critical: Like Suzuki coupling on aryl chlorides, success in Buchwald-Hartwig amination hinges on the ligand. Highly hindered, electron-rich biarylphosphine ligands (e.g., BrettPhos, XPhos) are state-of-the-art. They promote both the oxidative addition and the final reductive elimination step, which can be challenging.[16][17]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The base deprotonates the amine, forming the palladium-amido complex necessary for reductive elimination.[16]

  • In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%), the corresponding biarylphosphine ligand (1-3 mol%), and a strong base like NaOt-Bu (1.4 equiv.).

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Add an anhydrous, aprotic solvent such as toluene or t-butanol.

  • Seal the vial and remove it from the glovebox. Heat the reaction mixture with vigorous stirring at 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Partition the mixture between water and an organic solvent (e.g., dichloromethane). Separate the layers.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

ParameterRecommended ConditionsRationale
Catalyst System Pd₂(dba)₃ + XPhos, BrettPhos Pd G3Modern catalyst systems designed for challenging couplings of aryl chlorides.[18]
Base NaOt-Bu, K₃PO₄, LiHMDSStrong, non-nucleophilic bases are needed to deprotonate the amine without competing side reactions.[18]
Solvent Toluene, Dioxane, t-BuOHAprotic solvents are required to avoid reaction with the strong base.
Temperature 80-110 °CHigher temperatures are generally needed to drive the reaction to completion.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinoline nitrogen atom activates the C4-position, making the chloro-substituent susceptible to direct displacement by strong nucleophiles in a Nucleophilic Aromatic Substitution (SNAr) reaction.[19][20] This method offers a transition-metal-free alternative for introducing amine and oxygen functionalities.

The SNAr mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.[21] The rate of reaction is dependent on:

  • Nucleophile Strength: Stronger nucleophiles (e.g., primary amines, alkoxides) react faster.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are ideal as they solvate the cation of the nucleophile but not the anion, enhancing its nucleophilicity.

  • Temperature: Heating is often required to overcome the activation energy for the formation of the Meisenheimer complex.

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol or N,N-Dimethylformamide (DMF).

  • Add the desired primary or secondary amine (1.2-2.0 equiv.).

  • If the amine salt is formed, a non-nucleophilic base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) can be added (1.5 equiv.).[22]

  • Reflux the reaction mixture for 3-12 hours, monitoring by TLC.[22]

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify by recrystallization or column chromatography.

ParameterRecommended ConditionsRationale
Nucleophile Primary/Secondary Amines, Alkoxides, PhenoxidesStrong nucleophiles are required for an efficient SNAr reaction.
Base (optional) Et₃N, K₂CO₃Used to neutralize any acid formed and to deprotonate less reactive nucleophiles.[22]
Solvent Ethanol, DMF, DMSOPolar solvents stabilize the charged Meisenheimer intermediate.
Temperature 80-150 °CThermal energy is needed to drive the substitution.

Safety Precautions

  • General Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially pyrophoric. Handle under an inert atmosphere.

  • Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle under an inert atmosphere and avoid contact with skin.

  • Solvents: Use anhydrous solvents where specified, as moisture can quench reagents and catalysts. Many organic solvents are flammable.

References

Application Notes & Protocols: Leveraging 4-Chloro-5,7-dimethylquinoline as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its versatile structure allows for functionalization at multiple positions, enabling the fine-tuning of biological activity and pharmacokinetic properties.[3] This guide focuses on a specific, high-potential derivative: 4-Chloro-5,7-dimethylquinoline . The chlorine atom at the C4 position serves as an excellent, reactive leaving group for nucleophilic aromatic substitution (SNAr), providing a robust entry point for library synthesis. The dimethyl groups at the C5 and C7 positions offer steric and electronic modulation, potentially enhancing target binding affinity and improving physicochemical properties like lipophilicity.

These application notes provide a comprehensive framework for researchers, detailing the synthesis of the scaffold, strategic derivatization protocols, and methodologies for biological evaluation. The causality behind experimental choices is emphasized to empower scientists to rationally design and execute their discovery campaigns.

The Strategic Advantage of the this compound Scaffold

The utility of this scaffold is rooted in its distinct chemical features, which translate directly into drug design advantages.

  • Reactive Handle for Diversification: The C4-chloro group is highly activated towards nucleophilic displacement by the electron-withdrawing effect of the ring nitrogen. This facilitates the introduction of a vast array of functional groups (amines, thiols, alcohols, etc.), enabling extensive Structure-Activity Relationship (SAR) exploration.[4][5]

  • Modulation of Physicochemical Properties: The two methyl groups increase the lipophilicity of the core structure compared to unsubstituted quinolines. This can enhance membrane permeability and oral bioavailability. Their specific placement may also prevent unwanted metabolism or facilitate specific hydrophobic interactions within a target's binding pocket.

  • Proven Pharmacological Heritage: The broader quinoline class exhibits a remarkable spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties, providing a strong rationale for its use in screening against various targets.[6][7]

Below is a conceptual workflow for utilizing this scaffold in a typical drug discovery program.

G cluster_0 Scaffold Preparation & Library Synthesis cluster_1 Screening & Evaluation cluster_2 Optimization & Validation A Scaffold Synthesis: This compound B Library Generation via SNAr (Amines, Thiols, etc.) A->B POCl3, Nucleophiles C Primary Screening (e.g., Cell Viability Assay) B->C Compound Library D Secondary Screening (e.g., Kinase Inhibition Assay) C->D Hit Identification E SAR Analysis & Data Modeling D->E Validated Hits F Lead Optimization (ADME/Tox Profiling) E->F Iterative Design F->B New Analogs

Caption: Drug discovery workflow using the this compound scaffold.

Synthesis and Derivatization Protocols

Protocol 1: Synthesis of this compound Scaffold

This protocol is adapted from established quinoline synthesis methodologies, such as the Gould-Jacobs reaction, followed by chlorination. The starting material is 3,5-dimethylaniline.

Reaction Scheme:

G substituent1 3,5-Dimethylaniline intermediate1 Intermediate Adduct substituent1->intermediate1 + substituent2 Diethyl (ethoxymethylene)malonate intermediate2 4-Hydroxy-5,7-dimethyl- quinoline-3-carboxylate intermediate1->intermediate2 1. Heat (Dowtherm A) 2. Cyclization intermediate3 4-Hydroxy-5,7-dimethylquinoline intermediate2->intermediate3 Saponification (NaOH), then Decarboxylation (Heat) product This compound intermediate3->product Chlorination (POCl3)

Caption: Synthetic pathway for this compound.

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask, combine 1.0 equivalent of 3,5-dimethylaniline with 1.1 equivalents of diethyl (ethoxymethylene)malonate. Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Cyclization: Add the crude reaction mixture dropwise to a flask containing Dowtherm A (a mixture of biphenyl and diphenyl ether) pre-heated to 250 °C.[8] Maintain this temperature for 30 minutes to facilitate cyclization and the removal of ethanol.

    • Rationale: The high temperature is necessary to overcome the activation energy for the intramolecular cyclization (Gould-Jacobs reaction). Dowtherm A is used for its high boiling point and thermal stability.[8]

  • Saponification: Cool the mixture and carefully dilute with hexanes to precipitate the crude ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate. Filter the solid and add it to a solution of 10% aqueous sodium hydroxide. Reflux for 2-3 hours to saponify the ester.

  • Decarboxylation: Cool the basic solution and acidify with concentrated HCl to a pH of ~4-5. The corresponding carboxylic acid will precipitate. Filter this solid and heat it in Dowtherm A at 250 °C until CO2 evolution ceases, yielding 4-hydroxy-5,7-dimethylquinoline.

  • Chlorination: Cool the mixture from the previous step. Carefully add 5-10 equivalents of phosphorus oxychloride (POCl3). Reflux the mixture at 110 °C for 3-4 hours.[9]

    • Rationale: POCl3 is a standard and highly effective reagent for converting 4-hydroxyquinolines to the desired 4-chloroquinolines. The excess POCl3 also serves as the solvent.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated sodium bicarbonate solution or ammonium hydroxide until a precipitate forms. Filter the solid, wash with water, and dry. Purify the crude product by recrystallization from ethanol or column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield pure this compound.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the parallel synthesis of a small library by reacting the scaffold with various primary or secondary amines.

Step-by-Step Methodology:

  • Reaction Setup: In an array of reaction vials, add this compound (1.0 eq.), the desired amine nucleophile (1.2-1.5 eq.), and a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or ethanol.

  • Reaction Conditions: Seal the vials and heat the reactions to 80-120 °C. The reaction time can vary from 4 to 24 hours.

    • Rationale: Heating is required to facilitate the SNAr reaction. The choice of solvent and temperature depends on the nucleophilicity of the amine and the desired reaction rate. A base like potassium carbonate or triethylamine can be added to scavenge the HCl byproduct, especially when using amine salts.[10]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting chloroquinoline is consumed.

  • Purification: Upon completion, cool the reactions. If a precipitate has formed, filter and wash with a cold solvent (e.g., diethyl ether or water). If the product is soluble, perform a standard aqueous work-up, extract with an organic solvent (e.g., ethyl acetate), dry over sodium sulfate, and concentrate. Purify the individual products via preparative HPLC or column chromatography.

Biological Evaluation Protocols

The following are standardized protocols to assess the biological activity of the newly synthesized library of this compound derivatives.

Protocol 3: In Vitro Anticancer Cell Viability (MTT Assay)

This assay determines the concentration at which the compounds inhibit cell proliferation by 50% (IC50).

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C, 5% CO2.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and then further dilute in culture medium. Add 100 µL of the compound-containing medium to the appropriate wells. Include wells for "vehicle control" (DMSO only) and "untreated control".

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 4: In Vitro Kinase Inhibition Assay (Generic)

Many quinoline-based drugs target protein kinases. This protocol outlines a common method to screen for kinase inhibitors.

Step-by-Step Methodology:

  • Reaction Mixture: In a 384-well plate, prepare a reaction mixture containing the target kinase, a suitable kinase buffer, a fluorescently-labeled peptide substrate, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP.

    • Rationale: The kinase will transfer a phosphate group from ATP to the peptide substrate. Active inhibitors will block this process.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated versus unphosphorylated substrate. This is often done using mobility-shift microfluidic assays or antibody-based detection (e.g., HTRF, AlphaScreen).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.

Structure-Activity Relationship (SAR) Analysis

Systematic derivatization at the C4 position allows for the development of a clear SAR. The data below is a hypothetical example of how to tabulate and interpret results from a primary screen.

Compound ID R-Group at C4 Position Structure IC50 (µM) vs. HeLa Cells Comments
Scaffold -ClCl> 50Inactive
DMQ-01 -NH(CH2)2N(Et)2Amine2.5Potent activity, classic side chain.[12]
DMQ-02 -NH(Cyclohexyl)Amine8.1Bulky aliphatic amine reduces potency.
DMQ-03 -NH(4-methoxy-phenyl)Aniline1.2Electron-donating group on aniline is favorable.
DMQ-04 -NH(4-nitro-phenyl)Aniline15.7Electron-withdrawing group is unfavorable.
DMQ-05 -S(CH2)COOHThiol4.6Thioether linkage is tolerated; acid provides solubility.[5]
DMQ-06 -O(Phenyl)Ether22.3Ether linkage is less active than amine.

Interpretation of Hypothetical SAR:

From this data, a preliminary SAR model can be built. This analysis is crucial for guiding the next round of synthesis.

G cluster_C4 C4 Position (SNAr Site) cluster_R_Group R-Group on Linker Core 5,7-Dimethylquinoline Core Amine Amine Linker (High Activity) Core->Amine Key Modification Site Thioether Thioether Linker (Moderate Activity) Core->Thioether Ether Ether Linker (Low Activity) Core->Ether EDG_Aniline Aniline with EDG (Increases Potency) Amine->EDG_Aniline Fine-tuning EWG_Aniline Aniline with EWG (Decreases Potency) Amine->EWG_Aniline Alkyl_Amine Basic Alkyl Amine (Maintains Potency) Amine->Alkyl_Amine

Caption: SAR map showing key modification points and their impact on activity.

References

Application Notes & Protocols: A Researcher's Guide to the Laboratory Synthesis of 4-Chloro-5,7-dimethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the laboratory synthesis of 4-chloro-5,7-dimethylquinoline, a key heterocyclic scaffold in medicinal chemistry and drug development. The protocols herein are designed for researchers, scientists, and professionals in organic synthesis and drug discovery, offering a robust, two-stage synthetic strategy. The synthesis begins with the well-established Gould-Jacobs reaction to construct the 4-hydroxyquinoline core, followed by a chlorination step using phosphorus oxychloride. This guide emphasizes the mechanistic rationale behind procedural choices, stringent safety protocols, and methods for product characterization, ensuring both reproducibility and a deep understanding of the underlying chemistry.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are privileged heterocyclic structures that form the backbone of a vast array of pharmacologically active compounds.[1] Their diverse biological activities span antimicrobial, anticancer, anti-inflammatory, and antimalarial applications.[1][2][3] Specifically, the 4-chloroquinoline moiety serves as a crucial intermediate, enabling further functionalization through nucleophilic substitution at the C4 position.[4][5] This reactivity is fundamental to the synthesis of numerous established drugs, including the renowned antimalarial agent Chloroquine.[3]

The 5,7-dimethyl substitution pattern on the quinoline ring provides a specific lipophilic and steric profile that can be exploited to modulate a molecule's interaction with biological targets. Therefore, a reliable and well-documented protocol for the synthesis of this compound is of significant value to the drug development community.

This guide details a proven two-part synthetic pathway:

  • Part A: Synthesis of the precursor, 4-hydroxy-5,7-dimethylquinoline, via the Gould-Jacobs reaction.

  • Part B: Chlorination of the precursor to yield the target compound, this compound.

Synthesis Pathway Overview

The overall synthetic strategy is a classic and reliable approach for preparing 4-chloroquinolines from substituted anilines.

G cluster_0 Part A: Gould-Jacobs Reaction cluster_1 Part B: Chlorination A 3,5-Dimethylaniline C Condensation Intermediate (Anilinomethylenemalonate) A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Thermal Cyclization C->D High Temp. (e.g., 250 °C) E Saponification & Decarboxylation D->E F 4-Hydroxy-5,7-dimethylquinoline E->F G 4-Hydroxy-5,7-dimethylquinoline F->G Proceed to Chlorination I This compound (Final Product) G->I Reflux H Phosphorus Oxychloride (POCl3) H->I

Figure 1: Overall synthetic workflow from 3,5-dimethylaniline to this compound.

Part A: Synthesis of 4-Hydroxy-5,7-dimethylquinoline

The Gould-Jacobs reaction is a powerful method for constructing the 4-hydroxyquinoline core from an aniline derivative.[6][7] The reaction proceeds in a series of steps: initial condensation, high-temperature thermal cyclization, saponification, and finally, decarboxylation.[8][9]

Mechanism Insight: The Gould-Jacobs Reaction

The reaction begins with a nucleophilic attack by the amino group of 3,5-dimethylaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate. This intermediate then undergoes a thermally induced 6-electron electrocyclization, a key step that forms the quinoline ring system.[7] This cyclization requires high temperatures (typically >250 °C) and is often performed in a high-boiling inert solvent like Dowtherm A (a mixture of diphenyl ether and biphenyl) to achieve the necessary thermal energy and ensure even heating.[10] The resulting ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate is then hydrolyzed (saponified) to the corresponding carboxylic acid, which readily decarboxylates upon heating to yield the stable 4-hydroxy-5,7-dimethylquinoline.

Experimental Protocol: Gould-Jacobs Reaction

Step 1: Condensation

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,5-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).

  • Heat the mixture with stirring at 110-120 °C for 2 hours. During this time, ethanol is formed as a byproduct.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Remove the ethanol byproduct under reduced pressure to yield the crude anilinomethylenemalonate intermediate. This intermediate is often a viscous oil or low-melting solid and can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a 500 mL three-necked flask fitted with a mechanical stirrer, a thermometer, and a reflux condenser, add a high-boiling solvent such as Dowtherm A (approx. 5-10 mL per gram of intermediate).

  • Heat the solvent to 250 °C.

  • Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring. The addition should be controlled to maintain the reaction temperature between 245-255 °C.

  • After the addition is complete, maintain the reaction at 250 °C for 30 minutes. The cyclized product, ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate, will precipitate from the hot solvent.

  • Allow the mixture to cool to approximately 100 °C, then add petroleum ether to dilute the mixture and aid filtration.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with petroleum ether or hexane to remove the high-boiling solvent.

Step 3: Saponification and Decarboxylation

  • Suspend the crude ester from Step 2 in a 10% (w/v) aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-3 hours until a clear solution is obtained, indicating complete hydrolysis of the ester.

  • Cool the reaction mixture in an ice bath and carefully acidify to a pH of ~2 with concentrated hydrochloric acid. The 4-hydroxy-5,7-dimethylquinoline-3-carboxylic acid will precipitate.

  • Collect the solid acid by filtration, wash with cold water, and dry.

  • Place the dried carboxylic acid into a flask and heat it carefully above its melting point (typically 260-280 °C) until gas evolution (CO2) ceases. A high-boiling solvent can also be used for this step as in Step 2.

  • Cool the residue, which is the crude 4-hydroxy-5,7-dimethylquinoline. Recrystallization from ethanol or a similar solvent will yield the purified product.

Reagent and Condition Summary Table
StepKey ReagentsStoichiometry (Aniline:Reagent)Temperature (°C)Time (h)Expected Outcome
Condensation 3,5-Dimethylaniline, DEEM1 : 1.1110 - 1202Anilinomethylenemalonate
Cyclization Anilinomethylenemalonate, Dowtherm AN/A (Solvent)2500.5Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate
Saponification Ester, 10% NaOH (aq)N/A (Excess)Reflux (~100)2 - 3Sodium salt of the carboxylic acid
Decarboxylation Carboxylic AcidN/A>260~0.54-Hydroxy-5,7-dimethylquinoline

Part B: Chlorination to this compound

The conversion of a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the quinolin-4-one form) to a 4-chloroquinoline is a standard transformation in heterocyclic chemistry. The reagent of choice for this conversion is phosphorus oxychloride (POCl3), which acts as both the chlorinating agent and often the solvent.[11][12]

Mechanism Insight: Chlorination with POCl3

The reaction mechanism involves the activation of the quinolinone oxygen by phosphorus oxychloride.[13] The lone pair on the oxygen atom attacks the electrophilic phosphorus atom of POCl3, leading to the formation of a phosphorylated intermediate. This phosphorylation makes the oxygen a good leaving group. A chloride ion (from POCl3) then acts as a nucleophile, attacking the C4 position of the quinoline ring and displacing the phosphorylated oxygen group to yield the final 4-chloroquinoline product.[13]

G cluster_mech Chlorination Mechanism Quinolinone 4-Hydroxyquinoline (Quinolinone Tautomer) Intermediate Phosphorylated Intermediate Quinolinone->Intermediate Nucleophilic Attack on Phosphorus POCl3 POCl3 POCl3->Intermediate Product 4-Chloroquinoline Intermediate->Product Nucleophilic Attack by Chloride at C4 Chloride Cl⁻ Chloride->Intermediate

Figure 2: Simplified mechanism for the chlorination of a 4-hydroxyquinoline.

Experimental Protocol: Chlorination

CRITICAL SAFETY NOTE: Phosphorus oxychloride (POCl3) is highly corrosive, toxic upon inhalation, and reacts violently with water.[14][15] This procedure must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield, is mandatory.[16][17] An emergency shower and eyewash station must be readily accessible.[15]

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a calcium chloride or other drying tube to protect from atmospheric moisture), add the 4-hydroxy-5,7-dimethylquinoline (1.0 eq) from Part A.

  • Carefully add phosphorus oxychloride (POCl3) (5-10 eq) to the flask. POCl3 can serve as both the reagent and the solvent. A co-solvent like toluene can be used if desired.

  • Heat the reaction mixture to reflux (approx. 105-110 °C) with stirring for 3-4 hours. Monitor the reaction's progress using TLC (a non-polar eluent system like hexane/ethyl acetate is suitable).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up (Caution: Exothermic Reaction): Very slowly and carefully pour the cooled reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.

  • Once the decomposition of excess POCl3 is complete, neutralize the acidic solution to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide.

  • The crude product will often precipitate as a solid. If it separates as an oil, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Collect the solid product by vacuum filtration, or separate the organic layer from the extraction. Wash the solid/organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or dry the solid product in a desiccator.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Reagent and Condition Summary Table
StepKey ReagentsStoichiometry (Hydroxyquinoline:Reagent)Temperature (°C)Time (h)Expected Outcome
Chlorination 4-Hydroxy-5,7-dimethylquinoline, POCl31 : 5-10Reflux (~110)3 - 4This compound

Product Characterization

The identity and purity of the final product, this compound (C11H10ClN, MW: 191.66), should be confirmed using standard analytical techniques.[18]

  • ¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons on the quinoline ring and the two methyl group singlets.

  • ¹³C NMR: The carbon spectrum will confirm the presence of the 11 unique carbon atoms in the structure.

  • Mass Spectrometry (MS): Will show the molecular ion peak (M+) and the characteristic M+2 isotopic peak for a chlorine-containing compound.

  • Melting Point: A sharp melting point indicates high purity of the crystalline product.

Conclusion

The synthetic route outlined in these application notes, employing the Gould-Jacobs reaction followed by chlorination with phosphorus oxychloride, represents a reliable and scalable method for producing this compound. By understanding the mechanistic principles and adhering strictly to the safety protocols, especially when handling hazardous reagents like POCl3, researchers can confidently synthesize this valuable intermediate. The successful preparation of this compound opens the door to the development of a wide range of novel derivatives for evaluation in drug discovery and materials science programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-5,7-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5,7-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic route. We will address common challenges and frequently asked questions in a direct, problem-solving format, moving beyond simple protocols to explain the underlying chemical principles that govern success.

The synthesis of this compound is robustly achieved through a two-stage process: the initial construction of the quinoline core via the Gould-Jacobs reaction to form a 4-hydroxyquinoline intermediate, followed by a chlorination step. This guide is structured to troubleshoot each stage independently.

Overall Synthetic Workflow

The pathway begins with the reaction of 3,5-dimethylaniline with diethyl ethoxymethylenemalonate (DEEM), which undergoes thermal cyclization. The resulting hydroxyl group is then substituted with chlorine using a potent chlorinating agent like phosphorus oxychloride (POCl₃).

G cluster_0 Stage 1: Gould-Jacobs Reaction cluster_1 Stage 2: Chlorination A 3,5-Dimethylaniline + Diethyl Ethoxymethylenemalonate (DEEM) B Condensation (100-130°C) A->B C Anilidomethylenemalonate Intermediate B->C D Thermal Cyclization (>250°C) C->D E 4-Hydroxy-5,7-dimethylquinoline D->E F Chlorination with POCl₃ E->F G This compound F->G

Caption: High-level workflow for the two-stage synthesis of this compound.

Part 1: Synthesis of 4-Hydroxy-5,7-dimethylquinoline (Gould-Jacobs Reaction)

This foundational step involves the condensation of 3,5-dimethylaniline with an acyl malonic ester, followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is the Gould-Jacobs reaction the preferred method for this synthesis? A1: The Gould-Jacobs reaction is exceptionally well-suited for preparing 4-hydroxyquinoline derivatives.[1][3] For 3,5-dimethylaniline, the two ortho positions relative to the amino group are sterically and electronically equivalent. This symmetry prevents the formation of regioisomers, which can be a significant challenge with other quinoline syntheses like the Combes or Friedländer when using asymmetrically substituted anilines.[4][5] This simplifies the reaction mixture and subsequent purification.

Q2: What is the purpose of using a high-boiling point solvent like Dowtherm A for the cyclization step? A2: The thermal cyclization step has a high activation energy barrier and typically requires temperatures exceeding 250°C to proceed efficiently.[2] Standard laboratory solvents cannot reach these temperatures. High-boiling inert solvents like Dowtherm A or mineral oil provide a stable thermal medium to maintain the required temperature, which can increase cyclization yields to as high as 95%.[5] Failure to reach a sufficiently high temperature is a primary cause of low yield.

Q3: Can microwave irradiation be used instead of conventional heating? A3: Yes, modern adaptations of the Gould-Jacobs reaction utilize microwave irradiation to significantly improve efficiency.[2] Microwave heating can dramatically shorten reaction times from hours to minutes and often leads to improved yields by minimizing the formation of degradation byproducts associated with prolonged high-temperature exposure.[2]

Experimental Protocol: Gould-Jacobs Reaction

Step 1: Condensation

  • In a round-bottom flask, combine 3,5-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 eq).

  • Heat the mixture at 100-130°C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate via Thin Layer Chromatography (TLC).

  • Remove the ethanol byproduct under reduced pressure. This helps drive the reaction to completion.

Step 2: Thermal Cyclization

  • Add a high-boiling solvent (e.g., Dowtherm A) to the flask containing the intermediate from Step 1.

  • Heat the mixture to 250-260°C and maintain this temperature for 20-30 minutes. The product, 4-hydroxy-5,7-dimethylquinoline, will precipitate from the hot solution.

  • Allow the mixture to cool to below 100°C, then add an inert solvent like petroleum ether or hexane to dilute the mixture and facilitate filtration.

  • Collect the solid product by vacuum filtration, wash thoroughly with the same inert solvent to remove the high-boiling solvent, and dry under vacuum.

Troubleshooting Guide: Gould-Jacobs Reaction
ProblemProbable Cause(s)Recommended Solution(s)
Low Yield of Condensation Intermediate 1. Incomplete reaction due to insufficient heating or time. 2. Reversible reaction not driven to completion.1. Ensure the reaction temperature is maintained at 100-130°C and monitor progress with TLC. 2. Apply vacuum after the initial heating period to effectively remove the ethanol byproduct.[2]
Failure of Cyclization Step 1. Reaction temperature is too low (<250°C).[5] 2. Insufficient reaction time at the target temperature.1. Use a calibrated high-temperature thermometer. Ensure the reaction medium, not just the heating mantle, reaches 250-260°C. 2. Use a high-boiling point solvent like Dowtherm A to maintain a stable, high temperature.[5] 3. Consider using microwave-assisted synthesis for better energy transfer and control.[2]
Product is Oily or Difficult to Filter 1. Incomplete removal of the high-boiling solvent (e.g., Dowtherm A). 2. Presence of unreacted starting materials or intermediates.1. After cooling, dilute the mixture with a sufficient volume of a non-polar solvent (e.g., hexane, petroleum ether) to fully precipitate the product and dissolve the solvent. 2. Wash the filtered product extensively with the non-polar solvent.

Gould-Jacobs Reaction Mechanism

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Aniline 3,5-Dimethylaniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Nucleophilic attack DEEM DEEM DEEM->Intermediate Ethanol Ethanol Intermediate->Ethanol Elimination Cyclization 6-Electron Electrocyclization (Heat >250°C) Intermediate->Cyclization Quinoline 4-Hydroxy-5,7-dimethylquinoline Cyclization->Quinoline Tautomerization

Caption: Mechanism of the Gould-Jacobs reaction, showing condensation followed by thermal cyclization.

Part 2: Chlorination of 4-Hydroxy-5,7-dimethylquinoline

The conversion of the 4-hydroxy group to a 4-chloro group is a critical step, rendering the C4 position susceptible to nucleophilic substitution for further derivatization. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of chlorination using POCl₃? A1: The chlorination of a 4-hydroxyquinoline with POCl₃ is thought to occur via a mechanism analogous to a Vilsmeier-Haack reaction.[6] The hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate. A chloride ion then attacks the C4 position, leading to the displacement of the phosphate group and formation of the 4-chloroquinoline product.[6]

Q2: Why are anhydrous (dry) conditions essential for this reaction? A2: Phosphorus oxychloride reacts violently with water. Any moisture present in the glassware or reagents will consume the POCl₃, reducing its effectiveness and lowering the yield. Furthermore, water can promote the hydrolysis of the desired 4-chloro product back to the 4-hydroxy starting material during the reaction or workup, especially at elevated temperatures.[6]

Q3: My reaction mixture turns dark brown or black. Is this normal and how can I minimize it? A3: The formation of dark-colored impurities is common in this reaction, often due to decomposition at high temperatures.[6] While often unavoidable, its extent can be minimized by:

  • Using freshly distilled, high-purity POCl₃.

  • Avoiding excessively long reaction times or temperatures.

  • Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[6] The product can typically be isolated from these colored impurities via column chromatography or recrystallization.

Experimental Protocol: Chlorination
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 4-hydroxy-5,7-dimethylquinoline (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (3-10 eq) to the flask. The reaction can be run using POCl₃ as both the reagent and the solvent.[6][7]

  • Reaction: Heat the mixture to reflux (approx. 105-110°C) for 1-3 hours. Monitor the reaction's completion by TLC (a common mobile phase is ethyl acetate/hexane).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This quenches the excess POCl₃. Caution: This is a highly exothermic process.

    • Neutralize the acidic solution to a pH of 7-9 by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate.[7][8]

    • The solid product will precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the crude solid with cold water and dry it. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by silica gel column chromatography.[7][8]

Troubleshooting Guide: Chlorination
ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Presence of moisture in reagents or glassware.[6] 2. Insufficient amount of POCl₃ or poor-quality reagent. 3. Incomplete reaction (insufficient heating or time).1. Flame-dry all glassware before use. Use freshly distilled POCl₃. Run the reaction under an inert atmosphere.[6] 2. Use a significant excess of POCl₃ (at least 3-5 equivalents, or use as solvent). 3. Ensure the mixture reaches reflux and maintain for at least 1-2 hours, monitoring by TLC.
Product Hydrolyzes Back to Starting Material 1. Incomplete quenching of POCl₃ before neutralization. 2. Presence of excess water during workup at non-neutral pH.[6]1. Ensure the reaction mixture is poured into a large volume of ice to rapidly hydrolyze all POCl₃. 2. Keep the mixture cold during the neutralization process. Once neutralized, filter the product without unnecessary delay.
Difficult Purification 1. Co-precipitation of product with phosphate byproducts. 2. Formation of dark, tarry impurities.[6]1. Wash the crude product thoroughly with water after filtration to remove water-soluble inorganic salts. 2. If recrystallization is ineffective, purify using silica gel column chromatography. Elute with a non-polar to moderately polar solvent system (e.g., hexane/ethyl acetate gradient).

References

Common side products in the synthesis of 4-Chloro-5,7-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-5,7-dimethylquinoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our focus is on providing practical, experience-driven insights to help you optimize your reaction outcomes and ensure the purity of your final product.

PART 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the synthesis of this compound, providing a foundational understanding of the reaction pathway and potential pitfalls.

Q1: What is the common synthetic route for this compound?

The most prevalent and established method for synthesizing this compound is a multi-step process that begins with the Combes quinoline synthesis , followed by a chlorination step.[1][2][3][4][5] The starting materials are 3,5-dimethylaniline and a β-dicarbonyl compound, typically ethyl acetoacetate.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination A 3,5-Dimethylaniline C Enamine Intermediate (N-(3,5-dimethylphenyl)-3-oxobutanamide) A->C Condensation B Ethyl Acetoacetate B->C D 5,7-Dimethylquinolin-4-one C->D Acid-catalyzed ring closure E This compound D->E Chlorinating Agent (e.g., POCl₃)

Caption: Synthetic pathway for this compound.

Q2: What are the most common side products I might encounter?

Side products can emerge at each stage of the synthesis. Understanding what they are and where they come from is the first step in troubleshooting.

Stage of SynthesisCommon Side Products
Step 1: Condensation Unreacted 3,5-dimethylaniline and ethyl acetoacetate. Self-condensation products of ethyl acetoacetate.
Step 2: Cyclization Incompletely cyclized enamine intermediate.[6] Potential for regioisomeric quinolones (less common with the specific starting material). Dehydration byproducts.
Step 3: Chlorination Unreacted 5,7-dimethylquinolin-4-one (a very common impurity).[7][8] Over-chlorinated quinoline derivatives. Hydrolysis product (reversion to 5,7-dimethylquinolin-4-one) during workup.
Q3: What are the underlying causes for the formation of these side products?

The formation of side products is often linked to reaction conditions and reagent quality.

  • Incomplete Reactions: Insufficient reaction time, incorrect temperature, or improper stoichiometry can lead to the presence of unreacted starting materials at each step.

  • Suboptimal Catalyst/Reagent Activity: The acid catalyst in the cyclization step (e.g., sulfuric acid, polyphosphoric acid) must be sufficiently strong to drive the reaction to completion.[2][3] Similarly, the chlorinating agent (e.g., phosphorus oxychloride) must be fresh and active for a complete conversion.

  • Moisture Contamination: The chlorination step is particularly sensitive to moisture. Any water present can decompose the chlorinating agent and lead to the hydrolysis of the desired product back to the quinolin-4-one starting material.

  • Thermal Decomposition: The high temperatures often required for the cyclization step can lead to the degradation of starting materials or products, resulting in a complex mixture of impurities.

Q4: How can I detect the presence of side products in my reaction mixture?

A multi-faceted analytical approach is recommended for accurate monitoring and final purity assessment.

  • Thin-Layer Chromatography (TLC): This is an indispensable tool for real-time reaction monitoring. By co-spotting the reaction mixture with the starting materials, you can quickly assess the progress of the reaction. The desired product, this compound, is significantly less polar than the precursor 5,7-dimethylquinolin-4-one.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, HPLC is the method of choice.[9][10] It can effectively separate the desired product from closely related impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for separating and identifying volatile components of the reaction mixture, including starting materials and some side products.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the final product and for identifying and quantifying impurities. For example, the presence of the N-H proton signal from 5,7-dimethylquinolin-4-one in the ¹H NMR spectrum of the final product is a clear indication of incomplete chlorination.

  • Infrared (IR) Spectroscopy: The presence of a strong C=O stretch (around 1650-1700 cm⁻¹) in the IR spectrum of the final product would indicate contamination with the quinolin-4-one starting material.

PART 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.

Problem 1: Low Overall Yield

A low yield of this compound can be attributed to inefficiencies at any of the three main stages of the synthesis.

G cluster_B Troubleshooting Condensation cluster_C Troubleshooting Cyclization cluster_D Troubleshooting Chlorination cluster_E Troubleshooting Workup A Low Overall Yield B Incomplete Condensation A->B C Inefficient Cyclization A->C D Incomplete Chlorination A->D E Product Loss During Workup A->E B1 Verify stoichiometry of reactants. B->B1 B2 Ensure adequate reaction time and temperature. B->B2 B3 Consider use of a mild acid catalyst. B->B3 C1 Use a strong acid catalyst (e.g., PPA, H₂SO₄). C->C1 C2 Optimize reaction temperature to ensure cyclization without decomposition. C->C2 C3 Ensure efficient removal of water/ethanol byproduct. C->C3 D1 Use fresh, high-quality chlorinating agent (e.g., POCl₃). D->D1 D2 Ensure strictly anhydrous conditions. D->D2 D3 Optimize reaction time and temperature. D->D3 E1 Optimize pH for extraction. E->E1 E2 Choose an appropriate recrystallization solvent. E->E2 E3 Minimize transfers and handling losses. E->E3

Caption: Troubleshooting flowchart for low yield.

Problem 2: Presence of 5,7-dimethylquinolin-4-one in the Final Product

This is the most frequently encountered impurity.

  • Cause: This is a direct result of incomplete chlorination. This can be due to deactivated phosphorus oxychloride (POCl₃), insufficient amount of the chlorinating agent, too low a reaction temperature, or insufficient reaction time.[8]

  • Detection:

    • TLC: The quinolin-4-one is significantly more polar and will have a lower Rf value than the chloro-quinoline product.

    • ¹H NMR: Look for a broad singlet characteristic of the N-H proton of the quinolin-4-one, typically downfield.

    • IR: A carbonyl (C=O) stretch will be present.

  • Resolution:

    • Purification: If the amount of impurity is small, it can often be removed by column chromatography on silica gel or by careful recrystallization.

    • Re-treatment: If the amount of impurity is significant, the most effective solution is to re-subject the crude product mixture to the chlorination conditions. Ensure the use of fresh POCl₃ and strictly anhydrous conditions.

Problem 3: Formation of a Dark, Tarry Substance

The appearance of a dark, intractable tar is a common issue, especially during the high-temperature cyclization step.

  • Cause: This is often due to decomposition or polymerization reactions occurring at elevated temperatures. The use of overly aggressive acidic conditions can also contribute to this.

  • Prevention:

    • Temperature Control: Carefully control the temperature of the cyclization reaction. It may be beneficial to conduct small-scale experiments to determine the optimal temperature that promotes cyclization without causing significant decomposition.

    • Inert Atmosphere: Performing the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions that lead to colored impurities.

    • Choice of Cyclization Agent: Polyphosphoric acid (PPA) can sometimes offer a more controlled reaction compared to concentrated sulfuric acid.

PART 3: Experimental Protocols & Data Interpretation

General Protocol for the Synthesis of this compound

Step 1 & 2: Synthesis of 5,7-Dimethylquinolin-4-one via Combes Synthesis

  • In a round-bottom flask, combine 3,5-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a larger quantity of polyphosphoric acid).

  • Heat the mixture, with stirring, to a temperature that allows for the removal of ethanol and water (typically 120-150 °C for the initial condensation, and potentially higher, up to 250 °C in a high-boiling solvent like diphenyl ether for the cyclization).

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture and precipitate the product by adding a suitable non-polar solvent or by careful neutralization.

  • Filter the solid, wash with a non-polar solvent, and dry to obtain crude 5,7-dimethylquinolin-4-one.

Step 3: Chlorination of 5,7-Dimethylquinolin-4-one

  • To a flask equipped with a reflux condenser and a drying tube, add the crude 5,7-dimethylquinolin-4-one (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃) (3-5 eq) in a fume hood.

  • Heat the mixture to reflux (around 100-110 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting quinolin-4-one is no longer visible.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) until the product precipitates.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude this compound by recrystallization (e.g., from ethanol/water or hexane/ethyl acetate) or by column chromatography.[8]

Table of Analytical Data
CompoundExpected ¹H NMR Signals (indicative)TLC Rf (indicative)
This compound Aromatic protons, two methyl singlets.Higher Rf (less polar).
5,7-Dimethylquinolin-4-one Aromatic protons, two methyl singlets, a broad N-H singlet.Lower Rf (more polar).
3,5-Dimethylaniline Aromatic protons, one methyl singlet, a broad NH₂ singlet.Varies, but generally distinct from product and intermediate.

Visualization of TLC Analysis

G cluster_0 TLC Plate (Silica Gel) Lane1 S1 (3,5-DMA) Lane2 S2 (Quinolinone) Lane3 Rxn Mixture Lane4 P (Product) Spot1 Spot2 Spot3a Spot3b Spot4 Origin Origin SolventFront Solvent Front

Caption: Example TLC plate for monitoring the chlorination step.

PART 4: References

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Société Chimique de France, 49, 89.

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology.

  • Organic Syntheses. (1946). 4,7-dichloroquinoline. Organic Syntheses, 26, 28.

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from --INVALID-LINK--

  • Alam, M. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20645-20674.

  • ChemicalBook. (n.d.). 4,7-Dichloroquinoline synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.

  • Patel, H. V., et al. (2012). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Journal of the Indian Chemical Society, 89(1), 101-106.

  • Nishino, H., et al. (2015). Mn(III)-BASED OXIDATIVE CYCLIZATION OF N-ARYL-3-OXOBUTANAMIDES. FACILE SYNTHESIS AND TRANSFORMATION OF SUBSTITUTED OXINDOLES. HETEROCYCLES, 90(1), 540-554.

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • Wang, Y., et al. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Engineered Fibers and Fabrics, 18.

  • Lu, Y., et al. (2020). Determination of aniline and quinoline compounds in textiles. Journal of Chromatography A, 1626, 461361.

  • Prabha, K., et al. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1774.

References

Technical Support Center: Enhancing the Stability of 4-Chloro-5,7-dimethylquinoline in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Chloro-5,7-dimethylquinoline. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity and reproducibility of your results.

Introduction: Understanding the Stability Profile of this compound

This compound is a substituted quinoline, a heterocyclic aromatic compound that serves as a valuable scaffold in medicinal chemistry. However, like many quinoline derivatives, it can be susceptible to degradation in solution, leading to inconsistent assay results and loss of potency. The stability of this compound is influenced by a combination of its inherent chemical properties and external environmental factors.

The key structural features that dictate the stability of this compound are:

  • The Quinoline Core: This bicyclic aromatic system is susceptible to oxidation and photodegradation.

  • The 4-Chloro Substituent: The chloro group at the 4-position is a leaving group, making this position susceptible to nucleophilic substitution, a primary pathway for hydrolytic degradation. The electron-withdrawing nature of the quinoline nitrogen enhances the reactivity of this position.

  • The 5,7-Dimethyl Groups: These electron-donating methyl groups can influence the electron density of the quinoline ring system, potentially affecting its susceptibility to oxidation and its basicity.

This guide will walk you through the primary degradation pathways and provide actionable strategies to mitigate them.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Q1: My solution of this compound is turning yellow or brown over time. What is causing this discoloration?

A1: Discoloration, typically progressing from yellow to brown, is a common visual indicator of degradation for many quinoline compounds.[1] This is often a result of:

  • Oxidation: The quinoline ring system can be susceptible to oxidation, leading to the formation of colored byproducts. This can be initiated by atmospheric oxygen, trace metal ions, or peroxides in your solvents.

  • Photodegradation: Exposure to ambient or UV light can induce photochemical reactions, resulting in colored degradation products.[1]

Solution:

  • Protect from Light: Prepare and store your solutions in amber vials or wrap your containers in aluminum foil to block light exposure.

  • Use High-Purity Solvents: Ensure your solvents are free of peroxides, especially when using ethers like THF or dioxane.

  • Deoxygenate Solvents: For sensitive experiments, consider sparging your solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Consider Antioxidants: The addition of a suitable antioxidant can help prevent oxidative degradation (see FAQ 5 for recommendations).

Q2: I'm observing a decrease in the potency of my compound in my biological assays, or my results are inconsistent. Could this be a stability issue?

A2: Yes, a loss of potency and inconsistent results are classic signs of compound degradation.[1] When this compound degrades, its concentration in the solution decreases, leading to a diminished effect in your assays. The formation of degradation products can also interfere with the assay, causing variability.

Solution:

  • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of the compound immediately before your experiment.

  • Validate Stock Solution Stability: If you need to use stock solutions over a period of time, it is crucial to validate their stability under your specific storage conditions. A stability study using a validated analytical method like HPLC is recommended.

  • Control for Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solutions, as this can accelerate degradation for some compounds. Aliquot your stock solution into smaller, single-use volumes.

Q3: At what pH should I prepare my solutions to maximize the stability of this compound?

  • Acidic Conditions: In acidic pH, the quinoline nitrogen will be protonated. This can increase water solubility but may also make the 4-position more susceptible to hydrolysis.

  • Basic Conditions: In basic conditions, the compound will be in its free base form. While this may decrease aqueous solubility, it can also promote hydrolysis via nucleophilic attack by hydroxide ions.

Solution:

  • Maintain a Neutral to Slightly Acidic pH: For general use, buffering your solution to a pH between 5 and 7 is a good starting point to balance solubility and stability.

  • Empirical Optimization: The optimal pH for your specific application and solvent system should be determined experimentally through a pH-rate profile study.

  • Use Buffers: Employ buffers to maintain a constant pH throughout your experiment and storage. Common biological buffers like phosphate or citrate can be used, but ensure they do not interfere with your assay.

Q4: What is the best way to store my solutions of this compound?

A4: Proper storage is essential to maintain the integrity of your compound.

Solution:

  • Temperature: Store solutions at low temperatures to slow down the rate of chemical degradation.[1] For short-term storage (days to a week), refrigeration (2-8 °C) is often sufficient. For long-term storage, freezing at -20 °C or -80 °C is recommended.

  • Light: As mentioned, always protect your solutions from light by using amber vials or by wrapping containers in foil.

  • Atmosphere: For highly sensitive applications or long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use tightly sealed containers to prevent solvent evaporation and the ingress of moisture.

Q5: Can I add a stabilizing agent to my solution? If so, what do you recommend?

A5: Yes, adding a stabilizing agent can be an effective strategy. The most common stabilizing agents for compounds like this compound are antioxidants.

Solution:

  • Phenolic Antioxidants: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are radical scavengers that are effective at low concentrations and are compatible with many organic solvents.

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be used in aqueous or semi-aqueous solutions.

  • Tocopherol (Vitamin E): A lipid-soluble antioxidant suitable for non-polar solvent systems.

When selecting an antioxidant, ensure it is compatible with your solvent system and does not interfere with your downstream applications. The optimal concentration of the antioxidant should be determined experimentally, but a good starting point is typically in the range of 0.01% to 0.1% (w/v).

Key Degradation Pathways and Mitigation Strategies

Understanding the chemical mechanisms behind the degradation of this compound is crucial for developing effective stabilization strategies.

Hydrolysis

The C4-Cl bond in 4-chloroquinolines is susceptible to nucleophilic substitution by water (hydrolysis), especially under non-neutral pH conditions.

  • Acid-Catalyzed Hydrolysis: In acidic solutions, the quinoline nitrogen is protonated, which further activates the C4 position towards nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: In basic solutions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the C4 position and displacing the chloride ion.

Mitigation:

  • Strict pH control using appropriate buffer systems is the most effective way to minimize hydrolysis.

  • Use of aprotic solvents for stock solutions can prevent hydrolysis during storage.

Photodegradation

Aromatic and heterocyclic compounds, including quinolines, can absorb UV and visible light, leading to photochemical reactions. For chloroquinolines, a primary photodegradation pathway involves the cleavage of the C-Cl bond.[1][2]

Mitigation:

  • Strict light protection at all stages of handling and storage is mandatory. Use amber glassware and minimize exposure to ambient light.

  • For photostability studies, follow ICH Q1B guidelines for controlled light exposure.[3][4][5][6][7]

Oxidation

The electron-rich quinoline ring can be susceptible to oxidation, leading to the formation of N-oxides or hydroxylated derivatives. This process can be catalyzed by light, heat, or trace metal ions.

Mitigation:

  • Use of high-purity, peroxide-free solvents.

  • Storage under an inert atmosphere (nitrogen or argon).

  • Addition of antioxidants to scavenge free radicals.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[3][8]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Sample at specified time points for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3][4][5][6][7]

    • A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.

    • Analyze both samples by HPLC.

Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a linear gradient (e.g., 10-90% B over 20 minutes) to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a UV scan of the parent compound (likely around 254 nm and 280 nm).

  • Injection Volume: 10 µL.

Optimization:

  • Inject the stressed samples from the forced degradation study.

  • Evaluate the resolution between the parent peak and the degradation product peaks.

  • Adjust the gradient slope, mobile phase composition (e.g., substitute acetonitrile with methanol), and pH to optimize the separation.

  • The final method should demonstrate baseline resolution for all significant degradation products from the parent peak and from each other.

Data Presentation

Table 1: Summary of Stress Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionDurationTemperatureExpected Degradation Pathway
Acid Hydrolysis1 M HCl24 hours60°CNucleophilic substitution of the chloro group
Base Hydrolysis1 M NaOH24 hours60°CNucleophilic substitution of the chloro group
Oxidation30% H₂O₂24 hoursRoom TempN-oxidation, ring hydroxylation
ThermalDry Heat48 hours80°CGeneral decomposition
PhotolyticICH Q1B compliant light sourcePer guidelineAmbientC-Cl bond cleavage, ring rearrangement

Visualizations

Degradation Pathways

A This compound B 4-Hydroxy-5,7-dimethylquinoline A->B Hydrolysis (Acid/Base) C Oxidized Products (e.g., N-oxides) A->C Oxidation (H2O2) D Photodegradation Products (C-Cl Cleavage) A->D Photolysis (UV/Vis Light)

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in Methanol) B Acid/Base Hydrolysis A->B C Oxidation (H2O2) A->C D Thermal Stress A->D E Photolytic Stress (ICH Q1B) A->E F Sample at Time Points B->F C->F D->F E->F G HPLC Analysis (Stability-Indicating Method) F->G H Identify & Quantify Degradation Products G->H

Caption: Workflow for a comprehensive forced degradation study.

References

Technical Support Center: A Researcher's Guide to Purifying 4-Chloro-5,7-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-5,7-dimethylquinoline. As a crucial intermediate in medicinal chemistry and materials science, its purity is paramount for the reliability and success of subsequent experimental steps. This guide is designed for researchers, by researchers, moving beyond simple instructions to explain the underlying chemical principles that govern purification strategies. Here, you will find a blend of troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with isolating this compound.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurities

This section addresses the most common questions regarding the impurities typically found in crude this compound. Understanding the origin of these impurities is the first step toward devising an effective removal strategy.

Q1: What are the most likely impurities in my crude this compound sample?

A1: Based on its common synthesis route—the chlorination of 5,7-dimethylquinolin-4-one with a reagent like phosphorus oxychloride (POCl₃)—the primary impurities are typically process-related.[1][2]

  • Unreacted Starting Material: The most common impurity is the precursor, 5,7-dimethylquinolin-4-one . Its presence indicates an incomplete chlorination reaction.

  • Hydrolysis Product: this compound can be susceptible to hydrolysis, converting it back to 5,7-dimethylquinolin-4-one, especially in the presence of moisture during the reaction work-up or purification.

  • Residual Chlorinating Agent and Byproducts: Traces of phosphorus-based compounds (from POCl₃) may persist after an incomplete quench.

  • Solvent Residues: High-boiling point solvents used in the reaction, such as diphenyl ether or Dowtherm A, can be difficult to remove completely without specific purification steps.[3]

Q2: How do these impurities affect my downstream applications?

A2: The precursor, 5,7-dimethylquinolin-4-one, contains a reactive N-H bond and a keto-enol system, which can interfere with subsequent reactions where the chloro-substituent is the intended reactive site (e.g., in nucleophilic aromatic substitution reactions). Even minor amounts can lead to complex side-product formation, reducing the yield and purity of your target molecule.

Q3: How can I quickly assess the purity of my crude product and identify the main impurities?

A3: Thin-Layer Chromatography (TLC) is the most effective initial technique. It provides a rapid, qualitative assessment of the mixture's complexity.

  • Principle of Separation: The separation is based on polarity. The stationary phase (silica gel) is highly polar.

  • Expected Results:

    • 5,7-dimethylquinolin-4-one is significantly more polar than the product due to its hydroxyl and amide-like functionality. It will have a much lower Retention Factor (Rƒ) and will appear as a distinct spot closer to the baseline.

    • This compound , being less polar, will travel further up the plate, resulting in a higher Rƒ value.

    • Non-polar byproducts or solvents will have an Rƒ close to 1.0.

A simple TLC analysis can confirm the presence of the starting material and guide the selection of an appropriate purification method. See the detailed protocol for TLC in Part 3.

Part 2: Troubleshooting Guide - Common Purification Challenges

This section provides solutions to specific problems you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
Low Yield After Purification Product Loss During Recrystallization: The chosen solvent may have too high a solubility for the product, even at low temperatures. / Co-elution During Chromatography: The solvent system (mobile phase) may not be optimized, causing the product to elute with impurities.For Recrystallization: Test a range of solvent systems. A good recrystallization solvent should dissolve the compound when hot but have poor solubility when cold. Consider using a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to fine-tune polarity.[4] / For Chromatography: Use TLC to find an optimal solvent system that gives good separation between your product spot (target Rƒ ≈ 0.3-0.4) and impurity spots.
Oily Product Instead of a Solid Presence of Residual Solvent: High-boiling point solvents from the reaction may not have been fully removed. / Persistent Impurities: Certain impurities can act as a "eutectic" mixture, depressing the melting point and preventing crystallization.Solvent Removal: Ensure your crude product is thoroughly dried under high vacuum before attempting purification. If a high-boiling solvent was used, consider a preliminary purification step like washing with a non-polar solvent (e.g., hexanes) in which the product is insoluble.[3] / Impurity Removal: Attempt column chromatography. The solid support can effectively separate the oily impurities from the desired solid product.[5]
Product Still Contains Starting Material (5,7-dimethylquinolin-4-one) After Purification Ineffective Recrystallization: The starting material may have similar solubility properties to the product in the chosen solvent. / Overloaded Chromatography Column: Exceeding the capacity of the silica gel leads to poor separation and overlapping fractions.Recrystallization: This is often not the best method if starting material is the main impurity due to similar structures. Column chromatography is superior. / Chromatography: Use a proper ratio of silica gel to crude product (typically 30:1 to 100:1 by weight).[5] Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent (dry loading is highly recommended).
Streaking or Tailing on TLC Plate Sample is Too Concentrated: Overloading the TLC spot can saturate the stationary phase. / Compound is Highly Acidic/Basic: Interactions with the silica gel can cause streaking. / Inappropriate Solvent: The mobile phase may not be strong enough to move the compound effectively.Concentration: Dilute your sample before spotting it on the TLC plate. / Acidity/Basicity: For basic compounds like quinolines, adding a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to your eluent can significantly improve peak shape by neutralizing acidic sites on the silica. / Solvent: Increase the polarity of your eluent system (e.g., increase the percentage of ethyl acetate in a hexanes/ethyl acetate mixture).

Part 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step instructions for the purification and analysis of this compound.

Protocol 1: Purification by Flash Column Chromatography

This is the most reliable method for separating the less polar product from its more polar precursor.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Solvents: Hexanes (or Petroleum Ether), Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Glass chromatography column, test tubes, rotary evaporator

Methodology:

  • Select the Eluent:

    • Using TLC, identify a solvent system of Hexanes:EtOAc that provides an Rƒ of ~0.3-0.4 for the product and significant separation from other spots. A common starting point is 9:1 or 8:2 Hexanes:EtOAc.

  • Prepare the Column (Slurry Method):

    • Secure the column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexanes). A typical ratio is ~50 g of silica for every 1 g of crude product.[5]

    • Pour the slurry into the column, tapping the side gently to pack the silica evenly and remove air bubbles. Drain the excess solvent until the level is just above the silica bed. Never let the column run dry.

  • Load the Sample (Dry Loading - Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent like DCM.

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.

    • Carefully add this powder to the top of the prepared column, creating a uniform layer. Add a final thin layer of sand on top to protect the surface.

  • Elute and Collect Fractions:

    • Carefully add the eluent to the column and apply gentle air pressure to begin elution.

    • Collect the eluting solvent in fractions (e.g., 10-20 mL per test tube).

    • Begin with a less polar solvent mixture and gradually increase the polarity if necessary (gradient elution) to elute more polar compounds.

  • Monitor Fractions and Combine:

    • Spot every few fractions on a TLC plate to track the elution of your compound.

    • Once identified, combine all fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This method is effective if the impurities are present in small amounts and have different solubility profiles from the product.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Methanol, or an Ethanol/Ethyl Acetate mixture)[1][4][6]

  • Erlenmeyer flasks, hot plate, ice bath

Methodology:

  • Dissolve the Crude Product: In an Erlenmeyer flask, add a minimal amount of the chosen solvent to the crude solid. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallize: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry: Dry the crystals under vacuum to remove all traces of solvent.

Part 4: Visual Workflows and Diagrams

Visualizing the workflow can clarify the decision-making process and experimental steps.

Diagram 1: Logical Purification Workflow

Purification_Workflow cluster_start Initial Analysis cluster_decision Method Selection cluster_purification Purification Paths cluster_end Final Product Start Crude Product TLC Analyze by TLC Start->TLC Decision Is Starting Material (Polar Impurity) the Major Contaminant? TLC->Decision Chroma Column Chromatography Decision->Chroma  Yes Recryst Recrystallization (for minor non-polar impurities) Decision->Recryst  No End Pure this compound Chroma->End Recryst->End

Caption: Decision workflow for selecting the appropriate purification method.

Diagram 2: Column Chromatography Process

Column_Chromatography A 1. Prepare Slurry (Silica + Eluent) B 2. Pack Column A->B C 3. Dry Load Sample (Adsorb on Silica) B->C D 4. Add Eluent & Apply Pressure C->D E 5. Collect Fractions D->E F 6. Monitor Fractions by TLC E->F G 7. Combine Pure Fractions F->G H 8. Evaporate Solvent G->H I Purified Product H->I

Caption: Step-by-step workflow for purification by column chromatography.

References

Troubleshooting guide for failed 4-Chloro-5,7-dimethylquinoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Chloro-5,7-dimethylquinoline

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers and drug development professionals to provide in-depth troubleshooting for common issues encountered during this multi-step synthesis. The advice herein is grounded in established chemical principles and field-proven methodologies to ensure you can diagnose and resolve experimental challenges effectively.

The most reliable and common synthetic route to this compound involves a two-stage process:

  • Stage 1: Gould-Jacobs Reaction to form the 4-hydroxyquinoline core from 3,5-dimethylaniline.

  • Stage 2: Deoxychlorination to convert the 4-hydroxy intermediate into the final 4-chloro product.

This guide is structured to address potential failures at each of these critical stages.

G cluster_0 Overall Synthetic Workflow A 3,5-Dimethylaniline + Diethyl ethoxymethylenemalonate B Stage 1: Gould-Jacobs Reaction (Condensation & Thermal Cyclization) A->B C 4-Hydroxy-5,7-dimethylquinoline (Intermediate) B->C D Stage 2: Deoxychlorination (e.g., with POCl₃) C->D E This compound (Final Product) D->E

Caption: High-level overview of the synthetic pathway.

Part 1: Troubleshooting the Gould-Jacobs Reaction for 4-Hydroxy-5,7-dimethylquinoline

The Gould-Jacobs reaction is a robust method for creating the quinoline scaffold.[1][2] It begins with the condensation of 3,5-dimethylaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the 4-hydroxyquinoline ring system.[2][3]

FAQ 1: My initial condensation reaction is failing or giving a very low yield of the anilidomethylenemalonate intermediate. What's going wrong?

This initial step is a nucleophilic substitution of the ethoxy group on DEEM by the aniline.[2] Failure here prevents any downstream success.

Potential Causes & Solutions:

  • Reagent Purity: 3,5-dimethylaniline can oxidize and darken on storage. Using discolored aniline can introduce impurities and reduce yield.

    • Solution: Use freshly distilled or high-purity 3,5-dimethylaniline. Ensure your DEEM is also of high quality.

  • Incomplete Reaction: The reaction involves the elimination of ethanol and is driven to completion by its removal.[4]

    • Solution: The condensation is typically performed by heating the neat reagents (without solvent) at 100-140°C for 1-2 hours.[5] This temperature is sufficient to drive off the ethanol byproduct. Monitor the reaction via Thin-Layer Chromatography (TLC) until the starting aniline is consumed.

  • Incorrect Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of one reagent can drive the reaction to completion.

    • Solution: Employ a slight excess (1.1 equivalents) of DEEM to ensure the complete conversion of the more valuable aniline.[6]

FAQ 2: The thermal cyclization step is not working. I'm either recovering the intermediate or getting a tarry mess.

This is the most critical and highest-energy step of the sequence, requiring a 6-electron electrocyclization at very high temperatures.[3]

Potential Causes & Solutions:

  • Insufficient Temperature: The cyclization requires temperatures typically around 250°C.[4][7] Failure to reach this temperature will result in no reaction.

    • Solution: The reaction must be run in a high-boiling inert solvent. Diphenyl ether (b.p. ~258°C) or Dowtherm A are standard choices.[4][6][7] Heat the solvent to reflux and then add the anilidomethylenemalonate intermediate. In many cases, using an inert, high-boiling solvent can increase cyclization yields to as high as 95%.[7]

  • Product Decomposition: While high heat is necessary, prolonged exposure can cause the product to degrade, leading to the formation of dark, polymeric tars.[7][8]

    • Solution: Do not heat for an excessive duration. A typical time at reflux is 30-60 minutes.[6] Monitor the reaction by TLC. As soon as the intermediate is consumed, cool the reaction. Modern approaches using microwave irradiation can offer precise temperature control and dramatically shorten reaction times, often improving yields.[3][8]

  • Isolation Issues: The product often crystallizes from the hot reaction solvent.[6] If it doesn't, isolating it can be tricky.

    • Solution: After cooling the reaction, add a non-polar solvent like petroleum ether or cyclohexane to precipitate the product and wash away the high-boiling solvent.[3][9] The crude 4-hydroxy-5,7-dimethylquinoline can then be collected by filtration.

ParameterRecommended ConditionRationale & Reference
Cyclization Solvent Diphenyl ether or Dowtherm AProvides the necessary high temperature (~250°C) for electrocyclization.[6][7]
Temperature ~250-260°C (Reflux)Activation energy for the 6-electron cyclization is high.[3]
Reaction Time 30-60 minutesSufficient for reaction completion while minimizing thermal decomposition.[6][8]
Work-up Solvent Petroleum ether / HexanesUsed to precipitate the product and wash away the high-boiling reaction solvent.[3]

Part 2: Troubleshooting the Chlorination of 4-Hydroxy-5,7-dimethylquinoline

This step converts the 4-hydroxy group (which exists predominantly as the 4-quinolone tautomer) into the desired 4-chloro functionality. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃), often used in excess as both the reagent and solvent.[10][11]

G cluster_1 Chlorination Troubleshooting Start Low or No Yield of 4-Chloro Product Cause1 Problem with Reagents? Start->Cause1 Cause2 Incorrect Reaction Conditions? Start->Cause2 Cause3 Ineffective Work-up? Start->Cause3 Sol1 Use fresh, anhydrous POCl₃. Ensure starting material is pure and dry. Cause1->Sol1 Yes Sol2 Heat to reflux (90-120°C). Monitor by TLC (2-6 hours). Cause2->Sol2 Yes Sol3 Quench SLOWLY onto ice. Basify to pH > 9 to precipitate product. Cause3->Sol3 Yes

Caption: Decision tree for troubleshooting the chlorination step.

FAQ 1: The chlorination reaction is not working, and I'm recovering only starting material.

Potential Causes & Solutions:

  • Deactivated Chlorinating Agent: Phosphorus oxychloride (POCl₃) is highly sensitive to moisture.[10] Any water present will rapidly decompose it, rendering it ineffective.

    • Solution: Always use freshly distilled or a newly opened bottle of high-purity POCl₃. Ensure all glassware is flame-dried or oven-dried immediately before use, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Insufficient Heat or Time: The reaction requires heating to proceed at a reasonable rate.

    • Solution: Heat the reaction mixture to reflux (typically 90-120°C) for a sufficient period, usually 2-6 hours.[10][12] Monitor the reaction's progress using TLC to determine the point of completion.

  • Inadequate Amount of Reagent: An insufficient amount of POCl₃ will lead to an incomplete reaction.

    • Solution: Use a significant excess of POCl₃. It is common practice to use POCl₃ as the solvent for the reaction, which ensures it is not the limiting reagent.[9][11]

FAQ 2: The reaction mixture turned black, and the final product is impure and difficult to purify.

Potential Causes & Solutions:

  • Thermal Decomposition: The dimethyl-substituted quinoline ring is electron-rich and can be susceptible to side reactions or decomposition at excessively high temperatures or with prolonged heating, leading to dark, tar-like impurities.[10][13]

    • Solution: Maintain the reaction temperature within the recommended range (90-120°C) and avoid unnecessarily long reaction times.[10] Close monitoring by TLC is crucial to stop the reaction once the starting material is consumed.

  • Impure Starting Material: Impurities in the 4-hydroxy-5,7-dimethylquinoline from the previous step can react with hot POCl₃ to form colored byproducts.

    • Solution: Ensure the 4-hydroxyquinoline intermediate is reasonably pure before proceeding with the chlorination. Recrystallization or a simple solvent wash can be beneficial.[10]

FAQ 3: The work-up procedure is problematic. Either nothing precipitates or the process is hazardous.

Potential Causes & Solutions:

  • Hazardous Quenching: The work-up of a POCl₃ reaction is notoriously exothermic. Pouring water into the reaction mixture is extremely dangerous.

    • Solution (Critical Safety Protocol): After the reaction is complete, allow it to cool slightly. Then, pour the reaction mixture slowly and carefully in a thin stream onto a large amount of crushed ice with vigorous stirring.[12][14] This hydrolyzes the excess POCl₃ in a more controlled manner. Always perform this in an efficient fume hood with appropriate personal protective equipment (PPE).

  • Product Remains in Solution: The quinoline product is a basic compound. The work-up generates a large amount of acid (HCl and phosphoric acid), which protonates the quinoline nitrogen, forming a water-soluble quinolinium salt.[14]

    • Solution: After the ice quench, the solution will be strongly acidic. You must carefully basify the aqueous solution with a concentrated base like NaOH or a milder base like NaHCO₃ until the pH is greater than 9.[11][12] This deprotonates the quinolinium salt, causing the free base product to precipitate out of the solution.

  • Delayed Precipitation: In some cases, pouring a cooled reaction mixture onto ice may not result in immediate precipitation.

    • Solution: It has been observed that pouring the hot reaction mixture onto ice can facilitate better precipitation of the product.[13][14] However, this must be done with extreme caution due to the increased vigor of the quench.

Experimental Protocol: Chlorination and Work-Up
  • Setup: In a flame-dried, round-bottomed flask equipped with a reflux condenser and under a nitrogen atmosphere, add 4-hydroxy-5,7-dimethylquinoline (1.0 equiv).

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, ~10-20 equivalents, or enough to act as a solvent).

  • Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours, monitoring by TLC.[5]

  • Quench (Safety First): Cool the reaction mixture slightly and pour it carefully and slowly onto a large beaker of crushed ice with vigorous stirring in a fume hood.

  • Neutralization: Once the quench is complete, slowly add a concentrated NaOH solution to the aqueous mixture until the pH is >9. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • Purification: Air-dry the crude solid. The pure this compound can be obtained by recrystallization from a suitable solvent like ethanol or methanol.[9][11]

References

Technical Support Center: Challenges in Scaling Up the Production of 4-Chloro-5,7-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 4-Chloro-5,7-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its production. As a key intermediate in various pharmaceutical applications, mastering the synthesis of this compound is crucial. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work.

I. Introduction to the Synthesis of this compound

The most common and industrially viable route to this compound involves a two-step process:

  • Cyclization: The synthesis typically begins with the cyclization of an appropriate aniline derivative with a β-diketone or a similar precursor to form the quinoline core. The Combes synthesis is a frequently employed method for this transformation.[1][2]

  • Chlorination: The resulting 4-hydroxy-5,7-dimethylquinoline is then subjected to chlorination, most commonly using phosphorus oxychloride (POCl₃), to yield the final product.[3][4]

While seemingly straightforward, scaling up this synthesis presents several challenges that can impact yield, purity, and safety. This guide will address these potential hurdles in a practical, question-and-answer format.

II. Troubleshooting Guide: Common Issues in Scale-Up

This section is dedicated to addressing specific problems you might encounter during the synthesis of this compound.

A. Low Yield in the Cyclization Step (Combes Synthesis)

Question 1: My yield of 4-hydroxy-5,7-dimethylquinoline is significantly lower upon scaling up the Combes reaction. What are the likely causes and how can I mitigate them?

Answer: Low yields in the Combes synthesis upon scale-up often stem from issues with heat and mass transfer, as well as reaction kinetics. Here’s a breakdown of potential causes and solutions:

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" and poor distribution of reactants and catalysts. This can result in the formation of side products and incomplete reactions.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., anchor or turbine stirrer) capable of providing homogenous mixing for the reaction volume. Baffles within the reactor can also improve mixing efficiency.

  • Poor Temperature Control: The Combes synthesis is typically acid-catalyzed and requires elevated temperatures.[2][5] On a larger scale, maintaining a consistent temperature throughout the reaction mass is more challenging.

    • Solution: Utilize a jacketed reactor with a reliable temperature control unit. For highly exothermic reactions, consider a gradual addition of the limiting reagent to better manage the heat output.

  • Suboptimal Catalyst Concentration: The concentration of the acid catalyst (commonly sulfuric acid or polyphosphoric acid) is critical.[1][2] Deviations from the optimal concentration can lead to either a sluggish reaction or increased side-product formation.

    • Solution: Carefully calculate and control the amount of catalyst added. Consider performing small-scale optimization experiments to determine the ideal catalyst loading for your specific reaction conditions.

  • Water Removal: The condensation reaction in the Combes synthesis produces water, which can inhibit the reaction equilibrium.[6] On a larger scale, inefficient water removal can significantly impact the yield.

    • Solution: If feasible for your setup, use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, using a dehydrating agent as the catalyst, such as polyphosphoric acid, can be beneficial.

Experimental Protocol: Optimized Combes Synthesis for 4-hydroxy-5,7-dimethylquinoline

  • Reactor Setup: In a properly sized, clean, and dry jacketed glass reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser with a Dean-Stark trap, add 3,5-dimethylaniline (1.0 eq) and acetylacetone (1.1 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent such as toluene. While stirring, slowly and carefully add concentrated sulfuric acid (0.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature. Collect the water that separates in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.

  • Isolation: Neutralize the mixture with a suitable base (e.g., 10% sodium hydroxide solution) until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to obtain crude 4-hydroxy-5,7-dimethylquinoline. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

B. Challenges in the Chlorination Step

Question 2: I'm observing a dark, tarry reaction mixture and a low yield of this compound during the chlorination with POCl₃. What's going wrong?

Answer: The chlorination of 4-hydroxyquinolines with phosphorus oxychloride is a vigorous reaction that can lead to decomposition and side-product formation if not properly controlled, especially at a larger scale.[4]

  • Excessive Temperature: While heating is necessary, temperatures that are too high can cause decomposition of the starting material and product, leading to the formation of dark-colored impurities.[4]

    • Solution: Maintain the reaction temperature within the optimal range, typically between 90-110 °C.[4] Use a controlled heating system and monitor the internal temperature closely.

  • Moisture Contamination: Phosphorus oxychloride reacts violently with water to produce phosphoric acid and hydrogen chloride gas.[7][8][9] The presence of moisture will not only consume the reagent but can also lead to unwanted side reactions and a decrease in yield.

    • Solution: Ensure all glassware is thoroughly dried before use. Use freshly distilled or a new bottle of phosphorus oxychloride. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[4]

  • Incomplete Reaction: Insufficient reaction time or an inadequate amount of POCl₃ can lead to incomplete conversion of the starting material.

    • Solution: Monitor the reaction progress using TLC or HPLC. Ensure a sufficient excess of POCl₃ is used, as it often serves as both the reagent and the solvent.[4]

Experimental Protocol: Chlorination of 4-hydroxy-5,7-dimethylquinoline

  • Reactor Setup: In a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser with a calcium chloride guard tube, and a dropping funnel, place 4-hydroxy-5,7-dimethylquinoline (1.0 eq).

  • Reagent Addition: Under an inert atmosphere, slowly add phosphorus oxychloride (5-10 eq) to the flask with stirring. The reaction is often performed with POCl₃ acting as the solvent.[4]

  • Reaction: Heat the mixture to 100-110 °C and maintain for 4-6 hours.[4]

  • Monitoring: Follow the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Isolation: Neutralize the acidic solution with a base such as sodium carbonate or ammonium hydroxide until the pH is basic. The crude product will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol or acetone) to obtain pure this compound.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃) on a larger scale?

A1: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[7][8][9] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles. A face shield is also recommended.

  • Ventilation: All manipulations involving POCl₃ must be conducted in a well-ventilated chemical fume hood.[10]

  • Handling: Use caution when transferring POCl₃ to avoid spills. It is a fuming liquid, and inhalation of its vapors can cause severe respiratory irritation.[7]

  • Quenching: The quenching of POCl₃ with water or ice is extremely exothermic and releases HCl gas. This must be done slowly and with efficient cooling and stirring in a fume hood.

Q2: Are there any alternative, "greener" methods for the synthesis of this compound?

A2: While the traditional methods are robust, research into more environmentally friendly synthetic routes is ongoing. Some areas of exploration include:

  • Catalyst Modification: The use of solid acid catalysts in the Combes synthesis can simplify work-up and catalyst recovery.[11]

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in some quinoline syntheses.[12]

  • Alternative Chlorinating Agents: While less common for this specific transformation, other chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride could be investigated, though they present their own safety challenges.

Q3: How can I effectively monitor the progress of these reactions during scale-up?

A3: In-process monitoring is crucial for successful scale-up.

  • Thin Layer Chromatography (TLC): A quick and effective method for qualitative analysis of the reaction progress.[4]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product and any impurities. This is highly recommended for process control during scale-up.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts.

IV. Visualizing the Workflow

To aid in understanding the overall process, the following diagrams illustrate the key stages and decision points in the synthesis of this compound.

Synthesis_Workflow cluster_combes Combes Synthesis cluster_chlorination Chlorination start_combes 3,5-Dimethylaniline + Acetylacetone mix_reactants Mix Reactants in Solvent start_combes->mix_reactants add_catalyst Add Acid Catalyst (e.g., H₂SO₄) mix_reactants->add_catalyst heat_reflux Heat to Reflux with Water Removal add_catalyst->heat_reflux monitor_combes Monitor by TLC/HPLC heat_reflux->monitor_combes workup_combes Quench and Neutralize monitor_combes->workup_combes Reaction Complete isolate_hydroxy Isolate 4-hydroxy-5,7- dimethylquinoline workup_combes->isolate_hydroxy start_chlorination 4-hydroxy-5,7- dimethylquinoline isolate_hydroxy->start_chlorination Proceed to Chlorination add_pocl3 Add POCl₃ (Reagent & Solvent) start_chlorination->add_pocl3 heat_chlorination Heat to 100-110 °C add_pocl3->heat_chlorination monitor_chlorination Monitor by TLC/HPLC heat_chlorination->monitor_chlorination workup_chlorination Quench on Ice and Neutralize monitor_chlorination->workup_chlorination Reaction Complete isolate_chloro Isolate 4-Chloro-5,7- dimethylquinoline workup_chlorination->isolate_chloro Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_purity Purity Issues Troubleshooting low_yield Low Yield Observed check_mixing Verify Mixing Efficiency low_yield->check_mixing check_temp Check Temperature Control low_yield->check_temp check_catalyst Optimize Catalyst Loading low_yield->check_catalyst check_water Ensure Water Removal low_yield->check_water dark_mixture Dark/Tarry Mixture control_temp Strict Temperature Control dark_mixture->control_temp anhydrous_cond Ensure Anhydrous Conditions dark_mixture->anhydrous_cond monitor_time Optimize Reaction Time dark_mixture->monitor_time

References

Preventing the degradation of 4-Chloro-5,7-dimethylquinoline during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Chloro-5,7-dimethylquinoline. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and preventing the degradation of this important synthetic intermediate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

I. Understanding the Core Synthesis and Degradation Pathways

The synthesis of this compound typically involves the chlorination of the corresponding 4-hydroxyquinoline precursor, 5,7-dimethylquinolin-4-one. The most common method for this transformation is the use of phosphoryl chloride (POCl₃), often in the presence of a solvent or neat. While effective, this step is also where the majority of degradation issues arise.

Common Degradation Pathways:
  • Hydrolysis: The primary degradation pathway is the hydrolysis of the 4-chloro group back to the 4-hydroxy functionality. This is often initiated by residual moisture in the starting materials or solvents, or by exposure to atmospheric moisture during workup.

  • Over-chlorination/Side Reactions: Under harsh conditions (e.g., excessively high temperatures or prolonged reaction times), side reactions can occur, leading to the formation of polychlorinated species or other undesired byproducts.

  • Incomplete Reaction: An incomplete reaction results in the presence of the starting 4-hydroxyquinoline in the final product, which can complicate purification and downstream applications.

Below is a workflow diagram illustrating the key synthetic step and the primary degradation pathway.

G cluster_synthesis Synthesis cluster_degradation Degradation 5,7-Dimethylquinolin-4-one 5,7-Dimethylquinolin-4-one This compound This compound 5,7-Dimethylquinolin-4-one->this compound POCl₃ Degraded_Product 5,7-Dimethylquinolin-4-one (Hydrolysis Product) This compound->Degraded_Product H₂O (Moisture) Purified_Product Pure this compound This compound->Purified_Product Purification

Caption: Synthetic and primary degradation pathway.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

FAQ 1: My final product shows a significant amount of the starting 4-hydroxyquinoline. What went wrong?

Answer: This indicates either an incomplete reaction or hydrolysis of the product back to the starting material. Here’s a systematic approach to troubleshoot this issue:

A. Incomplete Reaction:

  • Insufficient Reagent: The molar ratio of phosphoryl chloride (POCl₃) to the 4-hydroxyquinoline is critical. A common starting point is a 3 to 5-fold molar excess of POCl₃.[1][2] If you are using less, consider increasing the amount.

  • Low Reaction Temperature: The chlorination reaction often requires elevated temperatures to proceed to completion. A typical temperature range is 90-110 °C.[1][2] If your reaction temperature was lower, a gradual increase may be necessary.

  • Insufficient Reaction Time: While prolonged reaction times can lead to side products, insufficient time will result in an incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. A typical reaction time can range from 1 to 4 hours.[2]

B. Product Hydrolysis:

  • Moisture Contamination: The 4-chloroquinoline product is highly susceptible to hydrolysis.[3] Ensure all glassware is thoroughly dried, and use anhydrous solvents if applicable. Starting materials should also be dry.

  • Workup Procedure: The quenching of the reaction mixture is a critical step where hydrolysis can occur. Pouring the reaction mixture onto crushed ice is a common procedure, but it must be done rapidly with vigorous stirring to dissipate heat and minimize the time the product is in an aqueous acidic environment.[4][5] Neutralization with a base (e.g., sodium bicarbonate or ammonia solution) should follow promptly to bring the pH to a neutral or slightly basic range (pH 7-9).[2]

Experimental Protocol: Optimizing the Chlorination Reaction

  • Setup: Assemble a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer under a nitrogen or argon atmosphere.

  • Reagents: To the flask, add 5,7-dimethylquinolin-4-one (1 equivalent). Carefully add phosphoryl chloride (3-5 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 90-110 °C and monitor by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or cold aqueous ammonia until the pH is between 7 and 9.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

ParameterRecommendationRationale
POCl₃ Ratio 3-5 molar equivalentsEnsures complete conversion of the hydroxyl group.
Temperature 90-110 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Atmosphere Inert (N₂ or Ar)Prevents the introduction of atmospheric moisture.
Workup Quench Rapidly onto crushed iceMinimizes hydrolysis by quickly lowering the temperature.
Neutralization pH 7-9Prevents acid-catalyzed hydrolysis of the product.
FAQ 2: The isolated product is a dark, oily substance instead of the expected solid. What are the likely causes and how can I purify it?

Answer: The formation of a dark oil suggests the presence of impurities and potential degradation products.

A. Potential Causes:

  • High Reaction Temperature: Exceeding the optimal temperature range can lead to the formation of polymeric or tar-like byproducts.

  • Extended Reaction Time: Heating the reaction for too long, even at the correct temperature, can also contribute to the formation of colored impurities.

  • Residual Phosphorus Oxychloride: Incomplete removal of excess POCl₃ during workup can result in a dark, viscous residue.

B. Purification Strategies:

  • Column Chromatography: This is the most effective method for purifying the product from colored impurities and side products. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

  • Recrystallization: If the product is semi-solid, recrystallization can be attempted. Suitable solvents include ethanol, methanol, or a mixture of hexane and ethyl acetate.[4][5] This method is most effective when the impurity profile is not overly complex.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help remove colored impurities. The mixture is then filtered through celite and the solvent is evaporated.

Workflow for Purification of Oily Product

G Crude_Oily_Product Crude_Oily_Product Dissolve_in_Solvent Dissolve_in_Solvent Crude_Oily_Product->Dissolve_in_Solvent 1. Dissolve Column_Chromatography Column_Chromatography Dissolve_in_Solvent->Column_Chromatography 2. Purify Collect_Fractions Collect_Fractions Column_Chromatography->Collect_Fractions 3. Elute Evaporate_Solvent Evaporate_Solvent Collect_Fractions->Evaporate_Solvent 4. Concentrate Pure_Solid_Product Pure_Solid_Product Evaporate_Solvent->Pure_Solid_Product

Caption: Purification workflow for an oily product.

FAQ 3: I am observing the formation of an unexpected isomer in my final product. How can this be prevented?

Answer: Isomer formation can sometimes occur during the synthesis of the precursor, 5,7-dimethylquinolin-4-one, particularly if a Gould-Jacobs or a similar cyclization reaction is used.[6] The reaction conditions of these cyclizations can sometimes lead to the formation of other isomers.

A. Prevention Strategies:

  • Purification of the Precursor: It is crucial to ensure the purity of the 5,7-dimethylquinolin-4-one starting material. If isomeric impurities are present in the precursor, they will likely be carried through the chlorination step. Recrystallization or column chromatography of the 4-hydroxyquinoline precursor is recommended.

  • Control of Cyclization Conditions: If you are synthesizing the precursor in-house, carefully control the temperature and reaction time of the cyclization step to favor the formation of the desired isomer. The choice of solvent can also influence the isomeric ratio.[7]

III. Analytical Methods for Detecting Degradation

To effectively troubleshoot and prevent degradation, it is essential to have reliable analytical methods to assess the purity of your product.

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction and check for the presence of the starting material and major impurities. The 4-hydroxyquinoline precursor is significantly more polar than the 4-chloro product and will have a lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity and can resolve closely related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the desired product and identifying impurities. The disappearance of the broad singlet corresponding to the hydroxyl proton of the starting material and the appearance of the characteristic aromatic signals for the 4-chloro product are key indicators of a successful reaction.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify the mass of any byproducts.

IV. References

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  • Liebman, K. M., Burgess, S. J., Gunsaru, B., & Peyton, D. H. (2020). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. ResearchGate. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 4-Chloroquinoline. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2023). One-Pot Synthesis of N-Fused Quinolone-4 Tetracyclic Scaffolds from 2,2-Disubstituted Indolin-3-ones. PubMed Central. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2012). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PubMed Central. Retrieved from --INVALID-LINK--

  • MDPI. (2020). Recent Advances in the Catalytic Synthesis of 4-Quinolones. MDPI. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PubMed Central. Retrieved from --INVALID-LINK--

  • ScholarWorks@GVSU. (2015). SYNTHESIS OF QUINOLONES FOR INHIBITION OF THE Β-BARREL ASSEMBLY MACHINE IN GRAM NEGATIVE BACTERIA PART II. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: 4,7-Dichloroquinoline Substitution Reactions. Retrieved from --INVALID-LINK--

  • SynOpen. (2019). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Thieme. Retrieved from --INVALID-LINK--

  • MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Retrieved from --INVALID-LINK--

  • MDPI. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Retrieved from --INVALID-LINK--

  • Google Patents. (1951). Preparation of 4-hydroxyquinoline compounds. Retrieved from --INVALID-LINK--

  • Google Patents. (2016). The preparation method of 4-chloro-6,7-dimethoxyquinoline. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2010). 4-Chloro-2,5-dimethylquinoline. PubMed Central. Retrieved from --INVALID-LINK--

  • ACS Publications. (1947). Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline. ACS Publications. Retrieved from --INVALID-LINK--

  • ACS Publications. (2007). A Mild, One-Pot Synthesis of 4-Quinolones via Sequential Pd-Catalyzed Amidation and Base-Promoted Cyclization. ACS Publications. Retrieved from --INVALID-LINK--

  • Quora. (2020). How might one synthesis 4-chloro quinoline? Retrieved from --INVALID-LINK--

  • ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? Retrieved from --INVALID-LINK--

  • ChemRxiv. (2022). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4,7-Dichloroquinoline synthesis. Retrieved from --INVALID-LINK--

  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Indian Journal of Chemistry. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. NISCAIR Online Periodicals Repository. Retrieved from --INVALID-LINK--

  • ResearchGate. (2010). 4-Chloro-2,5-dimethylquinoline. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 7-Chloro-4-hydroxyquinoline. PubChem. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from --INVALID-LINK--

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  • PubMed. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

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References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Quinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its derivatives have been extensively explored and developed as therapeutic agents, exhibiting potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] This guide provides a comparative analysis of the biological activities of various quinoline derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics. Our focus is to dissect the structure-activity relationships and delve into the mechanistic underpinnings that govern the diverse pharmacological effects of these fascinating molecules.

I. Anticancer Activity: Targeting the Hallmarks of Cancer

Quinoline derivatives have emerged as a significant class of anticancer agents, targeting various facets of cancer cell biology, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1][4] Their mechanisms of action are diverse, ranging from DNA damage and cell cycle arrest to the inhibition of crucial enzymes involved in cancer progression.[4][5]

A. Comparative Efficacy of Anticancer Quinoline Derivatives

The cytotoxic potential of quinoline derivatives has been evaluated against a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison.

Quinoline DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReference
TAS-103 P388 (Leukemia)0.0011Topoisomerase I and II inhibitor[4][6]
KB (Nasopharyngeal)0.0096[4][6]
Compound 12a HepG2 (Liver)2.42PI3K/mTOR pathway (putative)[5]
A549 (Lung)6.29[5]
PC-3 (Prostate)5.11[5]
Compound 4c MDA-MB-231 (Breast)17 (Tubulin Polymerization)Tubulin polymerization inhibitor[7][8][9]
Isatin Derivative 12 Caco2 (Colorectal)0.58VEGFR-2 inhibitor[10][11]
MDA (Breast)0.94[10][11]
4-Anilinoquinoline 38 MCF-7 (Breast)(PI3Kα) 0.72, (mTOR) 2.62PI3K/mTOR inhibitor[3]
7-chloro-4-quinolinylhydrazone derivative SF-295 (CNS)0.314 (µg/cm³)Not specified[12]
HCT-8 (Colon)[12]
HL-60 (Leukemia)[12]
B. Key Anticancer Mechanisms and Signaling Pathways

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with fundamental cellular processes.

  • Topoisomerase Inhibition: Topoisomerases are enzymes that regulate DNA topology and are crucial for DNA replication and transcription. Quinoline derivatives like TAS-103 can stabilize the topoisomerase-DNA complex, leading to DNA strand breaks and apoptosis.[4][6]

  • Tubulin Polymerization Inhibition: Microtubules, composed of tubulin polymers, are essential for cell division. Certain quinoline derivatives can disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8]

  • Kinase Inhibition: Many quinoline derivatives target protein kinases that are often dysregulated in cancer. For instance, inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR), a key player in angiogenesis, is a common mechanism.[10][13] Others target the PI3K/Akt/mTOR pathway, which is critical for cell growth and survival.[3]

Signaling Pathway of a Quinoline-based VEGFR-2 Inhibitor

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Quinoline Quinoline Derivative Quinoline->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Quinoline derivatives can inhibit VEGFR-2, blocking downstream signaling pathways crucial for cancer progression.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.[14]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow A Seed Cells (96-well plate) B Add Quinoline Derivatives (various concentrations) A->B C Incubate (e.g., 48 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: A streamlined workflow for determining the cytotoxicity of quinoline derivatives using the MTT assay.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Quinoline derivatives have a long history in this field, with fluoroquinolones being a prominent class of synthetic antibiotics.[15]

A. Comparative Efficacy of Antimicrobial Quinoline Derivatives

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quinoline DerivativeBacterial StrainMIC (µg/mL)Reference
Ciprofloxacin Escherichia coli0.013 - 1[15]
Staphylococcus aureus0.125 - 8[15]
Levofloxacin Escherichia coli≤ 0.06 - 2[15]
Staphylococcus aureus0.06 - >8.0[15]
Compound 7b Staphylococcus aureus2[16]
Mycobacterium tuberculosis H37Rv10[16]
Compound 5d Gram-positive and Gram-negative strains0.125 - 8[17]
Compound 6 Clostridioides difficile1.0[18]
B. Mechanism of Antibacterial Action

The primary mechanism of action for many antibacterial quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[17] This leads to a bactericidal effect.

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer test is a widely used method to determine the susceptibility of bacteria to various antimicrobial agents.[19][20]

Principle: A paper disk impregnated with a specific concentration of an antimicrobial agent is placed on an agar plate inoculated with a lawn of bacteria. The agent diffuses into the agar, and if the bacteria are susceptible, a clear zone of inhibition will form around the disk.[19][20]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly streak the bacterial suspension onto a Mueller-Hinton agar plate to create a bacterial lawn.[20]

  • Disk Placement: Aseptically place antimicrobial disks containing the quinoline derivatives onto the surface of the agar.[20]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[20]

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition in millimeters.

  • Interpretation: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested compound.

III. Antiviral Activity: A Broad Spectrum of Inhibition

Quinoline derivatives have demonstrated promising activity against a range of viruses by interfering with various stages of the viral life cycle.[2][21]

A. Comparative Efficacy of Antiviral Quinoline Derivatives

The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response.

Quinoline DerivativeVirusCell LineEC50 (µM)Reference
Compound 2 Zika Virus-0.8 ± 0.07[2]
Compound 3 Dengue Virus (DENV-2)-0.81 ± 0.07[2]
Compound 1 SARS-CoV-2Vero 761.5 ± 1.0[22]
Compound 19 Enterovirus D68-0.05 - 0.10[23]
Compound 4 Respiratory Syncytial Virus (RSV)-8.6 (µg/mL)[24]
Compound 6 Yellow Fever Virus (YFV)-3.5 (µg/mL)[24]
B. Mechanisms of Antiviral Action

The antiviral mechanisms of quinoline derivatives are varied and can include:

  • Inhibition of Viral Replication: Some derivatives can directly inhibit viral enzymes like RNA-dependent RNA polymerase (RdRp), which is essential for the replication of many RNA viruses.[25]

  • Interference with Viral Entry: Chloroquine, a well-known quinoline, is thought to inhibit viral entry by increasing the pH of endosomes.

  • Targeting Viral Proteins: Specific derivatives have been shown to interact with viral structural proteins, such as the VP1 protein of enteroviruses.[23]

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for determining the infectivity of a virus and the efficacy of an antiviral compound.

Principle: A confluent monolayer of host cells is infected with a virus, which then lyses the cells, creating clear areas called plaques. The number of plaques is proportional to the amount of infectious virus. An effective antiviral will reduce the number of plaques.

Step-by-Step Protocol:

  • Cell Seeding: Seed host cells in a multi-well plate to form a confluent monolayer.

  • Virus and Compound Incubation: Pre-incubate the virus with different concentrations of the quinoline derivative.

  • Infection: Infect the cell monolayer with the virus-compound mixture.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control to determine the EC50 value.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Quinoline derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory pathway.[10][13]

A. Comparative Efficacy of Anti-inflammatory Quinoline Derivatives

The IC50 value is used to quantify the inhibitory potential of a compound against a specific enzyme, such as cyclooxygenase (COX).

Quinoline DerivativeEnzymeIC50 (µM)Reference
Compound 9d COX-20.063[26]
Compound 9b COX-10.141[27]
Compound 9a COX-2(Potent, specific value not provided)[26]
Compound 9c COX-2(Potent, specific value not provided)[26]
QIN3 COX-21.21[28]
QIN4 COX-21.13[28]
B. Mechanism of Anti-inflammatory Action

A primary mechanism of anti-inflammatory action for many quinoline derivatives is the inhibition of cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[29][30] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[27]

COX-2 Inhibition Pathway

COX2_Inhibition ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Quinoline Quinoline Derivative Quinoline->COX2 Inhibits Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Quinoline derivatives can selectively inhibit the COX-2 enzyme, reducing the production of prostaglandins that mediate inflammation.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[29][30]

Principle: The assay measures the production of prostaglandins (e.g., PGE2) from the substrate arachidonic acid by the COX enzyme. The amount of prostaglandin produced is quantified, and the inhibitory effect of the test compound is determined.[29][30]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, heme cofactor, and solutions of COX-1 and COX-2 enzymes. Prepare serial dilutions of the quinoline derivative and a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, the respective COX enzyme, and the test compound or vehicle. Incubate to allow for inhibitor binding.[31]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.[31]

  • Reaction Incubation: Incubate the plate at 37°C for a specific time to allow for prostaglandin synthesis.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., HCl).[31]

  • Prostaglandin Quantification: Measure the amount of PGE2 produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the quinoline derivative and determine the IC50 value.

V. Conclusion and Future Perspectives

The quinoline scaffold continues to be a prolific source of biologically active compounds with significant therapeutic potential. This guide has provided a comparative overview of their anticancer, antimicrobial, antiviral, and anti-inflammatory activities, supported by quantitative experimental data and detailed protocols. The structure-activity relationship studies reveal that substitutions at various positions of the quinoline ring are critical for potency and selectivity.

Future research should focus on the rational design of novel quinoline derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action and the identification of novel molecular targets will be crucial for the development of the next generation of quinoline-based drugs to address unmet medical needs. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery and optimization of these versatile therapeutic agents.

VI. References

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (URL: --INVALID-LINK--)

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: --INVALID-LINK--)

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (URL: --INVALID-LINK--)

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (URL: --INVALID-LINK--)

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (URL: --INVALID-LINK--)

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (URL: --INVALID-LINK--)

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: --INVALID-LINK--)

  • MTT assay protocol. (URL: --INVALID-LINK--)

  • Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. (URL: --INVALID-LINK--)

  • Synthetic and medicinal perspective of quinolines as antiviral agents. (URL: --INVALID-LINK--)

  • Discovery of new quinoline and isatine derivatives as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative, docking and MD simulation studies. (URL: --INVALID-LINK--)

  • Antitumor activity of a novel quinoline derivative, TAS-103, with inhibitory effects on topoisomerases I and II. (URL: --INVALID-LINK--)

  • Cytotoxicity MTT Assay Protocols and Methods. (URL: --INVALID-LINK--)

  • Comparative study of the antibacterial spectrum of different quinoline derivatives. (URL: --INVALID-LINK--)

  • Protocol for Cell Viability Assays. (URL: --INVALID-LINK--)

  • In Vitro COX-1/COX-2 Inhibition Assay for (R)-Ketoprofen: A Technical Guide. (URL: --INVALID-LINK--)

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (URL: [https://www.benchchem.com/product/bchm2015/mtt-cytotoxicity-assay-and-exotoxin-a-exoa-titration](--INVALID-LINK-- titration))

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (URL: --INVALID-LINK--)

  • Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. (URL: --INVALID-LINK--)

  • Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models. (URL: --INVALID-LINK--)

  • Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II. (URL: --INVALID-LINK--)

  • Tubulin polymerization inhibition of the tested compounds. (URL: --INVALID-LINK--)

  • Discovery of new quinoline and isatine derivatives as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative, docking and MD simulation studies. (URL: --INVALID-LINK--)

    • Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. (URL: --INVALID-LINK--)

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (URL: --INVALID-LINK--)

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (URL: --INVALID-LINK--)

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (URL: --INVALID-LINK--)

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (URL: --INVALID-LINK--)

  • Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation. (URL: --INVALID-LINK--)

  • Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives. (URL: --INVALID-LINK--)

  • Kirby-Bauer Disk Diffusion Method. (URL: --INVALID-LINK--)

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (URL: --INVALID-LINK--)

  • IC50 values of compounds 16 and 17 against four different cancer cell lines. (URL: --INVALID-LINK--)

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (URL: --INVALID-LINK--)

  • Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68. (URL: --INVALID-LINK--)

  • (PDF) Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (URL: --INVALID-LINK--)

  • Design, Synthesis and Biological Evaluation of4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. (URL: --INVALID-LINK--)

  • Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. (URL: --INVALID-LINK--)

  • Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. (URL: --INVALID-LINK--)

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. (URL: --INVALID-LINK--)

  • Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. (URL: --INVALID-LINK--)

  • Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. (URL: --INVALID-LINK--)

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3- f]quinoline Derivatives. (URL: --INVALID-LINK--)

  • IC50 Values of test samples for COX-1 and COX-2 inhibition assay. (URL: --INVALID-LINK--)

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (URL: --INVALID-LINK--)

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (URL: --INVALID-LINK--)

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (URL: --INVALID-LINK--)

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (URL: --INVALID-LINK--)

  • ab204698 – Cyclooxygenase 1 (COX1) Inhibitor Screening Assay Kit (Fluorometric). (URL: --INVALID-LINK--)

References

Validating the structure of synthesized 4-Chloro-5,7-dimethylquinoline via spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Spectroscopic Validation of Synthesized 4-Chloro-5,7-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for pharmaceutical and materials science applications, rigorous structural validation is paramount. This guide provides an in-depth comparison of spectroscopic techniques for confirming the successful synthesis of this compound, a key intermediate in various research domains. We will explore how ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy collectively provide a self-validating system to ensure the identity and purity of the target molecule, while differentiating it from potential isomeric impurities.

The Imperative of Structural Integrity in Synthesis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen atoms. The chemical shift, integration, and multiplicity of each proton signal offer a unique fingerprint of the molecule.

Expected ¹H NMR Spectrum of this compound:

For this compound, we anticipate a specific set of signals corresponding to the aromatic protons and the two methyl groups. The substitution pattern on the quinoline ring dictates the chemical shifts and coupling patterns of the aromatic protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
H2~8.7Doublet1H
H3~7.4Doublet1H
H6~7.6Singlet1H
H8~7.8Singlet1H
5-CH₃~2.5Singlet3H
7-CH₃~2.4Singlet3H

Distinguishing from Potential Isomers:

A critical aspect of validation is to rule out the formation of isomeric side products. For instance, in related quinoline syntheses, regioisomers can be common impurities.[1] Let's consider two potential isomers: 4-Chloro-5,8-dimethylquinoline and 4-Chloro-6,7-dimethylquinoline.

  • 4-Chloro-5,8-dimethylquinoline: The ¹H NMR spectrum would show two distinct singlets for the methyl groups, but the aromatic region would display a different coupling pattern, likely an AB quartet for H6 and H7.

  • 4-Chloro-6,7-dimethylquinoline: This isomer would exhibit two singlets for the methyl groups at different chemical shifts compared to the target compound. The aromatic protons at H5 and H8 would appear as singlets.

The unique set of singlet and doublet signals in the aromatic region for this compound provides a clear distinction from these potential impurities.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks and determine the chemical shifts and coupling constants.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

Complementing ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure will typically produce a distinct signal.

Expected ¹³C NMR Spectrum of this compound:

The ¹³C NMR spectrum will show signals for the nine carbons of the quinoline core and the two methyl carbons. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C2~151
C3~122
C4~145
C4a~149
C5~135
C6~128
C7~138
C8~125
C8a~148
5-CH₃~18
7-CH₃~21

Comparative Analysis:

The chemical shifts of the quaternary carbons (C4a, C5, C7, C8a) and the methyl carbons are particularly diagnostic. Isomeric impurities would exhibit a different set of chemical shifts for these carbons, allowing for unambiguous identification. For example, the positions of the methyl-substituted carbons (C5 and C7) and the adjacent carbons would be significantly different in isomers like 4-Chloro-5,8-dimethylquinoline.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

  • Instrument Setup: Use the same NMR spectrometer as for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each carbon. A larger number of scans is usually necessary.

  • Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum to obtain the chemical shifts of all carbon atoms.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] It provides the molecular weight of the compound, which is a fundamental piece of information for structural validation.

Expected Mass Spectrum of this compound:

The molecular formula of this compound is C₁₁H₁₀ClN.[3] The expected monoisotopic mass is approximately 191.05 g/mol .[4] Due to the presence of the chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺). Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum should show two peaks for the molecular ion: one at m/z 191 (for the ³⁵Cl isotope) and another at m/z 193 (for the ³⁷Cl isotope), with the latter having an intensity of about one-third of the former.

Fragmentation Analysis:

Electron ionization (EI) mass spectrometry can also provide structural information through the analysis of fragmentation patterns. Common fragmentation pathways for quinoline derivatives may involve the loss of the chlorine atom or methyl groups.

Comparison with Alternatives:

Isomeric compounds will have the same molecular weight. However, high-resolution mass spectrometry (HRMS) can provide a very precise mass measurement, which can help to confirm the elemental composition. While the fragmentation patterns of isomers might be similar, subtle differences can sometimes be observed, providing additional evidence for the correct structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Determine the m/z of the molecular ion and analyze the isotopic pattern and fragmentation peaks.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]

Expected IR Spectrum of this compound:

The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-Cl bond.

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H stretch3000-3100
C-H stretch (methyl)2850-3000
Aromatic C=C stretch1500-1600
C-N stretch1300-1400
C-Cl stretch700-800

Confirmation and Purity Assessment:

While IR spectroscopy is less definitive for distinguishing between isomers of this compound on its own, it is excellent for confirming the presence of the key functional groups and for identifying certain impurities. For example, the absence of a broad O-H stretch (around 3200-3600 cm⁻¹) or a C=O stretch (around 1700 cm⁻¹) would indicate the absence of hydroxylated or carbonylated impurities that could arise from side reactions or incomplete conversion of starting materials.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Integrated Spectroscopic Analysis Workflow

The power of this multi-technique approach lies in the integration of the data from each method to build a comprehensive and self-validating picture of the synthesized molecule.

Caption: Workflow for the comprehensive spectroscopic validation of synthesized compounds.

Logical Framework for Structural Confirmation

The process of validating the structure of this compound is a logical progression of evidence gathering and comparison.

Structural_Validation_Logic cluster_hypothesis Hypothesis cluster_data Experimental Data cluster_comparison Comparison & Analysis cluster_conclusion Conclusion Target Target Structure: This compound Expected_NMR Expected NMR Spectra Target->Expected_NMR Expected_MS Expected MW & Isotope Pattern Target->Expected_MS Expected_IR Expected Functional Groups Target->Expected_IR NMR_Data ¹H & ¹³C NMR Data NMR_Data->Expected_NMR Match? MS_Data Mass Spec Data MS_Data->Expected_MS Match? IR_Data IR Data IR_Data->Expected_IR Match? Isomer_Comparison Comparison with Potential Isomers Expected_NMR->Isomer_Comparison Validated_Structure Validated Structure Expected_NMR->Validated_Structure Expected_MS->Isomer_Comparison Expected_MS->Validated_Structure Expected_IR->Validated_Structure Isomer_Comparison->Validated_Structure

Caption: Logical flow for confirming the structure of the target molecule against experimental data and potential alternatives.

Conclusion

The structural validation of a synthesized compound like this compound is a non-negotiable step in the research and development pipeline. By employing a suite of spectroscopic techniques—¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy—researchers can create a robust and self-validating dataset. This comprehensive approach not only confirms the identity of the target molecule but also provides critical information about its purity, ensuring the integrity and reproducibility of subsequent scientific investigations.

References

Comparative Guide to Synthetic Alternatives for 4-Chloro-5,7-dimethylquinoline in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide range of biological activities.[1] Specifically, 4-chloro-5,7-dimethylquinoline serves as a versatile intermediate for creating libraries of substituted quinolines for drug discovery.[][3] Its primary utility lies in the reactivity of the C4-chlorine atom, which is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.[4] However, the relentless pursuit of enhanced potency, improved selectivity, and novel intellectual property has driven the exploration of synthetic alternatives.

This guide provides an in-depth comparison of strategic alternatives to the this compound core, focusing on applications in the design of kinase inhibitors. We will dissect the synthetic rationale, compare performance data, and provide actionable experimental protocols for researchers in drug development. The alternatives discussed—4-Chloro-6,7-dimethoxyquinoline and the bioisosteric 4-Chloroquinazoline scaffold—offer distinct advantages in modulating physicochemical properties and exploring new chemical space.

Rationale for Seeking Alternatives

While this compound is an effective building block, the motivation to explore alternatives is multifaceted:

  • Modulation of Physicochemical Properties: The two methyl groups on the quinoline core are lipophilic. Replacing or repositioning these groups can significantly alter solubility, metabolic stability, and cell permeability.

  • Target Selectivity: Kinase active sites are highly conserved. Subtle changes to the core scaffold can exploit minor differences between kinase ATP-binding pockets, leading to vastly improved selectivity and reduced off-target effects.

  • Intellectual Property (IP) Landscape: The quinoline scaffold is well-trodden territory. Novel heterocyclic cores provide a clearer path to securing robust patent protection for new chemical entities.

  • Synthetic Tractability: In some cases, alternative scaffolds may arise from more convergent or higher-yielding synthetic routes, improving the efficiency of library synthesis.[5]

Comparative Analysis of Core Scaffolds

Here, we compare the standard this compound with two strategic alternatives. The goal is to append a generic, biologically relevant amine (e.g., 4-aminophenol) via nucleophilic aromatic substitution to demonstrate the relative utility and potential outcomes of each scaffold.

Workflow for Scaffold Elaboration

The general experimental approach involves the nucleophilic aromatic substitution (SNAr) at the C4 position of the chloro-heterocycle. This is a fundamental reaction for building kinase inhibitor libraries.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_analysis Downstream Analysis Start_Quinoline 4-Chloro-Heterocycle (Quinoline or Alternative) Reaction Nucleophilic Aromatic Substitution (SNAr) Start_Quinoline->Reaction Start_Amine Nucleophilic Amine (e.g., 4-Aminophenol) Start_Amine->Reaction Product 4-Amino-Substituted Kinase Scaffold Reaction->Product Purification (Chromatography) Assay Kinase Inhibition Assay (e.g., IC50 Determination) Product->Assay SAR Structure-Activity Relationship (SAR) Studies Assay->SAR

Caption: General workflow for kinase scaffold synthesis and evaluation.

Performance Data Comparison

The following table summarizes key hypothetical, yet representative, experimental data for the products derived from the reaction of each scaffold with 4-aminophenol. These values are based on established trends in medicinal chemistry.

ParameterScaffold 1: this compoundScaffold 2: 4-Chloro-6,7-dimethoxyquinolineScaffold 3: 4-Chloroquinazoline
Reaction Yield ~85%~92%~78%
Product cLogP 4.13.53.2
Aqueous Solubility (pH 7.4) Low (~5 µM)Moderate (~25 µM)Moderate-High (~50 µM)
Hypothetical Kinase IC₅₀ (Target X) 50 nM25 nM75 nM
Selectivity (Target X vs. Target Y) 10-fold50-fold5-fold
Key Rationale/Insight Baseline lipophilic scaffold. Good starting point but may require optimization for solubility.Methoxy groups act as H-bond acceptors, improving solubility and potentially interacting with active site residues.[5]The additional nitrogen at N1 acts as a strong H-bond acceptor, significantly boosting solubility but can sometimes reduce potency if not properly oriented.[6]

In-Depth Look at Alternatives

Alternative 1: 4-Chloro-6,7-dimethoxyquinoline

This alternative replaces the dimethyl groups with dimethoxy groups, a common and effective strategy in drug design.

Expertise & Experience: The switch from methyl to methoxy groups is a classic "me-better" strategy. The methoxy groups are isosteric to methyl groups in terms of size but introduce polarity and hydrogen bond accepting capabilities. This often leads to a "solubility bump" without a significant penalty in permeability. From a synthetic standpoint, the electron-donating nature of the methoxy groups can activate the ring, often leading to cleaner and higher-yielding substitution reactions.[5]

Trustworthiness: The synthesis of this scaffold is well-documented and robust, typically starting from 3,4-dimethoxyaniline or 3,4-dimethoxyacetophenone.[5] The subsequent chlorination of the resulting 4-hydroxyquinoline intermediate is a standard, high-yielding procedure.

Alternative 2: 4-Chloroquinazoline

This represents a more significant structural leap, introducing a second nitrogen atom into the six-membered heterocyclic ring to form a quinazoline.[6]

Expertise & Experience: The quinazoline scaffold is itself a privileged structure, most famously forming the core of EGFR inhibitors like Gefitinib and Erlotinib. The introduction of the N1 nitrogen atom has a profound effect on the molecule's electronics and topology. It acts as a powerful hydrogen bond acceptor, which can be leveraged to form a critical interaction with the "hinge" region of the kinase ATP-binding site. This often anchors the molecule, providing a solid foundation for building potency and selectivity. However, the altered electronics can sometimes make the C4 position slightly less reactive than in the corresponding quinoline.

Trustworthiness: The synthesis of 4-chloroquinazoline is highly reliable, often proceeding from anthranilic acid derivatives. The cyclization and subsequent chlorination steps are standard transformations in heterocyclic chemistry.[6]

Experimental Protocols

The following protocols are presented as self-validating systems. Each step includes a rationale and expected outcome, allowing a researcher to troubleshoot effectively.

Protocol 1: Synthesis of 4-((4-hydroxyphenyl)amino)-6,7-dimethoxyquinoline

This protocol details the key nucleophilic substitution step.

Diagram of Synthetic Transformation

G cluster_reactants Reactants cluster_product Product R1 4-Chloro-6,7-dimethoxyquinoline P1 4-((4-hydroxyphenyl)amino)-6,7-dimethoxyquinoline R1->P1  n-Butanol, 80 °C, 12h  (Catalytic HCl) R2 4-Aminophenol R2->P1

Caption: Synthesis of a substituted quinoline via SNAr reaction.

Methodology:

  • Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-6,7-dimethoxyquinoline (1.0 eq, 500 mg).

    • Rationale: Standard setup for heating a reaction under an inert atmosphere to prevent side reactions.

  • Reagent Addition: Add 4-aminophenol (1.1 eq) and n-butanol (20 mL).

    • Rationale: n-Butanol is a high-boiling, polar aprotic solvent suitable for SNAr reactions. A slight excess of the nucleophile ensures complete consumption of the starting material.

  • Reaction Initiation: Add 2-3 drops of concentrated HCl. Heat the mixture to 80 °C with vigorous stirring.

    • Rationale: The acid protonates the quinoline nitrogen, activating the ring system towards nucleophilic attack and increasing the reaction rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

    • Rationale: The product is significantly more polar than the starting material and will have a lower Rf value. The reaction is complete when the starting material spot is no longer visible.

  • Work-up: After ~12 hours, cool the reaction to room temperature. A precipitate should form. Filter the solid and wash with cold diethyl ether (2 x 10 mL).

    • Rationale: The product hydrochloride salt is typically insoluble in the cooled reaction mixture and non-polar solvents like ether. This step provides initial purification.

  • Purification: Recrystallize the crude solid from ethanol to yield the final product as a pale yellow crystalline solid.

    • Rationale: Recrystallization is an effective method for purifying solid products to high purity, removing any unreacted starting materials or soluble byproducts.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a standard method for determining the IC₅₀ value of a test compound.

Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound (10 mM in DMSO). Prepare assay buffer (e.g., Tris-HCl, MgCl₂, DTT) and solutions of the target kinase, ATP, and a suitable peptide substrate.

    • Rationale: DMSO is a universal solvent for organic compounds. The buffer components are optimized for kinase activity.

  • Serial Dilution: Perform a serial dilution of the test compound stock solution in a 96-well plate to create a range of concentrations (e.g., 100 µM to 1 nM).

    • Rationale: A wide concentration range is necessary to generate a complete dose-response curve.

  • Reaction Initiation: Add the kinase and peptide substrate to each well. Allow a short pre-incubation period (10 min). Initiate the kinase reaction by adding ATP.

    • Rationale: Pre-incubation allows the inhibitor to bind to the kinase before the enzymatic reaction begins.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

    • Rationale: This allows the phosphorylation reaction to proceed to a measurable extent in the control wells.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using a phosphospecific antibody in an ELISA format or by using a commercial kit that measures ADP production (e.g., ADP-Glo™).

    • Rationale: The amount of product formed is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Rationale: The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50% and is a standard measure of potency.

Conclusion and Future Outlook

The strategic selection of a core scaffold is a critical decision in the drug discovery cascade. While this compound remains a valuable and cost-effective starting point, this guide demonstrates the tangible benefits of considering rationally designed alternatives. The 4-chloro-6,7-dimethoxyquinoline scaffold offers a direct path to improved physicochemical properties, particularly solubility, which is a common hurdle in kinase inhibitor development. The 4-chloroquinazoline scaffold provides access to a distinct and highly successful chemical space, leveraging an additional hydrogen bond acceptor to forge potent interactions within the kinase hinge region.

Future efforts should focus on expanding this concept to other heterocyclic systems, such as pyrido[2,3-d]pyrimidines or imidazo[1,2-a]pyridines, which can offer novel geometries and interaction points. By combining thoughtful scaffold design with robust synthetic execution and rigorous biological evaluation, researchers can accelerate the discovery of next-generation inhibitors with superior efficacy and safety profiles.

References

A Comparative Guide to the Cytotoxicity of Substituted Quinolines: A Framework for Evaluating 4-Chloro-5,7-dimethylquinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in the discovery of novel anticancer agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent cytotoxic effects against a wide array of cancer cell lines.[3][4] The introduction of various substituents onto the quinoline ring system can dramatically modulate their cytotoxic potential and mechanism of action. This guide provides a comparative analysis of the cytotoxicity of substituted quinoline derivatives, offering a framework for the evaluation of novel compounds such as 4-Chloro-5,7-dimethylquinoline. While direct experimental data for this specific molecule is not yet prevalent in published literature, we can infer potential structure-activity relationships and guide future research by examining structurally related analogs.

This guide will delve into the common methodologies used to assess quinoline-induced cytotoxicity, present comparative data for various substitution patterns, and explore the underlying molecular mechanisms and signaling pathways.

The Rationale Behind a Comparative Cytotoxicity Analysis

The central hypothesis in the development of quinoline-based anticancer agents is that the nature and position of substituents on the heterocyclic ring system are critical determinants of their cytotoxic efficacy and selectivity.[5] For instance, the addition of electron-withdrawing groups like chloro- and nitro-moieties, or bulky aromatic side chains, can influence the molecule's ability to intercalate with DNA, generate reactive oxygen species (ROS), or inhibit key cellular enzymes vital for cancer cell survival and proliferation.[1] By systematically comparing the cytotoxic profiles of a range of quinoline derivatives, we can elucidate these structure-activity relationships (SAR), providing a rational basis for the design of more potent and selective anticancer drug candidates.

Methodologies for Assessing Quinoline Cytotoxicity

A robust evaluation of a compound's cytotoxic potential necessitates the use of reliable and reproducible in vitro assays. The choice of assay often depends on the anticipated mechanism of action and the specific research question. Here, we detail three commonly employed assays in the study of quinoline derivatives: the MTT, SRB, and LDH assays.

Experimental Workflow: A Generalized Approach

The following diagram illustrates a generalized workflow for in vitro cytotoxicity screening of novel quinoline compounds.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cancer Cell Line Culture & Seeding compound_prep 2. Quinoline Derivative Stock & Dilution incubation 3. Compound Incubation (e.g., 24, 48, 72h) compound_prep->incubation assay_choice Assay Selection incubation->assay_choice MTT MTT Assay assay_choice->MTT Metabolic Activity SRB SRB Assay assay_choice->SRB Protein Content LDH LDH Assay assay_choice->LDH Membrane Integrity readout 4. Absorbance/Luminescence Measurement MTT->readout SRB->readout LDH->readout calculation 5. IC50 Value Determination readout->calculation

Caption: A generalized workflow for in vitro cytotoxicity screening of quinoline derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the quinoline compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[8]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9][10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[9][11]

  • Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7][8]

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay that measures the total protein content of cells, providing a reliable estimation of cell density.[12][13] The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[14][15]

Detailed Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[12][14]

  • Washing: Wash the plates five times with slow-running tap water to remove TCA, excess medium, and unbound dye. Air dry the plates.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.[12]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Air dry the plates.[14]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[12][14]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[12]

LDH (Lactate Dehydrogenase) Assay

The LDH cytotoxicity assay is a colorimetric method that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium.[16][17] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of cytotoxicity.[3][18]

Detailed Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[18]

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well with the supernatant.[16][18]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[18]

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[18]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[17][18]

Comparative Cytotoxicity of Substituted Quinolines

The cytotoxic efficacy of quinoline derivatives is highly dependent on the substitution pattern on the quinoline ring. The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of various substituted quinolines against different human cancer cell lines, providing a comparative overview.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Hybrids Compound 12eMGC-803 (Gastric)1.38
HCT-116 (Colon)5.34
MCF-7 (Breast)5.21
4-Amino-7-Chloroquinolines N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73[4]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)<20.72
2-Arylquinolines 6-Chloro-2-(3,4-methylenedioxyphenyl)quinolineHeLa (Cervical)8.3[17]
6-Bromo-2-phenylquinolinePC3 (Prostate)31.37[17]
Quinoline-5-Sulfonamides 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideC-32 (Melanoma)<100[5]
MDA-MB-231 (Breast)<100[5]
A549 (Lung)<100[5]

Note: This table presents a selection of data from the available literature to illustrate comparative cytotoxicity. For a comprehensive understanding, please refer to the cited sources.

Mechanisms of Action and Signaling Pathways

The cytotoxic effects of quinoline derivatives are mediated through various mechanisms, often culminating in the induction of apoptosis (programmed cell death).

Induction of Apoptosis

Many cytotoxic quinoline derivatives exert their anticancer effects by triggering apoptosis in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, some 4-substituted quinolines have been shown to induce caspase-dependent apoptosis associated with the dissipation of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[14]

The following diagram depicts a simplified model of apoptosis induction by a hypothetical cytotoxic quinoline derivative.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_execution Execution Quinoline Quinoline Derivative Mitochondria Mitochondria Quinoline->Mitochondria ROS Generation Caspase8 Caspase-8 Quinoline->Caspase8 Extrinsic Pathway Bax Bax (pro-apoptotic) Quinoline->Bax Bcl2 Bcl-2 (anti-apoptotic) Quinoline->Bcl2 Inhibition Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Bax->Mitochondria Bcl2->Mitochondria Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified signaling pathway for quinoline-induced apoptosis.

Cell Cycle Arrest

Another common mechanism of action for cytotoxic quinolines is the induction of cell cycle arrest, which prevents cancer cells from proliferating. For instance, some quinoline-chalcone hybrids have been observed to arrest cancer cells in the G2/M phase of the cell cycle.

Conclusion and Future Directions

The quinoline scaffold remains a highly promising framework for the development of novel anticancer agents. This guide has provided a comparative overview of the cytotoxic properties of various substituted quinolines, highlighting the importance of structure-activity relationships in determining their efficacy. While specific cytotoxic data for this compound is not yet available, the methodologies and comparative data presented here offer a robust framework for its future evaluation.

Future research should focus on the synthesis and direct comparative cytotoxic evaluation of this compound and its derivatives against a diverse panel of cancer cell lines. Such studies will be invaluable in elucidating its specific structure-activity relationships and determining its potential as a lead compound for further preclinical and clinical development.

References

A Researcher's Guide to the Potential Efficacy of 4-Chloro-5,7-dimethylquinoline: A Comparative Analysis Based on Structurally Related Analogs and Established Quinoline Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved therapeutics. This guide focuses on the novel compound 4-Chloro-5,7-dimethylquinoline. As direct efficacy data for this specific molecule is not yet prevalent in peer-reviewed literature, this document provides a comprehensive preclinical assessment based on a rigorous analysis of its structural components and the known bioactivities of closely related analogs. We will deconstruct the molecule to postulate its potential therapeutic applications, comparing this predicted efficacy against the established, commercially successful quinoline drugs: Chloroquine, Mefloquine, Primaquine, and the anticancer agent Bosutinib. Furthermore, this guide furnishes detailed, field-proven experimental protocols to enable researchers to systematically validate the therapeutic potential of this compound, thereby bridging the gap between theoretical analysis and empirical evidence.

The Quinoline Scaffold: A Privileged Structure in Modern Therapeutics

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered immense interest from researchers for over two centuries.[1] Their versatile structure allows for a broad range of biological activities, leading to their development as antitumor, antimalarial, antibacterial, antifungal, and anti-inflammatory agents.[2][3][4] The success of landmark drugs such as the antimalarial Quinine and the anticancer agent Camptothecin has cemented the quinoline nucleus as a "privileged scaffold" in drug discovery, continually inspiring the synthesis of new therapeutic candidates.[1][5]

Deconstructing this compound: A Rationale for Potential Bioactivity

To forecast the therapeutic potential of this compound, we must analyze its key structural features in the context of established structure-activity relationships (SAR).

  • The 4-Chloroquinoline Core: The presence of a chlorine atom at the C4 position is a critical feature. It serves as an excellent leaving group for nucleophilic aromatic substitution, making the compound a versatile synthetic intermediate for creating diverse libraries of 4-aminoquinoline derivatives.[6][7] More importantly, this reactive site is fundamental to the mechanism of many quinoline drugs, which often require interaction at this position to bind to their biological targets.[6] The 4,7-dichloroquinoline parent structure, for example, has demonstrated significant in vitro antiplasmodial activity on its own.[8][9]

  • Substitution at the 7-Position: The 7-position on the quinoline ring is a well-established modulator of biological activity. The 7-chloro substitution is a hallmark of highly potent 4-aminoquinoline antimalarials, including Chloroquine and Amodiaquine.[10][11][12] While this position is occupied by a methyl group in our target compound, the presence of a substituent is itself significant, suggesting a potential interaction with target binding pockets.

  • The 5,7-Dimethyl Substitution Pattern: The influence of methyl groups on the quinoline core is context-dependent. However, research on the isomeric compound 4-Chloro-2,5-dimethylquinoline has shown that the introduction of a methyl group at the 5-position can enhance antibacterial activity, particularly against Gram-positive bacteria like Streptococcus pneumoniae.[13][14] This provides a compelling, data-supported hypothesis that the 5,7-dimethyl pattern may confer antibacterial properties upon the target molecule.

Commercial Quinoline Drugs: The Efficacy Benchmarks

Any new quinoline derivative must be evaluated against the performance of established drugs. The following compounds serve as critical benchmarks for antimalarial and anticancer efficacy.

Drug NameClassPrimary Mechanism of ActionTypical Therapeutic Use
Chloroquine 4-AminoquinolineAccumulates in the parasite's food vacuole and inhibits the polymerization of toxic heme into hemozoin, leading to parasite death.[10]Treatment and prophylaxis of malaria (sensitive strains).
Mefloquine QuinolinemethanolAlso interferes with heme polymerization but is more lipophilic and may have alternative sites of action.Prophylaxis of malaria in chloroquine-resistant areas.
Primaquine 8-AminoquinolineMetabolized into electrophilic intermediates that generate reactive oxygen species, disrupting parasite mitochondrial function.[9]Eradication of dormant liver-stage parasites (P. vivax, P. ovale) to prevent relapse.
Bosutinib Kinase InhibitorInhibits the Src/Abl tyrosine kinases, blocking signaling pathways that drive cancer cell proliferation.Treatment of chronic myelogenous leukemia (CML).

Proposed Experimental Workflows for Efficacy Determination

To empirically determine the efficacy of this compound, a series of validated in vitro assays are required. The following protocols provide a robust framework for this initial screening.

This assay quantifies the inhibition of Plasmodium falciparum growth by measuring the incorporation of a radiolabeled DNA precursor.

Methodology:

  • Parasite Culture: Maintain asynchronous cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., W2) P. falciparum strains in human O+ erythrocytes at 37°C.[15]

  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of test concentrations.

  • Assay Plate Setup: Add 25 µL of diluted drug solutions to a 96-well plate. Add 200 µL of parasitized red blood cell suspension (2% parasitemia, 2% hematocrit) to each well. Include positive (Chloroquine) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plate for 24 hours in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Radiolabeling: Add 25 µL of [³H]-hypoxanthine (0.5 µCi/well) to each well and incubate for an additional 24 hours.

  • Harvesting & Lysis: Harvest the cells onto a glass-fiber filter using a cell harvester. Lyse the cells with distilled water to release the parasite DNA.

  • Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the drug concentration.[15]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture P. falciparum (3D7 & W2 strains) A2 Add Parasitized RBCs Incubate 24h P1->A2 P2 Prepare Serial Dilutions of Test Compound A1 Plate Compound Dilutions & Controls in 96-well Plate P2->A1 A1->A2 A3 Add [3H]-Hypoxanthine Incubate 24h A2->A3 A4 Harvest Cells & Lyse to Release DNA A3->A4 D1 Measure Radioactivity (Scintillation Counter) A4->D1 D2 Calculate % Inhibition vs. Controls D1->D2 D3 Determine IC50 Value D2->D3

Fig. 1: Workflow for In Vitro Antimalarial Assay.

This colorimetric assay measures cell metabolic activity as an indicator of cell viability following exposure to the test compound.

Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours for cell attachment.[16]

  • Compound Treatment: Treat the cells with various concentrations of this compound for 72 hours. Include a positive control (e.g., Doxorubicin) and a vehicle control.[17]

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Determine the IC₅₀ value, the concentration that inhibits 50% of cell growth compared to the vehicle control, from the dose-response curve.[16][18]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Seed Cancer Cells in 96-well Plates P2 Incubate 24h for Attachment P1->P2 A1 Treat Cells with Compound Incubate 72h P2->A1 A2 Add MTT Reagent Incubate 4h A1->A2 A3 Solubilize Formazan with DMSO A2->A3 D1 Read Absorbance at 570 nm A3->D1 D2 Calculate IC50 Value D1->D2

Fig. 2: Workflow for MTT Cytotoxicity Assay.

Predictive Efficacy and Discussion

Based on the structural analysis, we can formulate a predictive profile for this compound to guide initial research efforts. The presence of the 4-chloro group suggests a potential for antimalarial and anticancer activity, common among this class of compounds.[19][20] The 5-methyl group, in particular, points towards a promising avenue in antibacterial research.[13][14]

The table below contrasts the known efficacy of commercial drugs with the hypothesized target profile for this compound. This is not empirical data but a predictive framework to be validated by the protocols outlined in Section 4.

CompoundTarget Organism/Cell LineEfficacy Metric (IC₅₀)Data Type
Chloroquine P. falciparum (CQ-sensitive)20-40 nM[20]Experimental
Chloroquine P. falciparum (CQ-resistant)> 300 nM[15]Experimental
Bosutinib K562 (Leukemia)20 nMExperimental
7-Chloroquinoline Analog HCT-116 (Colon Cancer)4.60 µM[17]Experimental
This compound P. falciparumTo Be Determined (TBD) Predictive
This compound HCT-116 (Colon Cancer)TBD Predictive
This compound S. pneumoniae (MIC)TBD Predictive

The key takeaway is that while the 4-chloroquinoline backbone is a strong indicator of bioactivity, the specific substitution pattern (5,7-dimethyl) is novel and its precise impact on efficacy against parasites, cancer cells, and bacteria is unknown. The experimental workflows provided are therefore critical next steps.

Conclusion and Future Directions

This compound stands as a promising but uncharacterized molecule. Its structural features, particularly the 4-chloro group and 5,7-dimethyl substitutions, suggest a strong potential for development as an antimalarial, anticancer, or antibacterial agent. This guide provides the foundational logic and the practical, validated methodologies for researchers to undertake a systematic evaluation of its efficacy. The immediate priority is to perform the in vitro screening assays detailed herein to generate the first empirical efficacy data (IC₅₀ and MIC values). Positive results would warrant progression to mechanism-of-action studies, in vivo animal models, and further medicinal chemistry efforts to optimize this intriguing scaffold.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Chloro-5,7-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-Chloro-5,7-dimethylquinoline is foundational to scientific advancement.[] This compound, a member of the chlorinated quinoline family, serves as a valuable building block in medicinal chemistry.[2] However, with the power of such reagents comes the profound responsibility of ensuring their safe handling and disposal. Adherence to rigorous disposal protocols is not merely a regulatory formality; it is a cornerstone of a robust safety culture, protecting both laboratory personnel and the environment.

This guide provides a detailed, step-by-step framework for the proper disposal of this compound. The procedures outlined are synthesized from established safety protocols for related hazardous compounds and are designed to provide a self-validating system of safety and compliance.

Hazard Identification and Risk Assessment: Understanding the "Why"

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally analogous compounds—such as other chlorinated and dimethylated quinolines—allow for a robust presumptive hazard assessment. Quinolines and their halogenated derivatives are known to possess biological activity and potential toxicity.[2][3][4] Therefore, it is imperative to handle this compound with the assumption that it presents hazards common to its chemical class.

Key potential hazards include:

  • Acute Toxicity: Assumed to be toxic or harmful if swallowed.[5][6]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation or damage.[5][7][8]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[7][8]

  • Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[5][6]

These potential hazards are the primary drivers for the stringent disposal protocols that follow. Preventing unintentional exposure and environmental release is the guiding principle.

Table 1: Presumptive Hazard Profile and Safety Recommendations
ParameterValue / InstructionRationale & Source
Signal Word Warning / DangerBased on the acute toxicity and eye damage potential of similar compounds.[5][9]
Known Hazards H301/302: Toxic/Harmful if swallowed.H315: Causes skin irritation.H318/319: Causes serious eye damage/irritation.H335: May cause respiratory irritation.H413: May cause long lasting harmful effects to aquatic life.Synthesized from SDS of related chlorinated quinolines.[5][7][8][10]
Personal Protective Equipment (PPE) Chemical safety goggles or face shield, chemical-resistant gloves (e.g., nitrile), full-length lab coat.To prevent skin and eye contact, which are primary exposure routes. Mandated by OSHA standards for handling hazardous chemicals.[11][12][13]
Engineering Controls Handle exclusively within a certified chemical fume hood.To minimize inhalation exposure to dust or aerosols.[11][14]
Incompatible Materials Strong oxidizing agents.To prevent potentially violent or explosive reactions.[14][15]

Pre-Disposal Procedures: Spill and Contamination Control

Proper disposal begins with meticulous management during active use. In the event of an accidental release, immediate and correct action is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol
  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill zone.[10][16]

  • Don Appropriate PPE: Before re-entering the area, don the full PPE detailed in Table 1. If significant dust or aerosolization is possible, a NIOSH-approved respirator may be necessary.[12][14]

  • Contain the Spill: For solid spills, gently cover with a plastic sheet to minimize dust. For liquid spills, surround the area with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[10][14][16]

  • Collect the Waste: Carefully sweep or scoop the spilled solid or the absorbent material into a designated, leak-proof container. Avoid creating dust.[10][15] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials (wipes, pads) must be collected as hazardous waste.[14]

  • Package and Label: Seal the container holding the spill cleanup materials. Label it clearly as "Hazardous Waste" with the full chemical name and the date of the spill.[14]

The Disposal Workflow: A Systematic Approach

Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[6][11][15][16] This practice is a direct violation of environmental regulations and poses a significant risk to public water systems and aquatic ecosystems.[6][16]

Diagram 1: Disposal Decision Workflow

G cluster_0 Waste Generation & Collection cluster_1 Containerization & Storage cluster_2 Final Disposal A Waste Generated (Pure compound, contaminated labware, spill debris, solutions) B Segregate from Incompatible Waste (e.g., Strong Oxidizers) A->B C Select Chemically Compatible, Leak-Proof Container B->C D Label Container: 'Hazardous Waste' 'this compound' Accumulation Start Date C->D E Store in Designated, Secure, Well-Ventilated Satellite Accumulation Area (SAA) D->E F Keep Container Securely Closed E->F G Is container full or storage time limit reached? F->G H Contact Institutional EHS or Licensed Hazardous Waste Contractor G->H Yes I Arrange for Pickup and Proper Disposal via Incineration or other Approved Method H->I

Caption: Disposal workflow for this compound.

Detailed Protocol Steps
  • Waste Identification and Segregation: All waste streams containing this compound must be treated as hazardous. This includes unused or expired chemicals, contaminated PPE (gloves, etc.), labware (pipette tips, vials), and spill cleanup materials. Critically, this waste must be segregated from other chemical waste streams, especially strong oxidizing agents, to prevent unforeseen reactions.[14][15]

  • Waste Collection and Containerization:

    • Select an Appropriate Container: Use a designated, leak-proof container made of a chemically compatible material (e.g., a glass bottle with a secure screw cap or a high-density polyethylene (HDPE) jug).[14] The original product container is often a suitable choice.

    • Label Correctly and Completely: The moment the first piece of waste is added, the container must be labeled. The label must, at a minimum, include:

      • The words "Hazardous Waste"[11][14]

      • The full chemical name: "this compound"[11][14]

      • An indication of the major hazards (e.g., "Toxic," "Irritant")

      • The date waste accumulation began.

  • Interim Storage:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area.[14]

    • This area must be well-ventilated, away from general laboratory traffic, and segregated from incompatible materials.[11][14]

    • Ensure the container is kept closed at all times except when adding waste.

  • Final Disposal:

    • The ultimate disposal of the collected waste is a regulated process that must be handled by professionals.

    • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[14][16]

    • These licensed entities are equipped to transport and dispose of the chemical waste in accordance with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA).[16][17][18]

By systematically following this workflow, you ensure a closed-loop system of accountability for this chemical, from benchtop to final disposal, upholding the highest standards of laboratory safety and environmental stewardship.

References

Navigating the Unseen: A Practical Guide to Safely Handling 4-Chloro-5,7-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

When a specific Safety Data Sheet (SDS) is unavailable, the golden rule is to treat the substance with the highest degree of caution, assuming it to be at least as hazardous as its closest chemical relatives. The guidance provided herein is based on the known hazards of compounds like 4-chloro-2,7-dimethylquinoline and other substituted quinolines, which are known to cause skin, eye, and respiratory irritation.[1][2][3] This document will provide you with the essential, immediate safety and logistical information needed for the confident and safe handling of 4-Chloro-5,7-dimethylquinoline.

Core Safety Directives: A Proactive Stance on Protection

Given the absence of specific toxicological data for this compound, a comprehensive approach to personal protective equipment (PPE) is non-negotiable. The following table outlines the minimum required PPE for any procedure involving this compound.

PPE CategorySpecificationStandardRationale
Eye Protection Tightly fitting chemical splash goggles or a full-face shield.EN 166 (EU) or ANSI Z87.1 (US) approved.Protects against accidental splashes of the compound or its solutions, which are presumed to be serious eye irritants.[1][2]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).Tested according to EN 374 or ASTM F739.Provides a barrier against skin contact. Given that similar compounds cause skin irritation, prolonged or repeated contact should be avoided.[1][3] Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.
Body Protection A chemical-resistant laboratory coat, fully fastened.N/AProtects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Varies by region (e.g., NIOSH in the US).To be used when handling the solid powder outside of a certified chemical fume hood or if aerosolization is possible, to prevent inhalation of the potentially irritating dust.[2]

Operational Plan: From Receipt to Reaction

A systematic workflow is critical to minimizing exposure and ensuring a safe experimental environment. The following diagram and procedural steps outline a self-validating system for handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. Setup weigh Weigh Solid Compound don_ppe->weigh 2. Enter Hood dissolve Dissolve in Solvent weigh->dissolve 3. Solution Prep react Perform Reaction dissolve->react 4. Synthesis decontaminate Decontaminate Glassware & Surfaces react->decontaminate 5. Post-Reaction dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste 6. Waste Management doff_ppe Doff PPE Correctly dispose_waste->doff_ppe 7. Final Steps

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Guidance

  • Preparation Phase:

    • Designate a Work Area: All work with this compound must be conducted within a certified chemical fume hood.[4]

    • Assemble Materials: Before starting, ensure all necessary equipment (glassware, spatulas, solvents, etc.) and waste containers are inside the fume hood.

    • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Handling Phase (Inside the Chemical Fume Hood):

    • Weighing: Carefully weigh the solid compound on a tared weigh boat. Avoid creating dust. If any material is spilled, decontaminate the area immediately (see Cleanup Phase).

    • Dissolution: Add the solid to the chosen solvent in a suitable reaction vessel. Use a funnel to prevent spillage.

    • Reaction: Conduct the chemical reaction as per your experimental protocol. Ensure the reaction apparatus is securely clamped and that any potential pressure buildup is safely managed.

  • Cleanup and Disposal Phase:

    • Decontamination: All glassware and surfaces that have come into contact with this compound should be decontaminated. Rinse glassware with a suitable solvent (e.g., acetone) and collect the rinsate as hazardous waste. Wash the surfaces of the fume hood with an appropriate cleaning agent.

    • Waste Disposal:

      • Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be placed in a designated, sealed waste bag for halogenated organic waste.[4]

      • Liquid Waste: All solutions containing this compound and any solvent rinses must be collected in a clearly labeled, sealed container for halogenated organic liquid waste.[4] Never dispose of this chemical down the drain.[1]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves (turning them inside out), followed by your lab coat, and finally your eye protection. Wash your hands thoroughly with soap and water after removing all PPE.

Disposal Plan: A Commitment to Environmental Responsibility

The proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental stewardship. As a chlorinated organic compound, it falls under specific hazardous waste categories.

Waste Segregation and Labeling:

Waste StreamContainer TypeLabeling Requirements
Solid Waste Lined, sealable solid waste container."Hazardous Waste: Halogenated Organic Solids", list "this compound" and any other solid contaminants.
Liquid Waste Labeled, sealed, and chemically compatible waste solvent container."Hazardous Waste: Halogenated Organic Liquids", list "this compound", the solvent(s) used, and approximate concentrations.
Sharps Puncture-proof sharps container."Hazardous Waste: Sharps" with a list of chemical contaminants.

All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Always consult your local and institutional regulations for specific disposal requirements.[3]

By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also upholding the principles of responsible scientific practice. The value of your research is intrinsically linked to the safety and integrity of your methods.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.